Methyl 1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLJZNVHGAEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of Methyl 1,5-Naphthyridine-3-carboxylate
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of pharmaceutical research and materials science, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, conferring unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials.[1][2] Methyl 1,5-naphthyridine-3-carboxylate (C₁₀H₈N₂O₂, MW: 188.18 g/mol ) serves as a critical building block in the synthesis of more complex molecules.[3] Its precise structure, purity, and electronic properties directly influence the outcome of subsequent synthetic steps and the biological activity of the final products.
Therefore, unambiguous structural confirmation and purity assessment are not mere formalities but cornerstones of scientific integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, detailing the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and drug development professionals, offering not only reference data but also the underlying scientific rationale for spectral interpretation and the design of analytical workflows.
Overall Analytical Workflow
A logical and efficient workflow is paramount for the comprehensive characterization of a key synthetic intermediate like this compound. The process begins with mass spectrometry to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups, and culminates in high-resolution NMR for definitive structural elucidation.
Caption: Figure 1: A systematic workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, respectively.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is limited or if hydrogen-bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons on the naphthyridine core.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (≥400 MHz for ¹H).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet.
Data Presentation & Interpretation
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 9.4 - 9.6 | d | ~2.0 | Alpha to N and adjacent to electron-withdrawing ester; deshielded. |
| H4 | 8.8 - 9.0 | d | ~2.0 | Alpha to N; deshielded. |
| H6 | 9.1 - 9.3 | dd | ~4.5, 1.8 | Alpha to N; deshielded by adjacent N and ring current. |
| H7 | 7.7 - 7.9 | dd | ~8.5, 4.5 | Beta to N; less deshielded than H6 and H8. |
| H8 | 8.4 - 8.6 | dd | ~8.5, 1.8 | Gamma to N, but ortho to the other ring's nitrogen; deshielded. |
| -OCH₃ | 4.0 - 4.2 | s | - | Standard methyl ester chemical shift. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 152 - 154 | Alpha to N and adjacent to ester-bearing carbon. |
| C3 | 122 - 124 | Attached to the electron-withdrawing carboxylate group. |
| C4 | 140 - 142 | Alpha to N. |
| C4a | 145 - 147 | Bridgehead carbon adjacent to N. |
| C5 | 150 - 152 | Alpha to N. |
| C6 | 136 - 138 | Beta to N. |
| C7 | 124 - 126 | Gamma to N. |
| C8 | 148 - 150 | Bridgehead carbon between two rings. |
| C8a | 121 - 123 | Bridgehead carbon adjacent to N. |
| -C=O | 165 - 167 | Typical chemical shift for an ester carbonyl.[7] |
| -OCH₃ | 52 - 54 | Standard methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Expertise & Experience: Causality Behind Experimental Choices
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (typically diamond or germanium).
Experimental Protocol: ATR-IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Presentation & Interpretation
The IR spectrum provides clear evidence for the key functional groups: the aromatic naphthyridine system and the methyl ester.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Naphthyridine) |
| 2990 - 2950 | Weak | C-H Stretch | Methyl (-OCH₃) |
| ~1725 | Strong | C=O Stretch | Ester (Conjugated) |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Ester |
| 900 - 650 | Medium | C-H Bend | Aromatic (Out-of-plane) |
The most diagnostic peak is the strong carbonyl (C=O) stretch of the ester group, expected around 1725 cm⁻¹. Conjugation with the aromatic naphthyridine ring slightly lowers this frequency from that of a typical saturated ester. The strong C-O stretch between 1300-1200 cm⁻¹ further confirms the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Causality Behind Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization method for this molecule. The presence of two nitrogen atoms in the naphthyridine ring makes it readily susceptible to protonation, forming a stable [M+H]⁺ ion in the positive ion mode. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is the most prominent peak (the base peak), which simplifies the determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
Data Presentation & Interpretation
Table 4: Predicted Mass Spectrometry Data (ESI, Positive Mode)
| m/z (mass-to-charge) | Predicted Identity | Rationale |
| 189.0658 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₁₀H₉N₂O₂⁺ is 189.0659. |
| 158.0502 | [M-OCH₃+H]⁺ | Loss of the methoxy radical followed by rearrangement, or loss of methanol from the protonated molecule. |
| 130.0525 | [M-CO₂CH₃+H]⁺ | Loss of the entire methyl carboxylate group. |
The primary observation in the ESI mass spectrum will be the protonated molecular ion at an m/z corresponding to the molecular weight plus the mass of a proton (188.18 + 1.007 = 189.19). High-resolution mass spectrometry would confirm the elemental composition, providing a powerful tool for formula confirmation. Fragmentation would likely involve the characteristic loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the complete and unambiguous characterization of this compound. While this guide presents a robust set of predicted data based on established spectroscopic principles and data from analogous structures, it is imperative that researchers acquire experimental data on their own samples to confirm identity and purity. The protocols and interpretive frameworks provided herein offer a comprehensive roadmap for achieving this critical analytical goal, ensuring the quality and reliability of research in which this versatile building block is employed.
References
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P212121 Store. This compound | CAS 1261365-76-7. [Link]
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Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). [Link]
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ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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PubChem. 1,5-Naphthyridine. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). [Link]
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Semantic Scholar. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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SpectraBase. 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. 1,6-naphthyridine-3-carboxylic acid, 5,6-dihydro-2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-, methyl ester - Optional[1H NMR] - Spectrum. [Link]
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National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). [Link]
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MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). [Link]
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Encyclopedia.pub. Fused 1,5-naphthyridines. (2022). [Link]
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ScienceDirect. The Naphthyridines. [Link]
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An In-Depth Technical Guide to Methyl 1,5-Naphthyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 1,5-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, and burgeoning applications, offering field-proven insights and detailed methodologies to support advanced research and development endeavors.
Core Molecular Attributes
This compound is a key organic molecule built upon the 1,5-naphthyridine scaffold. The defining characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 1261365-76-7 | [2] |
| Appearance | Solid | |
| InChI | 1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
| SMILES | COC(=O)c1cnc2cccnc2c1 |
Strategic Synthesis of the 1,5-Naphthyridine Core
The synthesis of the 1,5-naphthyridine core is a critical first step in obtaining this compound and its derivatives. Several established synthetic strategies can be employed, with the choice often dictated by the desired substitution patterns and overall efficiency. Key methodologies include the Skraup synthesis and the Gould-Jacobs reaction, which provide versatile pathways to this important heterocyclic system.[3][4][5]
The Skraup Synthesis: A Classic Approach
The Skraup synthesis is a fundamental method for constructing the quinoline ring system, which can be adapted for the synthesis of naphthyridines.[3][4] This reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot reaction lies in the in-situ generation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and aromatization.
Conceptual Workflow of the Skraup Synthesis
Caption: Skraup synthesis for the 1,5-naphthyridine core.
The Gould-Jacobs Reaction: Building Functionalized Naphthyridinones
The Gould-Jacobs reaction offers a powerful and versatile route to substituted 4-hydroxy-1,5-naphthyridines, which are key precursors to a variety of functionalized derivatives.[3] This method involves the condensation of an aminopyridine with a substituted malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting 4-hydroxy-1,5-naphthyridine-3-carboxylate can then be further modified.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (A Precursor)
-
Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate, diethyl ((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether or Dowtherm A, at approximately 250 °C. The reaction is maintained at this temperature for 15-30 minutes to effect cyclization.
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent, such as hexane or toluene, to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
Logical Flow of the Gould-Jacobs Reaction
Caption: Gould-Jacobs reaction for precursor synthesis.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A series of doublets and multiplets in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the protons on the naphthyridine core. The specific coupling constants would be indicative of the substitution pattern.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to three protons, characteristic of the methyl ester group.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A resonance in the downfield region (around δ 165-170 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: A set of signals in the aromatic region (δ 120-160 ppm) for the carbons of the naphthyridine rings.
-
Methyl Carbon: A signal in the aliphatic region (around δ 52-55 ppm) for the methyl carbon of the ester group.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M+): A prominent peak at m/z 188, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
The Role of this compound in Drug Discovery
The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Consequently, derivatives of this compound are of significant interest for the development of novel therapeutic agents.
A Versatile Synthetic Building Block
This compound serves as a versatile starting material for the synthesis of a diverse library of compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.[3]
Pharmacological Significance
Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many naphthyridine derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory activity against various kinases and topoisomerases.[4][8]
-
Antimicrobial Properties: The naphthyridine scaffold is a well-known pharmacophore in antimicrobial agents. While the 1,8-naphthyridine core is more common in clinically used antibiotics, 1,5-naphthyridine derivatives also exhibit promising antibacterial and antifungal activities.[9]
-
Anti-inflammatory Effects: Certain 1,5-naphthyridine-based compounds have shown potential as anti-inflammatory agents.[3]
-
Antiviral and Antiparasitic Potential: The diverse biological activities of this scaffold extend to antiviral and antiparasitic applications.[3]
The development of new drugs based on the 1,5-naphthyridine scaffold is an active area of research, with ongoing efforts to synthesize and evaluate novel derivatives with improved potency and selectivity.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its ester group make it an important building block for the creation of diverse molecular libraries. The established and emerging pharmacological activities of the 1,5-naphthyridine scaffold underscore the importance of this compound in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their scientific pursuits.
References
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A Technical Guide to the Solubility of Methyl 1,5-naphthyridine-3-carboxylate in Common Laboratory Solvents
Introduction
Methyl 1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] The solubility of this compound is a critical physicochemical parameter that influences its utility in various applications, from drug formulation and synthesis to materials processing. Understanding its behavior in different solvents is paramount for researchers and professionals in drug development and chemical synthesis.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical underpinnings of its solubility, offers a qualitative assessment based on its molecular structure, and presents a detailed, field-proven protocol for its quantitative determination in common laboratory solvents.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential to predict its solubility.
-
Molecular Formula: C₁₀H₈N₂O₂[5]
-
Molecular Weight: 188.18 g/mol [5]
-
Structure: The molecule consists of a rigid, planar 1,5-naphthyridine core, which is a polar aromatic system due to the presence of two nitrogen atoms. The methyl carboxylate group (-COOCH₃) at the 3-position introduces both a polar ester functional group capable of acting as a hydrogen bond acceptor and a nonpolar methyl group.
-
Polarity: The presence of the nitrogen atoms in the aromatic rings and the ester group makes this compound a polar molecule. The lone pairs on the nitrogen atoms and the oxygen atoms of the carboxylate group can participate in hydrogen bonding with protic solvents.
-
Form: Solid at room temperature.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of a solid in a liquid solvent is governed by the interplay of two main energy factors:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must overcome the lattice energy.
Qualitative Solubility Prediction
Based on the structure of this compound, we can make educated predictions about its solubility in different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms and the carbonyl oxygen of the ester group in this compound can act as hydrogen bond acceptors. Therefore, some solubility is expected in these solvents. However, the relatively large aromatic core may limit high solubility in water. Solubility is likely to be higher in alcohols like methanol and ethanol compared to water.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar but do not have acidic protons to donate for hydrogen bonding. They can, however, act as hydrogen bond acceptors and have significant dipole moments.[7] Given the polar nature of the target molecule, good solubility is anticipated in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic compounds.[8][9][10]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.[11]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Dichloromethane and chloroform are often good solvents for a wide range of organic compounds and may exhibit moderate to good solvating power for this compound.
Quantitative Solubility Data
| Solvent Class | Solvent | Polarity Index (P')[10] | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Water | 10.2 | Low | |
| Methanol | 5.1 | Moderate to High | ||
| Ethanol | 4.3 | Moderate | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | |
| Dimethylformamide (DMF) | 6.4 | High | ||
| Acetonitrile | 5.8 | Moderate | ||
| Acetone | 5.1 | Moderate | ||
| Ethyl Acetate | 4.4 | Moderate | ||
| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderate to High | |
| Chloroform | 4.1 | Moderate to High | ||
| Nonpolar | Toluene | 2.4 | Low | |
| Diethyl Ether | 2.8 | Low | ||
| Hexane | 0.1 | Very Low / Insoluble |
Experimental Protocol for Solubility Determination
This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment:
-
This compound (solid)
-
A selection of common laboratory solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.
-
To each vial, add a precise volume of the desired solvent (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.
-
Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.[6]
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., DMSO).
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids, solubility increases with increasing temperature.[6] This is an important consideration for applications that involve heating or cooling.
-
pH: The nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic solutions. Protonation would lead to the formation of a salt, which is expected to be significantly more soluble in aqueous media.[12]
-
Presence of Co-solvents: The solubility in a solvent mixture can be different from that in the individual pure solvents. This is a key consideration in formulation development.
Safety Considerations
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.[13] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[13]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical solubility data necessary to advance their work. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
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"reactivity and stability of the Methyl 1,5-naphthyridine-3-carboxylate scaffold"
An In-Depth Technical Guide to the Reactivity and Stability of the Methyl 1,5-Naphthyridine-3-Carboxylate Scaffold
Introduction
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid conformational structure make it an attractive core for designing molecules with diverse biological activities, including potential treatments for cancer, infectious diseases, and neurological disorders.[2][4] This guide focuses specifically on the This compound derivative, a versatile intermediate that offers multiple avenues for chemical modification.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the scaffold's chemical behavior. We will explore its electronic structure, key synthetic routes, and a wide array of functionalization strategies, all while grounding the discussion in established, verifiable scientific literature. The protocols and insights contained herein are designed to be self-validating, empowering researchers to confidently employ this valuable scaffold in their work.
Core Structure and Electronic Landscape
The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The positions of the nitrogen atoms at positions 1 and 5 significantly influence the electron density distribution across the bicyclic system, making it electron-deficient, particularly when compared to its carbocyclic analog, naphthalene.[1] This inherent electron deficiency is a defining characteristic of its reactivity.
The introduction of a methyl carboxylate group at the C-3 position further modulates the electronic properties. As an electron-withdrawing group, it enhances the electrophilicity of the ring system, particularly at positions C-2 and C-4, making them more susceptible to nucleophilic attack.
Caption: Core structure of this compound.
Synthesis of the Scaffold
The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions starting from substituted 3-aminopyridines. Classic methods like the Skraup and Gould-Jacobs reactions are frequently employed.[1][5][6]
The Gould-Jacobs reaction, in particular, offers a reliable route to 4-hydroxy-1,5-naphthyridine-3-carboxylates, which are key precursors to the target scaffold.[1] This involves the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization.[1]
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol outlines a common pathway to access the core scaffold.
-
Step 1: Condensation. 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent like diphenyl ether. The mixture is heated to facilitate the condensation and elimination of ethanol.
-
Step 2: Thermal Cyclization. The intermediate from Step 1 is heated to a high temperature (around 250 °C) in a solvent such as Dowtherm A to induce cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]
-
Step 3: Chlorination. The 4-hydroxy group is a versatile handle. It can be converted to a chloride, a much better leaving group for subsequent nucleophilic substitutions, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This step yields ethyl 4-chloro-1,5-naphthyridine-3-carboxylate.
-
Step 4: Dechlorination (optional). If the unsubstituted C-4 position is desired, the chloro group can be removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).
-
Step 5: Transesterification (if necessary). If the synthesis starts with an ethyl ester, it can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol with an acid or base catalyst.
Caption: Synthetic workflow for the 1,5-naphthyridine-3-carboxylate scaffold.
Reactivity and Functionalization
The dual influence of the electron-deficient naphthyridine core and the electron-withdrawing ester group dictates the scaffold's reactivity. Functionalization can be targeted at the heterocyclic core or the ester substituent.
Reactions on the Naphthyridine Core
The reactivity of the 1,5-naphthyridine ring system is analogous in some ways to quinoline.[1]
-
Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution (SₑAr) due to the electron-withdrawing nature of the two nitrogen atoms. Reactions like nitration or halogenation require harsh conditions and often result in complex product mixtures.[5] When forced, substitution tends to occur on the "pyridine" ring that does not bear the carboxylate group.
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most synthetically useful reaction for functionalizing the 1,5-naphthyridine core.[1] The electron-deficient nature of the ring makes it highly susceptible to SₙAr, especially when a good leaving group (like a halogen) is present at an activated position (C2, C4, C6, or C8).
-
Causality: The nitrogen atoms act as powerful electron sinks, stabilizing the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SₙAr reactions. This stabilization lowers the activation energy, facilitating the substitution.
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities.[1] Microwave-assisted SₙAr reactions are often used to accelerate these transformations.[1]
-
-
Metalation and Cross-Coupling: Halogenated 1,5-naphthyridine derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: To form C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: A powerful method for C-N bond formation, often providing access to substituted amino-naphthyridines that are difficult to synthesize via traditional SₙAr.[1]
-
Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.
-
Caption: Major reactivity pathways for the 1,5-naphthyridine core.
Transformations of the Methyl 3-Carboxylate Group
The ester at C-3 is a key handle for introducing diversity, particularly for building amide libraries, which are prevalent in drug discovery.
-
Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture), followed by acidic workup.[1] The resulting carboxylic acid is a crucial intermediate for amide coupling reactions.
-
Amidation: Conversion to an amide is a cornerstone transformation.
-
Two-Step (via Carboxylic Acid): The most common and versatile method involves hydrolyzing the ester to the acid, followed by reaction with an amine in the presence of a peptide coupling agent (e.g., HATU, HOBt/EDC). This approach is highly reliable and accommodates a vast range of amines.
-
Direct Amidation: In some cases, the methyl ester can be converted directly to an amide by heating with a primary amine, often in a polar solvent like dimethylformamide (DMF).[7] This method is simpler but generally limited to less hindered, more nucleophilic amines.
-
-
Reduction: The ester can be reduced to the corresponding primary alcohol (3-hydroxymethyl-1,5-naphthyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further derivatization possibilities at the newly formed alcohol.
Experimental Protocol: Amide Synthesis via Coupling
-
Saponification: Dissolve this compound (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (1.5 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to yield the carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF. Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product. Purify via column chromatography or recrystallization.
Caption: Functional group interconversions at the C3-position.
Stability Profile
The aromatic nature of the 1,5-naphthyridine ring imparts significant stability to the scaffold.[2] However, understanding its limitations under various conditions is crucial for reaction planning and formulation development.
| Condition | Stability Assessment | Rationale and Commentary |
| Acidic (pH < 4) | Generally Stable | The pyridine-like nitrogen atoms will be protonated, forming naphthyridinium salts. The core ring structure is robust and does not typically undergo decomposition under moderately acidic conditions used for workups or purification. |
| Basic (pH > 10) | Generally Stable | The heterocyclic core is stable to basic conditions. However, the primary liability is the methyl ester at C-3, which will readily hydrolyze to the corresponding carboxylate salt under strong basic conditions, especially with heating. |
| Oxidative | Moderately Stable | The ring is somewhat resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides at one or both nitrogen atoms. The specific outcome depends on the oxidant and reaction conditions. |
| Reductive | Stable to Mild Reductants | The scaffold is stable to many common reducing agents used for functional group transformations (e.g., NaBH₄). Stronger conditions, such as catalytic hydrogenation at high pressure and temperature, can lead to reduction of one or both of the pyridine rings. |
| Thermal | High Stability | The aromatic scaffold exhibits high thermal stability, as evidenced by the high temperatures often required for its synthesis (e.g., thermal cyclization >250 °C).[1] |
Conclusion
The this compound scaffold is a chemically robust and synthetically versatile platform for the development of novel molecules. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution on the core and a wide range of facile transformations at the C-3 ester position. This duality allows for a modular and strategic approach to library synthesis and lead optimization. By understanding the underlying electronic principles that govern its behavior, researchers can effectively harness the potential of this valuable heterocyclic core. The continued exploration of new synthetic methodologies and applications will undoubtedly solidify the importance of the 1,5-naphthyridine scaffold in the future of medicinal chemistry and materials science.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the 1,5-naphthyridine core, a heterocyclic motif that has evolved from a chemical curiosity to a cornerstone in modern medicinal chemistry. We will traverse its historical journey, from its initial synthesis to the development of sophisticated synthetic methodologies that have unlocked its vast therapeutic potential.
The Genesis of a Scaffold: Early Discovery and Synthesis
The story of the naphthyridines, a class of compounds characterized by a fused two-ring system containing two nitrogen atoms, begins with the synthesis of a 1,8-naphthyridine derivative by Reissert in 1893. However, the first synthesis of the unsubstituted 1,5-naphthyridine was not reported until 1927 by Brobansky and Sucharda.[1] They successfully adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent.[1] This seminal work laid the foundation for the exploration of this unique heterocyclic system.
The initial years following its discovery saw limited, yet steady, interest in the 1,5-naphthyridine scaffold. Early research focused on the fundamental understanding of its chemical properties and the synthesis of simple derivatives. These foundational studies, though not immediately groundbreaking in terms of applications, were crucial for the subsequent explosion of interest in this compound class.
The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations
The accessibility of 1,5-naphthyridine derivatives is intrinsically linked to the development of robust and versatile synthetic methodologies. Over the decades, chemists have devised a multitude of strategies to construct and functionalize this important scaffold.
The Enduring Legacy of Classical Name Reactions
The early history of 1,5-naphthyridine synthesis is dominated by the adaptation of classical name reactions originally developed for quinoline synthesis.
The Skraup Synthesis: As the pioneering method, the Skraup synthesis remains a viable, albeit often harsh, route to 1,5-naphthyridines.[1][2] The reaction involves the treatment of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] The in-situ generation of acrolein from glycerol, followed by a Michael addition, cyclization, and oxidation, leads to the formation of the aromatic ring system.[3]
Protocol: A Classic Skraup Synthesis of 1,5-Naphthyridine
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide, m-nitrobenzenesulfonic acid)
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of 3-aminopyridine and glycerol with vigorous stirring.
-
Introduce the oxidizing agent to the mixture.
-
Heat the reaction mixture, cautiously at first, as the reaction can be exothermic. Maintain the temperature for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by distillation or recrystallization.
The Friedländer Synthesis: This condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group has also been successfully applied to the synthesis of 1,5-naphthyridines.[4][5] Typically, a 3-amino-4-formylpyridine or a related ketone is reacted with a carbonyl compound in the presence of an acid or base catalyst.[6]
The Gould-Jacobs Reaction: This powerful method for constructing 4-hydroxyquinoline derivatives has been extended to the synthesis of 4-hydroxy-1,5-naphthyridines.[1][7] The reaction proceeds in two stages: the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization of the intermediate.[7]
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
The Rise of Modern Synthetic Methods
While classical methods laid the groundwork, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of more modern synthetic approaches.
Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Povarov reaction, have emerged as a powerful tool for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives.[1][5] These can then be aromatized to yield the fully unsaturated 1,5-naphthyridine core.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig amination, have become indispensable for the late-stage functionalization of the 1,5-naphthyridine scaffold, allowing for the introduction of a wide range of substituents.[1]
From Bench to Bedside: The Biological Significance of 1,5-Naphthyridines
The sustained interest in 1,5-naphthyridine chemistry is largely fueled by the diverse and potent biological activities exhibited by its derivatives. This scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Table 1: Key Biological Activities of 1,5-Naphthyridine Derivatives
| Biological Activity | Target/Mechanism of Action | Example Applications |
| Anticancer | Kinase inhibition (e.g., TGF-β type I receptor), Topoisomerase I and II inhibition | Development of novel cancer therapeutics[4][8] |
| Antimalarial | Inhibition of parasitic growth | Treatment of malaria |
| Antimicrobial | Inhibition of bacterial DNA gyrase | Development of new antibiotics |
| Antiviral | Inhibition of viral replication | Treatment of viral infections |
| Antileishmanial | Inhibition of Leishmania topoisomerase IB | Potential treatment for leishmaniasis[9] |
The versatility of the 1,5-naphthyridine core allows for fine-tuning of its pharmacological properties through substitution at various positions of the ring system. This has enabled the development of highly potent and selective inhibitors for a range of therapeutic targets.
Signaling Pathway: TGF-β Receptor Inhibition
Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.
Future Perspectives
The journey of 1,5-naphthyridine compounds, from their first synthesis nearly a century ago to their current status as a key pharmacophore, is a testament to the power of synthetic chemistry in driving drug discovery. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex 1,5-naphthyridine derivatives. As our understanding of disease biology deepens, the unique structural and electronic properties of the 1,5-naphthyridine scaffold will continue to be exploited in the rational design of the next generation of therapeutic agents.
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Adams, J. T., et al. (1946). Synthesis of antimalarials; synthesis of certain 1,5- and 1,8-naphthyridine derivatives. Journal of the American Chemical Society, 68(7), 1317-1319. Available at: [Link].
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Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Available at: [Link].
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available at: [Link].
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link].
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The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,5-naphthyridine nucleus, a heterocyclic aromatic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow for diverse and specific interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the biological significance of the 1,5-naphthyridine core, delving into its synthetic accessibility, diverse pharmacological activities, and its escalating importance in the development of next-generation therapeutics. We will explore its role as an anticancer, antimicrobial, and anti-inflammatory agent, with a particular focus on its function as a potent kinase inhibitor. This guide is intended to be a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents, offering field-proven insights and detailed experimental methodologies.
The Architectural Advantage: Physicochemical Properties and Synthesis of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold is a bicyclic heteroaromatic system characterized by the presence of two nitrogen atoms at positions 1 and 5. This arrangement of nitrogen atoms imparts a unique electronic distribution, influencing its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions with biological macromolecules. The core's rigidity also provides a well-defined framework for the spatial orientation of various substituents, a critical factor in achieving high-affinity and selective binding to target proteins.
One of the most classical and versatile methods for the synthesis of the 1,5-naphthyridine core is the Gould-Jacobs reaction . This reaction provides a straightforward route to the 4-hydroxy-1,5-naphthyridine scaffold, a key intermediate for further functionalization.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine
This protocol outlines the synthesis of a foundational 1,5-naphthyridine intermediate.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 1-2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The reaction mixture from the previous step is added portion-wise to pre-heated diphenyl ether at 250°C. The temperature is maintained for 30-60 minutes to effect thermal cyclization.
-
Work-up: The reaction mixture is allowed to cool to room temperature, during which the product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, precipitates. The precipitate is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual diphenyl ether, and dried.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid followed by heating leads to decarboxylation, yielding the final product, 4-hydroxy-1,5-naphthyridine.
Causality behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperature required for the thermal cyclization. The stepwise process of condensation followed by cyclization allows for a controlled reaction and generally provides good yields of the desired product.
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine.
A Multifaceted Warrior: The Broad-Spectrum Biological Activities of 1,5-Naphthyridines
The 1,5-naphthyridine scaffold has been identified in a variety of natural products, many of which exhibit significant biological activity.[1] Synthetic derivatives of this core have demonstrated a wide array of pharmacological properties, making them attractive candidates for drug development in several therapeutic areas.[2][3]
Anticancer Activity: Targeting the Machinery of Malignancy
Derivatives of 1,5-naphthyridine have shown potent cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes involved in DNA replication and cell cycle progression.
2.1.1. Topoisomerase I Inhibition:
One of the key mechanisms of anticancer activity for some 1,5-naphthyridine derivatives is the inhibition of topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling.[6] By stabilizing the covalent complex between Top1 and DNA, these inhibitors lead to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Representative 1,5-Naphthyridine Derivatives
| Compound | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound A | Human Colon Cancer (COLO 205) | Topoisomerase I | Not Specified | [6] |
| Compound 16 | Human Cervical Cancer (HeLa) | Not Specified | 0.7 | [4] |
| Compound 16 | Human Leukemia (HL-60) | Not Specified | 0.1 | [4] |
| Compound 16 | Human Prostate Cancer (PC-3) | Not Specified | 5.1 | [4] |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][7]naphthyridine 5a | Human Lung Adenocarcinoma (A549) | Not Specified | 1.03 ± 0.30 | [5] |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][7]naphthyridine 5a | Human Ovarian Carcinoma (SKOV03) | Not Specified | 1.75 ± 0.20 | [5] |
Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay assesses the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[7][8][9][10]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add a predetermined amount of human Topoisomerase I to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.
Kinase Inhibition: A Targeted Approach to Cancer and Inflammatory Diseases
The 1,5-naphthyridine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
2.2.1. Transforming Growth Factor-β (TGF-β) Receptor I (ALK5) Inhibitors:
Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][11][12][13] The TGF-β signaling pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Its aberrant activation is associated with fibrosis and cancer progression.
Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.
Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5
| Compound | ALK5 Autophosphorylation IC50 (nM) | Reference |
| Compound 15 | 6 | [1][13] |
| Compound 19 | 4 | [1][13] |
2.2.2. c-Met Kinase Inhibitors:
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. The dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. 1,5-Naphthyridine derivatives have been developed as potent c-Met kinase inhibitors.[3]
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,5-naphthyridine core has been incorporated into molecules with significant antibacterial and antifungal activity.[14][15][16][17]
Table 3: Antimicrobial Activity of 1,5-Naphthyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Polynuclear Silver(I) Complex (Ag1) | Candida albicans | 0.78-6.25 | [14] |
| Polynuclear Silver(I) Complex (Ag2) | Candida albicans | 0.78-6.25 | [14] |
| Polynuclear Silver(I) Complex (Ag3) | Candida albicans | 0.78-6.25 | [14] |
| 1,8-naphthyridine-3-(1,3,4-oxadiazole) 45a-b | Staphylococcus aureus | 6-7 (mM) | [15] |
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:
Studies on substituted 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have revealed key SAR insights. For optimal broad-spectrum antibacterial activity, a narrow range of substitutions at the C-2 and C-7 positions is tolerated. Specifically, an alkoxy (like methoxy) or a cyano group at C-2, and a halogen or a hydroxyl group at C-7, are preferred. Substitutions on other positions of the 1,5-naphthyridine ring generally have a detrimental effect on the activity.[18][19]
Future Perspectives and Conclusion
The 1,5-naphthyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. Future research directions will likely focus on:
-
Expansion of Chemical Space: The synthesis and screening of novel 1,5-naphthyridine libraries to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for novel bioactive 1,5-naphthyridine derivatives.
-
Clinical Translation: Advancing the most promising 1,5-naphthyridine-based drug candidates through preclinical and clinical development. While some naphthyridine derivatives have entered clinical trials, further investigation is warranted.[20][21][22]
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Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
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Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. American Chemical Society. [Link]
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Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]
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Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Marchand, C., & Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, 4(5), 763–772. [Link]
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Liu, X., et al. (2020). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(10), 1916-1928. [Link]
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Đurić, S., Vojnović, S., Pavić, A., Mojićević, M., Wadepohl, H., Savić, N. D., ... & Glišić, B. (2020). New polynuclear 1,5-naphthyridine-silver(I) complexes as potential antimicrobial agents: The key role of the nature of donor coordinated to the metal center. Journal of inorganic biochemistry, 203, 110872. [Link]
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Liu, Y., et al. (2018). Assay of topoisomerase I activity. protocols.io. [Link]
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
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Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752. [Link]
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Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 137-147. [Link]
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Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ouci.dntb.gov.ua. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]
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Parhi, A. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22972-22986. [Link]
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Kumar, V., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Medicinal Chemistry Research, 19(8), 837-853. [Link]
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Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European journal of medicinal chemistry, 192, 112174. [Link]
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Methyl 1,5-Naphthyridine-3-carboxylate: A Technical Guide for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with various biological targets. This guide focuses on a key derivative, Methyl 1,5-naphthyridine-3-carboxylate, providing essential information on its chemical identity, sourcing, synthesis, and its role as a pivotal building block in the development of novel therapeutics. The great interest in 1,5-naphthyridines is fueled by their wide array of applications, including their roles in compounds with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.[1]
PART 1: Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | |
| InChI | 1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
| SMILES | COC(=O)c1cnc2cccnc2c1 |
PART 2: Sourcing and Procurement
This compound is available from several specialized chemical suppliers. Researchers should note that this compound is often supplied for early discovery research, and analytical data may not always be provided by the supplier. It is the buyer's responsibility to confirm the identity and purity of the product.
Table of Commercial Suppliers:
| Supplier | Website | Notes |
| Sigma-Aldrich | Available as part of their AldrichCPR collection. | |
| Enamine Ltd. | Listed as a supplier on Chemspace.[2] | |
| P212121 Store | [Link] | Available for purchase.[3] |
| abcr GmbH | [Link] | Listed as a supplier. |
| Shaanxi Dideu Medichem Co. Ltd | [Link] | Listed as a supplier on Echemi.[4] |
PART 3: Synthesis and Chemical Reactivity
Conceptual Synthetic Pathway: A Representative Protocol
A common strategy for the synthesis of 1,5-naphthyridine-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This approach involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization. The resulting ester can then be hydrolyzed to the carboxylic acid, which can be subsequently re-esterified to the methyl ester.
Step-by-Step Conceptual Protocol:
-
Condensation: React 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures to form the corresponding enamine intermediate.
-
Thermal Cyclization: Heat the enamine intermediate in a high-boiling solvent such as diphenyl ether to induce cyclization and formation of the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Hydrolysis: Treat the ethyl ester with a base, such as sodium hydroxide, followed by acidification to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.
-
Deoxygenation and Esterification: The 4-hydroxy group can be removed through various methods, and the carboxylic acid can be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of strong acid).
Logical Flow of a Generalized 1,5-Naphthyridine Synthesis:
Caption: Generalized workflow for the synthesis of 1,5-naphthyridine derivatives.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of more complex and biologically active molecules. The 1,5-naphthyridine scaffold has been identified as a key pharmacophore in a variety of therapeutic areas.
Inhibition of TGF-β Type I Receptor (ALK5)
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[7] For instance, certain 1,5-naphthyridine aminothiazole and pyrazole derivatives have shown inhibitory concentrations (IC50) in the low nanomolar range (4-6 nM) against ALK5 autophosphorylation.[7] The development of such inhibitors is of significant interest for the treatment of various diseases, including cancer and fibrosis.
Anticancer and Antimicrobial Potential
The broader class of 1,5-naphthyridine derivatives has been investigated for its potential as both anticancer and antimicrobial agents.[8] Their mechanism of action in cancer is often attributed to the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[8] While much of the research on the antibacterial properties of naphthyridines has focused on the 1,8-isomer (the basis of nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[8]
Signaling Pathway Implication of 1,5-Naphthyridine Derivatives:
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in the fields of organic synthesis and drug discovery. Its readily available sourcing and the well-established chemistry of the 1,5-naphthyridine scaffold provide a solid foundation for the development of novel small molecules with therapeutic potential. The demonstrated activity of 1,5-naphthyridine derivatives against key biological targets, such as ALK5, underscores the importance of this scaffold in the ongoing quest for new and effective medicines.
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Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
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A Technical Guide to the In Silico Characterization of Methyl 1,5-Naphthyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Methyl 1,5-naphthyridine-3-carboxylate serves as a critical synthon and a potential pharmacophore in its own right. Understanding its three-dimensional structure, electronic properties, reactivity, and potential for intermolecular interactions is paramount for rational drug design. This technical guide outlines a comprehensive theoretical workflow for the in silico characterization of this compound, leveraging first-principles quantum chemical methods and molecular modeling techniques. We provide not only step-by-step protocols but also the scientific rationale behind the choice of methods, empowering researchers to apply these techniques to novel derivatives and interpret the results with confidence.
The Rationale for a Computational Approach
In modern drug discovery, a purely synthetic "make-and-test" approach is inefficient. Computational chemistry provides a powerful predictive lens to screen, characterize, and prioritize molecules before committing to resource-intensive laboratory synthesis. For a molecule like this compound, theoretical calculations can:
-
Establish the most stable 3D conformation: Determine the precise bond lengths, angles, and torsional angles of the molecule in its ground state.
-
Map electronic landscapes: Identify regions of high and low electron density, predicting sites for metabolic attack, hydrogen bonding, and other non-covalent interactions.
-
Predict chemical reactivity: Analyze frontier molecular orbitals (HOMO/LUMO) to understand the molecule's kinetic stability and susceptibility to various reactions.
-
Simulate spectroscopic data: Generate theoretical IR, Raman, and UV-Vis spectra to aid in the characterization of synthesized material.
-
Hypothesize biological activity: Use molecular docking to predict binding affinity and orientation within the active site of a target protein.
This guide focuses on a workflow that integrates Density Functional Theory (DFT) for intrinsic property calculation and molecular docking for evaluating protein-ligand interactions.
Foundational Analysis via Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for organic molecules.[3] It allows us to solve the electronic structure of the molecule, from which all other properties can be derived.
The Core Protocol: Geometric Optimization and Frequency Analysis
The first and most critical step is to find the molecule's lowest energy structure.
Methodology:
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Computational Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Select the B3LYP hybrid functional. This functional is widely used and has a proven track record for providing reliable geometries and electronic properties for a vast range of organic systems.[4]
-
Basis Set: Employ the Pople-style 6-311++G(d,p) basis set. The 6-311G part provides a flexible description of the core and valence electrons. The ++ adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) adds polarization functions, allowing for anisotropy in electron distribution, which is essential for describing pi systems and polar bonds.
-
Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarization Continuum Model (PCM) using water as the solvent should be applied.
-
-
Execution: Run a geometry optimization (Opt) followed by a frequency calculation (Freq).
-
Validation: The optimization is confirmed to have reached a true energy minimum if the frequency calculation yields zero imaginary frequencies.
Visualizing the DFT Workflow
The logical flow of a standard DFT characterization can be visualized as follows:
Caption: Workflow for DFT-based molecular property calculation.
Probing Reactivity and Electronic Nature
Once the optimized geometry is obtained, we can perform single-point energy calculations to derive key electronic descriptors.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like the two nitrogen atoms in the naphthyridine core and the carbonyl oxygen. These are prime sites for hydrogen bond acceptors and electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for hydrogen bond donors and nucleophilic attack.
Hirshfeld Surface Analysis
To understand how molecules will pack in a solid state and to quantify intermolecular interactions, Hirshfeld surface analysis is employed.[5][6] This technique maps the electron distribution of a molecule within a crystal lattice, partitioning space between adjacent molecules. The resulting 2D "fingerprint plots" quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H), providing deep insight into the crystal packing forces.[7][8]
| Interaction Type | Expected Contribution | Significance |
| H···H | High | Represents the van der Waals surface. |
| C···H / H···C | Moderate | Indicates C-H···π or other weak interactions. |
| O···H / H···O | Moderate | Crucial for identifying classical and non-classical hydrogen bonds. |
| N···H / H···N | Moderate | Highlights the role of the pyridine-like nitrogen atoms in H-bonding. |
Table 1: Representative data expected from a Hirshfeld surface analysis of this compound, highlighting key intermolecular contacts.
Application in Drug Discovery: Molecular Docking
While DFT provides insight into the molecule's intrinsic properties, molecular docking simulates its interaction with a biological target. Naphthyridine derivatives are known inhibitors of various kinases and DNA gyrase.[9][10] A hypothetical docking study against a relevant kinase, such as Cyclin-Dependent Kinase 8 (CDK8), can serve as a practical example.[10]
Docking Protocol
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 7LCU.[3]
-
Using software like Schrödinger Maestro or AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for residues at physiological pH.
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of this compound.
-
Assign correct partial charges using a force field (e.g., OPLS) or quantum chemical methods.
-
-
Grid Generation: Define the docking search space by placing a grid box around the known active site of the protein.
-
Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different poses (orientations and conformations) of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.
-
Analysis:
-
Analyze the top-scoring poses. The docking score (e.g., in kcal/mol) provides an estimate of the binding free energy.
-
Visualize the binding mode to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with active site residues. For kinase inhibitors, hydrogen bonding with the hinge region is often a critical interaction.[10]
-
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Outlook
The theoretical workflow detailed in this guide provides a robust framework for the comprehensive in silico characterization of this compound. By combining DFT for fundamental property prediction with molecular docking for biological hypothesis generation, researchers can gain critical insights that accelerate the drug discovery process. Future studies could expand on this foundation by incorporating molecular dynamics (MD) simulations to study the stability of the protein-ligand complex over time[3] or by developing Quantitative Structure-Activity Relationship (QSAR) models for a series of related naphthyridine derivatives.[10] This integrated computational approach is essential for navigating the complexities of modern medicinal chemistry and unlocking the full therapeutic potential of the 1,5-naphthyridine scaffold.
References
-
Cabrera-García, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Cabrera-García, L., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. (General reference for naphthyridine chemistry, specific URL not available for direct chapter link).
-
Cabrera-García, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Gencer, H. K., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]
-
Cabrera-García, L., et al. (2022). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]
-
El-Dabeeb, S., et al. (2022). Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one. Acta Crystallographica Section E. Available at: [Link]
-
Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules. Available at: [Link]
-
Odo, E. I., et al. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Oriental Journal of Chemistry. Available at: [Link]
-
Ghosh, S. K., et al. (2020). Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. RSC Advances. Available at: [Link]
-
A. P, A., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Heliyon. Available at: [Link]
-
Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. Available at: [Link]
-
Ben Nasr, T., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Antioxidant and In Silico Studies of a Novel Non-centrosymmetric Hybrid Material. ACS Omega. Available at: [Link]
-
Shi, D., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Papakyriakou, A., et al. (2023). Docking, MD Simulations, and DFT Calculations: Assessing W254’s Function and Sartan Binding in Furin. International Journal of Molecular Sciences. Available at: [Link]
-
Goud, B. S., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
- 10. Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 1,5-naphthyridine-3-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and steric properties that facilitate interactions with biological targets.[3][4] Many compounds incorporating this scaffold have demonstrated a wide array of biological activities, including as kinase inhibitors, antibacterial agents, and modulators of G-protein coupled receptors.[5][6] Methyl 1,5-naphthyridine-3-carboxylate, in particular, serves as a highly valuable and versatile starting material for the synthesis of diverse compound libraries.[7] The methyl ester at the 3-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. This application note will detail key synthetic transformations of this compound, providing both the underlying chemical principles and detailed, field-proven protocols.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the reactivity of the methyl ester group. This functional group can be readily transformed into a carboxylic acid, an amide, or an alcohol, each of which can serve as a launching point for further derivatization.
Figure 1: Key synthetic transformations of this compound.
Application 1: Synthesis of 1,5-Naphthyridine-3-carboxylic Acid via Ester Hydrolysis
Scientific Principle: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a plethora of subsequent reactions, most notably amide bond formation.[1] This reaction is typically achieved under basic conditions, where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide leaving group. A final protonation step during acidic workup yields the desired carboxylic acid.
Protocol 1: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of methanol.
-
Add 1 M NaOH solution (2.0-3.0 eq) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to afford the desired 1,5-Naphthyridine-3-carboxylic acid.
Data Summary:
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by ¹H NMR) | >95% |
| Appearance | White to off-white solid |
Application 2: Amide Bond Formation for Library Synthesis
Scientific Principle: The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in medicinal chemistry.[8] Due to the low reactivity of carboxylic acids towards amines under neutral conditions, a coupling reagent is required to activate the carboxyl group. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or aminium salts (e.g., HATU, HBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.
Figure 2: General workflow for amide bond formation using a coupling reagent.
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
1,5-Naphthyridine-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,5-Naphthyridine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 1,5-naphthyridine-3-carboxamide.
Application 3: Reduction of the Methyl Ester to a Primary Alcohol
Scientific Principle: The reduction of the methyl ester to the corresponding primary alcohol, (1,5-naphthyridin-3-yl)methanol, provides a different synthetic handle for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution. While strong reducing agents like lithium aluminum hydride (LAH) can achieve this transformation, milder and more chemoselective reagents are often preferred. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in a mixture of solvents like THF and methanol at elevated temperatures.[9][10] Another effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).[11][12]
Protocol 3: Sodium Borohydride/Methanol-Mediated Ester Reduction
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (4.0-5.0 eq)
-
2 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Carefully add sodium borohydride (4.0-5.0 eq) in portions to the stirred solution.
-
Attach a reflux condenser and slowly add anhydrous methanol dropwise to the suspension. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 2-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl until the effervescence ceases and the pH is acidic.
-
Adjust the pH to ~8 with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (1,5-naphthyridin-3-yl)methanol.
Comparative Data for Reduction Methods:
| Reagent System | Temperature | Typical Yield | Chemoselectivity Notes |
| NaBH₄ / MeOH | Reflux | 70-92%[10] | Tolerates amides, nitriles, and nitro groups.[10] |
| LiAlH₄ / THF | 0 °C to RT | >90% | Reduces most carbonyl-containing functional groups. |
| DIBAL-H / CH₂Cl₂ | -78 °C | 70-80%[11] | Can be selective at low temperatures. |
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of complex molecules. The straightforward and high-yielding protocols for hydrolysis, amide coupling, and reduction detailed in this application note provide researchers with a robust toolkit for accessing a wide range of derivatives. These transformations are fundamental to the exploration of 1,5-naphthyridines in drug discovery and materials science, enabling the rapid generation of novel compounds with diverse biological and physical properties.
References
-
Quevedo, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3235. [Link]
-
Quevedo, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Quevedo, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Various Authors. (n.d.). Some important natural products with a naphthyridine core. ResearchGate. [Link]
-
Alonso, C., et al. (2025). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]
-
Reddit User Discussion. (2022). NaBH4 reduction of ester. Reddit. [Link]
-
Sainz, Y., et al. (2013). Molecular Recognition Studies on Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]
-
Sainz, Y., et al. (2013). Molecular Recognition Studies on Naphthyridine Derivatives. CORE. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Various Authors. (2025). An Efficient Synthesis of Benzo[b][1][9]naphthyridine-3-carboxylic Methyl Esters. ResearchGate. [Link]
-
Quevedo, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
-
Nowak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Wu, G., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed. [Link]
-
Ido, T., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]
-
Ghorpade, S., et al. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 5. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
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- 11. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Note & Protocol: High-Fidelity Synthesis of 1,5-Naphthyridine-3-carboxylic Acid via Ester Hydrolysis
Abstract
This document provides a comprehensive guide for the chemical synthesis of 1,5-naphthyridine-3-carboxylic acid from its methyl ester precursor, Methyl 1,5-naphthyridine-3-carboxylate. The 1,5-naphthyridine scaffold is a privileged core structure in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors.[1] The conversion of the ester to a carboxylic acid is a critical step, enabling further functionalization, such as amide bond formation. This guide details two robust protocols for ester hydrolysis—alkaline (saponification) and acidic—elucidating the underlying mechanisms, experimental setups, purification strategies, and analytical validation of the final product. The primary focus is on the base-catalyzed method due to its irreversibility and typically higher yields.
Theoretical Background: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis known as hydrolysis.[2] This nucleophilic acyl substitution can be catalyzed by either acid or base.[3]
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is the most common and often preferred method for this transformation.[2][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5] Subsequently, the intermediate collapses, expelling the methoxide leaving group and forming the carboxylic acid.
A key feature of this process is its irreversibility. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate salt.[4][6] This salt is resonance-stabilized and resistant to further nucleophilic attack, driving the reaction to completion.[4] An acidic workup in a subsequent step is required to protonate the carboxylate and precipitate the desired carboxylic acid.[3]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][7] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group for nucleophilic attack by water.[8][9] After a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule (methanol), and deprotonation of the resulting carbonyl yields the carboxylic acid.
Unlike saponification, this reaction is an equilibrium process.[4][8] To drive the reaction towards the product, a large excess of water is typically used, in accordance with Le Châtelier's principle.[8] However, the reversible nature can lead to incomplete conversion, making it a less common choice when high yields are critical.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥97% Purity | Commercial Source |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | ACS Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Standard Supplier |
| Methanol (MeOH) | ACS Reagent Grade | Standard Supplier |
| Tetrahydrofuran (THF) | ACS Reagent Grade | Standard Supplier |
| Deionized Water (DI H₂O) | Type I or II | In-house generation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier |
| Celite® (Diatomaceous Earth) | Laboratory Grade | Standard Supplier |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is the recommended procedure for achieving high yields of the target carboxylic acid.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 4:1 v/v ratio). A co-solvent like THF can also be used to improve solubility if needed.
-
Addition of Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq) to the solution. LiOH is often preferred for its better solubility in mixed solvent systems and for minimizing potential side reactions.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (methanol/THF) under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with a small amount of DI water. Cool the solution in an ice bath (0-5 °C) and slowly add concentrated HCl dropwise with vigorous stirring to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold DI water and a minimal amount of cold ethanol or diethyl ether to remove residual salts and impurities.
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend this compound (1.0 eq) in a large excess of aqueous acid (e.g., 6M HCl or 3M H₂SO₄).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly neutralize the mixture by adding a saturated solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 3-4. The product should precipitate out of the solution.
-
Isolation and Drying: Collect the solid via vacuum filtration, wash with cold DI water, and dry under vacuum.
Caption: General experimental workflow for hydrolysis.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final product, 1,5-Naphthyridine-3-carboxylic acid.
| Property | Data |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol [10] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected: Disappearance of the methyl ester singlet (~3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (>13 ppm). Aromatic protons will show characteristic shifts for the 1,5-naphthyridine core. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected: Disappearance of the methyl ester carbon (~52 ppm). The carbonyl carbon will shift slightly. Aromatic carbons will be in the 120-155 ppm range. |
| Mass Spec (ESI-MS) | Expected m/z: 175.05 [M+H]⁺, 173.03 [M-H]⁻ |
| IR Spectroscopy (KBr) | Expected: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), disappearance of ester C-O stretch (~1250 cm⁻¹). |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; insufficient equivalents of base/acid; poor solubility of starting material. | Increase reaction time and/or temperature. Add another equivalent of base/acid. Use a co-solvent like THF to ensure the starting material is fully dissolved. |
| Low Product Yield | Product is partially soluble in the aqueous filtrate; incomplete precipitation; degradation under harsh conditions. | Ensure the filtrate is ice-cold before and during filtration. Adjust the final pH carefully; over-acidification can sometimes increase solubility. Avoid excessively long reaction times at high temperatures. |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling is too rapid. | Use a lower-boiling point solvent or a co-solvent system (e.g., aqueous ethanol, DMF/water).[11] Dilute the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the flask or add a seed crystal to induce crystallization.[11] |
| Product Contaminated with Salts | Inadequate washing of the filter cake. | Wash the collected solid thoroughly with cold deionized water. A final wash with a minimal amount of a non-polar solvent can also help. Recrystallization is highly effective at removing inorganic salts. |
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Bond Formation from 1,5-Naphthyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,5-Naphthyridine Amides in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid, planar structure allow for precise interactions with various biological targets, leading to applications as antibacterial, kinase inhibitor, and other therapeutic agents.[2][3][4] The derivatization of the 1,5-naphthyridine core is crucial for modulating the pharmacological profile of these molecules, and the formation of an amide bond at the 3-position is a key synthetic transformation to generate diverse chemical libraries for drug development.
This guide provides a comprehensive overview of the principles and detailed protocols for the amide bond formation from 1,5-naphthyridine-3-carboxylic acid. As senior application scientists, we offer not just procedural steps, but also the underlying rationale for experimental choices, troubleshooting advice, and a comparative analysis of common coupling methodologies.
Mechanism and Key Considerations for Amide Coupling of 1,5-Naphthyridine-3-Carboxylic Acid
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine, resulting in the expulsion of a water molecule. Due to the low reactivity of carboxylic acids, an activating agent, commonly referred to as a coupling reagent, is typically required to facilitate this transformation under mild conditions.
The primary challenge in the amide coupling of 1,5-naphthyridine-3-carboxylic acid stems from the electron-deficient nature of the naphthyridine ring system. The two nitrogen atoms in the bicyclic structure withdraw electron density from the carboxylic acid group, which can influence its reactivity. This necessitates the careful selection of coupling reagents and reaction conditions to ensure efficient and high-yielding amide formation.
Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU). The general mechanism involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Diagram of the General Amide Coupling Workflow
Caption: A general overview of the key steps involved in amide bond formation.
Comparative Data for Common Coupling Reagents
The choice of coupling reagent is critical and can significantly impact the yield, reaction time, and purity of the final amide product. Below is a comparative summary based on literature precedents for heterocyclic carboxylic acids.
| Coupling Reagent | Typical Reaction Time (hours) | Typical Yield Range (%) | Key Advantages & Considerations |
| HATU | 1 - 6 | 85 - 98 | Highly efficient, even for sterically hindered substrates. Byproducts are generally water-soluble, simplifying purification.[5] |
| EDC/HOBt | 4 - 24 | 70 - 90 | Cost-effective and widely used. The urea byproduct can sometimes be challenging to remove completely. HOBt can have explosive properties under certain conditions.[6] |
| PyBOP | 2 - 8 | 80 - 95 | Effective for a wide range of substrates. Byproducts are generally easy to remove. |
| T3P | 1 - 5 | 80 - 95 | Byproducts are water-soluble, leading to straightforward workup. Often used in industrial settings. |
Note: Yields and reaction times are representative and can vary depending on the specific amine, solvent, and temperature used.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 1,5-naphthyridine-3-carboxylic acid with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent.
Materials:
-
1,5-Naphthyridine-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-naphthyridine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM).
-
Add HATU (1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF (or DCM) and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Diagram of the HATU-Mediated Coupling Workflow
Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) as an additive to minimize side reactions.
Materials:
-
1,5-Naphthyridine-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC hydrochloride (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution (optional, for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1,5-naphthyridine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), optionally with 1 M HCl (1x) if the amine is basic and excess remains, and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amide.
Troubleshooting and Field-Proven Insights
-
Low Yields: If you experience low yields, consider pre-activating the carboxylic acid with the coupling reagent and base for a longer duration before adding the amine. For electron-deficient systems like 1,5-naphthyridine-3-carboxylic acid, increasing the amount of coupling reagent (e.g., to 1.5 eq) may also be beneficial.
-
Difficult Purification: The dicyclohexylurea (DCU) byproduct from DCC coupling can be difficult to remove. Using EDC, which generates a water-soluble urea byproduct, often simplifies purification.[6] If using DMF as a solvent, washing the organic extract with a 5% LiCl solution can help to remove residual DMF.
-
Racemization: For chiral amines or carboxylic acids, it is crucial to minimize racemization. Using additives like HOBt or performing the reaction at lower temperatures can help preserve stereochemical integrity.
Conclusion
The formation of amides from 1,5-naphthyridine-3-carboxylic acid is a critical transformation for the synthesis of novel therapeutic agents. By understanding the underlying chemical principles and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of 1,5-naphthyridine-3-carboxamides. The protocols provided in this guide offer robust and reproducible methods for achieving this synthetic goal, empowering scientists in their drug discovery endeavors.
References
- Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792–805.
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.
- Google Patents. (n.d.). WO2004106334A2 - Process for the preparation of 1,5-naphthyridine-3-carboxy amides by direct ester amidation.
-
Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968–4974. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved from [Link]
-
Suryawanshi, M. R., & Dupade, D. D. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 3. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
"derivatization of the methyl ester group in Methyl 1,5-naphthyridine-3-carboxylate"
An Application Guide to the Chemical Derivatization of Methyl 1,5-Naphthyridine-3-carboxylate
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure, containing two fused pyridine rings, serves as an excellent pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][4] The strategic placement of functional groups on this core is paramount for modulating physicochemical properties and biological targets.
This compound represents a key synthetic intermediate, where the methyl ester group at the 3-position is not merely a final substituent but a versatile chemical handle. Its reactivity allows for a diverse range of transformations, enabling the generation of libraries of novel compounds for drug discovery and development. This guide provides detailed protocols and expert insights into four fundamental derivatization pathways of this ester group: hydrolysis, amidation, reduction, and Grignard addition.
Core Derivatization Pathways: A Strategic Overview
The methyl ester of this compound can be readily converted into a carboxylic acid, a diverse family of amides, a primary alcohol, or various tertiary alcohols. Each transformation opens up a new branch of chemical space for exploration.
Figure 1: Key derivatization pathways from the central methyl ester intermediate.
Protocol 1: Saponification to 1,5-Naphthyridine-3-carboxylic Acid
The conversion of the methyl ester to its corresponding carboxylic acid is often the first step towards more complex amide couplings or other modifications. The carboxylic acid itself can exhibit unique biological activities or serve as a crucial intermediate.
Scientific Principle
This transformation is a classic base-catalyzed hydrolysis (saponification).[5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, forming the carboxylate salt. A subsequent acidic workup protonates the salt to yield the final carboxylic acid.[5][6]
Detailed Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) or THF and water. The choice of co-solvent helps ensure the solubility of the starting ester.
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq), either as a solid or an aqueous solution. LiOH is often preferred for its better solubility in mixed solvent systems.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to expedite the reaction. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add an acid, such as 1M hydrochloric acid (HCl), dropwise with vigorous stirring. The carboxylic acid product will precipitate out as a solid as the solution becomes acidic (target pH ~3-4).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to yield the pure 1,5-naphthyridine-3-carboxylic acid.
Expert Insights & Causality
-
Why excess base? The reaction is reversible, so an excess of hydroxide drives the equilibrium towards the product side. It also ensures that any acidic impurities are neutralized.
-
Importance of pH: Careful acidification is critical. Adding acid too quickly can trap impurities within the precipitating solid. The final pH ensures complete protonation of the carboxylate.
-
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and potential appearance of a broad carboxylic acid proton >10 ppm) and mass spectrometry.
Protocol 2: Direct Amidation to N-Substituted Carboxamides
Amide derivatives are a cornerstone of medicinal chemistry. This protocol details the direct conversion of the methyl ester to a variety of N-substituted amides, which can significantly alter the compound's pharmacological profile.
Scientific Principle
This reaction involves the nucleophilic acyl substitution of the ester's methoxy group with a primary or secondary amine. While this can be achieved by heating (aminolysis), the process is often slow. Catalysts or activating agents can be used to facilitate the reaction under milder conditions.[7][8][9] A patent describes a method for direct amidation by heating the ester with a primary amine in a polar solvent like DMF.[10]
Detailed Experimental Protocol (Direct Aminolysis)
-
Reagent Setup: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10] In some cases, for highly reactive amines, the reaction can be run neat (without solvent).
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. These reactions can take anywhere from 4 to 24 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water or a saturated aqueous solution of sodium bicarbonate.
-
If the product precipitates, collect it by filtration.
-
If the product is soluble, extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired N-substituted-1,5-naphthyridine-3-carboxamide.
Expert Insights & Causality
-
Why excess amine? Using an excess of the amine serves two purposes: it acts as the nucleophile and, being a base, can help to drive the reaction forward. It also maximizes the reaction rate.
-
Solvent Choice: High-boiling polar solvents like DMF are chosen to achieve the necessary reaction temperatures while ensuring the reagents remain in solution.[10]
-
Limitations: This direct heating method is generally effective for unhindered, nucleophilic amines. For less reactive amines (e.g., anilines) or sterically hindered amines, alternative methods involving conversion to the carboxylic acid first (Protocol 1) followed by standard peptide coupling (e.g., using HATU, HOBt) are more reliable.
Summary of Reaction Conditions
| Reaction | Reagents | Solvent | Temperature | Typical Time |
| Saponification | NaOH or LiOH (2-3 eq) | MeOH/H₂O or THF/H₂O | 25-50 °C | 2-4 h |
| Amidation | Primary/Secondary Amine (2-5 eq) | DMF or DMSO | 80-120 °C | 4-24 h |
Protocol 3: Reduction to (1,5-Naphthyridin-3-yl)methanol
Reducing the ester to a primary alcohol introduces a flexible linker and a hydroxyl group, which is an excellent hydrogen bond donor and a handle for further functionalization (e.g., etherification, oxidation).
Scientific Principle
The reduction of an ester to a primary alcohol requires a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[11][12] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[13] The mechanism involves two sequential hydride transfers. The first converts the ester to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[11][13]
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LiAlH₄ Addition: Carefully add a solution of LiAlH₄ in THF (1.5-2.0 eq) dropwise to the stirred ester solution. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add water (X mL) dropwise, where X is the mass of LiAlH₄ used in grams.
-
Add 15% aqueous NaOH (X mL).
-
Add water again (3X mL).
-
Stir vigorously for 30 minutes. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Figure 2: Step-by-step workflow for the reduction of the methyl ester to a primary alcohol.
Expert Insights & Causality
-
Reagent Choice: LiAlH₄ is used because its Al-H bond is more polarized (and thus the hydride more nucleophilic) than the B-H bond in NaBH₄, making it capable of reducing the less reactive ester carbonyl.[12][13]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be dry and anhydrous solvents must be used to prevent quenching the reagent and creating a safety hazard.
-
Safety: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be done slowly, at low temperatures, and behind a safety shield.
Protocol 4: Grignard Reaction to Tertiary Alcohols
The reaction with Grignard reagents is a powerful carbon-carbon bond-forming reaction that converts the ester into a tertiary alcohol, incorporating two identical alkyl or aryl groups from the Grignard reagent.
Scientific Principle
Grignard reagents (R-MgX) are strong nucleophiles and strong bases. They add to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide group to form a ketone. This newly formed ketone is more reactive towards the Grignard reagent than the starting ester, so it immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during workup.[11]
Detailed Experimental Protocol
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) (at least 2.2 eq) dropwise via a syringe or an addition funnel.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Insights & Causality
-
Stoichiometry is Key: At least two equivalents of the Grignard reagent are required. Using only one equivalent will result in a complex mixture of starting material, ketone intermediate, and the desired tertiary alcohol.
-
Anhydrous Conditions: Like LiAlH₄ reactions, Grignard reactions require strictly anhydrous conditions as the organometallic reagent is a strong base and will be quenched by any protic source.
-
Versatility: This method allows for the introduction of a wide variety of alkyl and aryl groups, depending on the Grignard reagent used, leading to significant structural diversity. The synthesis of other substituted naphthyridines has been successfully demonstrated using Grignard reagents.[14][15]
Conclusion
This compound is a highly valuable and versatile starting material. The four derivatization pathways detailed in this guide—hydrolysis, amidation, reduction, and Grignard addition—provide researchers with a robust toolkit for modifying the 1,5-naphthyridine scaffold. By understanding the principles behind each protocol and adhering to the experimental details, scientists can efficiently generate diverse libraries of novel compounds, accelerating the discovery of new therapeutics and functional materials.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]
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Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(2), 297-301. [Link]
-
An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides. Scilit. [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Esters to Alcohols. Chemistry Steps. [Link]
-
Can I convert ester to amide in one step? Please suggest some good methods? ResearchGate. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]
-
How easy is the reduction of esters to alcohols? Reddit. [Link]
-
Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction. MDPI. [Link]
-
Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- Process for the preparation of 1,5-naphthyridine-3-carboxy amides by direct ester amidation.
-
Wang, M. S., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central. [Link]
-
Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. Royal Society of Chemistry. [Link]
-
A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Thieme. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Wang, M. S., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
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The Versatile Scaffold: Methyl 1,5-Naphthyridine-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 1,5-Naphthyridine Core
In the landscape of heterocyclic chemistry, the 1,5-naphthyridine scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets.[1][2] This bicyclic heterocycle, composed of two fused pyridine rings, offers a rigid topology and a defined arrangement of hydrogen bond donors and acceptors, making it an ideal starting point for the rational design of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of kinases, topoisomerases, and other key enzymes implicated in oncology, inflammatory diseases, and neurodegenerative disorders.[3][4]
Within this important class of compounds, Methyl 1,5-naphthyridine-3-carboxylate serves as a pivotal and versatile building block. The ester functionality at the 3-position provides a crucial chemical handle for diversification, allowing for the construction of elaborate molecular architectures through amide bond formation, hydrolysis to the corresponding carboxylic acid, or other functional group interconversions.[1] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, offering researchers and drug development professionals a practical toolkit for leveraging its potential in medicinal chemistry programs.
Physicochemical and Spectroscopic Profile
Accurate characterization of a starting material is the bedrock of any successful synthetic campaign. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Solid |
Spectroscopic Data: While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the primary literature, typical ¹H and ¹³C NMR chemical shifts for the 1,5-naphthyridine core are well-documented for its derivatives. Protons on the naphthyridine ring typically appear in the aromatic region (δ 7.5-9.5 ppm), with the proton at the C4 position often being the most deshielded. The methyl ester protons would be expected as a sharp singlet around δ 3.9-4.1 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the ester would appear significantly downfield (δ 165-170 ppm), while the aromatic carbons would resonate between δ 120-155 ppm.[5][6] Researchers synthesizing this compound should perform full 1D and 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign the structure.
Core Synthesis Pathway and Detailed Protocols
The construction of the 1,5-naphthyridine core is most reliably achieved through established cyclization strategies. The Gould-Jacobs reaction is a cornerstone method for accessing the key precursor, a 4-hydroxy-1,5-naphthyridine-3-carboxylate, which can then be elaborated to the target molecule.[7][8] The overall synthetic workflow is a multi-step process that offers high modularity.
Caption: Synthetic workflow from starting materials to the target molecule.
Protocol 1: Synthesis of Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
This protocol describes the foundational step for creating the core ring structure. The reaction proceeds in two stages: an initial condensation followed by a high-temperature intramolecular cyclization.
-
Causality: The reaction is initiated by the nucleophilic attack of the amino group of 3-aminopyridine onto the electrophilic malonate derivative. The subsequent thermal cyclization is an intramolecular aromatic substitution that forms the second pyridine ring. High-boiling solvents like diphenyl ether or Dowtherm A are used to achieve the necessary temperature for this energy-intensive cyclization step.[1][7]
Materials:
-
3-Aminopyridine
-
Dimethyl methoxymethylenemalonate
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and dimethyl methoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the 3-aminopyridine.
-
Solvent Removal: After the condensation is complete, remove any volatile components (like methanol byproduct) under reduced pressure.
-
Cyclization: To the crude intermediate, add diphenyl ether (approx. 10-15 mL per gram of intermediate). Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solution.
-
Work-up: Carefully cool the reaction mixture to room temperature. The solidified product can be diluted with hexane to facilitate filtration. Collect the precipitate by vacuum filtration, wash thoroughly with hexane and then ethanol to remove residual diphenyl ether, and dry under vacuum. The resulting solid is typically Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate of sufficient purity for the next step.
Protocol 2: Synthesis of Methyl 4-chloro-1,5-naphthyridine-3-carboxylate
The 4-hydroxy group is a poor leaving group. To enable further functionalization, especially for reductive deoxygenation or cross-coupling reactions, it must first be converted to a more reactive group, such as a chloride.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective chlorinating agents for heteroaromatic hydroxyl groups. The mechanism involves the formation of a reactive phosphoro- or chloro-ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[1]
Materials:
-
Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ice
Step-by-Step Procedure:
-
Reaction Setup: Suspend Methyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A small amount of N,N-dimethylaniline (0.1 eq) can be added as a catalyst.
-
Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a mixture of crushed ice and dichloromethane. Caution: This quenching is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Once the excess POCl₃ has been hydrolyzed, carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Methyl 4-chloro-1,5-naphthyridine-3-carboxylate.
Protocol 3: Synthesis of this compound (Reductive Dechlorination)
This final step removes the chloro group at the 4-position to yield the parent naphthyridine scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenolysis of aryl chlorides. In the presence of hydrogen gas, the palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by reaction with a hydride source (from H₂) and reductive elimination to form the C-H bond and HCl. A base is added to neutralize the HCl byproduct, preventing catalyst poisoning and driving the reaction to completion.
Materials:
-
Methyl 4-chloro-1,5-naphthyridine-3-carboxylate
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol or Ethyl Acetate
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (2.0 eq)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Methyl 4-chloro-1,5-naphthyridine-3-carboxylate (1.0 eq) in methanol or ethyl acetate. Add the base (e.g., triethylamine, 2.0 eq).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (hexane/ethyl acetate) to afford the final target molecule, this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for creating high-value, biologically active molecules. The 1,5-naphthyridine core is a known "hinge-binding" motif for many protein kinases, and derivatives have shown potent activity against targets like the TGF-β type I receptor (ALK5) and fibroblast growth factor receptors (FGFR).[3][4]
A common drug discovery workflow involves converting the methyl ester into a diverse library of amides to probe the solvent-exposed region of the target protein's active site, thereby optimizing potency and selectivity.
Caption: A typical workflow for developing kinase inhibitors from the title compound.
Example Application: Synthesis of N-Aryl-1,5-naphthyridine-3-carboxamides as Potential ALK5 Inhibitors
The TGF-β signaling pathway is a critical driver of fibrosis and is implicated in cancer progression. ALK5 is the primary kinase that mediates this pathway, making it a high-priority therapeutic target. Potent 1,5-naphthyridine-based ALK5 inhibitors have been developed, often featuring an amide linkage at the 3-position.[3]
Step 1: Hydrolysis to the Carboxylic Acid The methyl ester is first hydrolyzed to the more reactive carboxylic acid.
-
Protocol: Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 2:1:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, acidify the mixture to pH ~4-5 with 1N HCl, and extract the product with ethyl acetate. Dry and concentrate to yield 1,5-naphthyridine-3-carboxylic acid.
Step 2: Amide Coupling The carboxylic acid is then coupled with a variety of primary or secondary amines (R-NH₂) to generate a library of amides for structure-activity relationship (SAR) studies.
-
Protocol: To a solution of 1,5-naphthyridine-3-carboxylic acid (1.0 eq) in DMF, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes, then add the desired amine (1.1 eq). Stir at room temperature for 12-24 hours. The final amide products can be purified by preparative HPLC or column chromatography.
The resulting library of amides can then be screened in biochemical and cellular assays to determine their inhibitory concentration (IC₅₀) against ALK5 and other kinases to establish a detailed SAR profile, guiding the project toward a potent and selective clinical candidate.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, anchored by the Gould-Jacobs reaction, and the chemical versatility of its ester group provide a reliable and efficient route to complex molecular architectures. By serving as a gateway to potent kinase inhibitors and other therapeutic agents, this scaffold continues to demonstrate its immense value in the ongoing quest for novel medicines. The protocols and workflows detailed herein offer a practical foundation for researchers to harness the full potential of this powerful building block.
References
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3277. Available from: [Link]
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Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available from: [Link]
-
Maher, A. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]
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Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. Available from: [Link]
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Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3938. Available from: [Link]
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Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305. Available from: [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[5][7]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available from: [Link]
- Paudler, W. W., & Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Thomas, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6699-6721. Available from: [Link]
- Google Patents. (2009). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
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Application Note: Synthesis of Bioactive Molecules from Methyl 1,5-Naphthyridine-3-carboxylate
Introduction: The Privileged 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned by its repeated appearance in molecules with diverse and potent biological activities.[1][2][3] This heterocyclic system, an isostere of quinoline and naphthalene, serves as a versatile framework for developing novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] Its rigid structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets such as kinases, DNA topoisomerases, and various receptors.[1][5]
Methyl 1,5-naphthyridine-3-carboxylate (C₁₀H₈N₂O₂, MW: 188.18) is an exceptionally useful starting material for exploring the chemical space around this scaffold.[8] The ester at the 3-position is a key functional handle, readily converted into a variety of other functional groups. This application note provides a detailed guide with robust protocols for the primary synthetic transformations of this starting material—hydrolysis, amidation, and hydrazide formation—to generate libraries of potentially bioactive molecules for screening and drug development.
Core Synthetic Strategy: A Modular Approach
The derivatization of this compound follows a modular workflow. The initial ester is first converted into more reactive or versatile intermediates, namely the corresponding carboxylic acid or carbohydrazide. These intermediates then serve as common precursors for a wide array of final products through well-established coupling chemistries. This strategy allows for the rapid generation of diverse molecular libraries from a single, accessible starting material.
Protocol 1: Saponification to 1,5-Naphthyridine-3-carboxylic Acid
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental first step for many subsequent reactions, particularly amide bond formation. Saponification, a base-catalyzed hydrolysis, is the most direct method. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. An irreversible acid-base reaction between the carboxylic acid and methoxide drives the reaction to completion. Subsequent careful acidification of the resulting carboxylate salt is critical to protonate it, causing the neutral carboxylic acid product to precipitate from the aqueous solution, facilitating its isolation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M and 2 M solutions
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio). A typical concentration is 0.1-0.2 M.
-
Base Addition: Add NaOH (1.5-2.0 eq) dissolved in a small amount of water to the suspension. Using an excess of base ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with deionized water. While stirring, slowly add 1 M HCl dropwise to neutralize the excess NaOH. Continue to add 2 M HCl to carefully adjust the pH to approximately 3-4.
-
Precipitation and Isolation: A solid precipitate (the desired carboxylic acid) will form as the solution becomes acidic. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold methanol or ether to aid drying.
-
Drying: Dry the product under vacuum to yield 1,5-naphthyridine-3-carboxylic acid as a solid. The product can be used in the next step without further purification if high purity is observed.
Protocol 2: Synthesis of Bioactive Amides via Amide Coupling
Scientific Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry, as the amide functional group is a cornerstone of peptide and protein structure and is present in approximately 25% of all pharmaceutical drugs.[9] Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be "activated".[10] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive activated ester intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize the acidic byproducts generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials:
-
1,5-Naphthyridine-3-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines (R₁R₂NH)
-
Coupling reagent (e.g., HATU or EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vials or flask under an inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Step-by-Step Protocol:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1,5-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0-3.0 eq). Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step generates the reactive ester.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the activated mixture.
-
Reaction: Let the reaction stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water or saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. The bicarb wash removes any unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.
Protocol 3: Synthesis of 1,5-Naphthyridine-3-carbohydrazide
Scientific Rationale: The hydrazide functional group is a valuable synthon for constructing various five-membered heterocycles (like oxadiazoles and triazoles) and for creating hydrazone derivatives, many of which exhibit significant biological activity, particularly as antimicrobial or anticancer agents.[11] The synthesis is a straightforward nucleophilic acyl substitution. Hydrazine, being a potent alpha-effect nucleophile, readily attacks the ester carbonyl of the starting material. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating, which facilitates the departure of the methanol leaving group.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Suspension: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (5.0-10.0 eq) to the suspension. The large excess ensures the reaction proceeds efficiently.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir. The solid starting material will gradually dissolve as it reacts to form the soluble hydrazide. The reaction is typically complete in 4-8 hours.
-
Cooling and Precipitation: After completion (monitored by TLC), allow the reaction mixture to cool to room temperature and then place it in an ice bath. The product will often precipitate out of the ethanol solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethanol to remove excess hydrazine hydrate. Dry the product under vacuum to obtain 1,5-naphthyridine-3-carbohydrazide, which is often pure enough for subsequent steps.
Protocol 4: Synthesis of Bioactive Hydrazones
Scientific Rationale: This protocol demonstrates the utility of the hydrazide intermediate. The formation of a hydrazone is a condensation reaction between a hydrazide and an aldehyde or ketone.[12] Under mildly acidic conditions (a drop of acetic acid is often sufficient), the carbonyl oxygen of the aldehyde is protonated, making the carbonyl carbon more electrophilic. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step yields the stable C=N double bond of the hydrazone product. This reaction is highly modular, allowing for the synthesis of a large library of derivatives by simply varying the aldehyde reactant.
Materials:
-
1,5-Naphthyridine-3-carbohydrazide (from Protocol 3)
-
A diverse library of substituted aldehydes (Ar-CHO)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Step-by-Step Protocol:
-
Dissolution: Dissolve 1,5-Naphthyridine-3-carbohydrazide (1.0 eq) in ethanol by heating in a round-bottom flask.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-6 hours. In many cases, the product will begin to precipitate from the hot reaction mixture.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the product on the filter with cold ethanol to remove any unreacted starting materials. Dry the solid under vacuum to yield the pure hydrazone derivative.
Summary of Potential Bioactive Derivatives
The protocols described above open a gateway to a wide range of molecular structures with therapeutic potential. The table below summarizes the classes of derivatives and their associated biological activities as reported in the literature for the 1,5-naphthyridine scaffold.
| Derivative Class | General Structure | Key Synthetic Step | Reported Biological Activities of Scaffold |
| Carboxylic Acid | Saponification | Precursor for other active compounds | |
| Amides | Amide Coupling | Anticancer (Topoisomerase Inhibition), Antibacterial, Kinase Inhibition[1][5] | |
| Hydrazide | Hydrazinolysis | Precursor for other active compounds | |
| Hydrazones | Condensation | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory[11][12] |
(Note: Generic structures are illustrative of the functional group transformation on the 1,5-naphthyridine core.)
Conclusion and Outlook
This compound is a high-value starting material for any medicinal chemistry or drug discovery program. The robust and scalable protocols detailed in this application note provide a clear pathway for its conversion into key intermediates—the carboxylic acid and the hydrazide. These intermediates are platforms for diversification, enabling the synthesis of extensive libraries of amides and hydrazones through modular coupling strategies. The proven track record of the 1,5-naphthyridine scaffold across numerous therapeutic areas strongly suggests that derivatives synthesized via these methods hold significant promise for the discovery of novel bioactive molecules.
References
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- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
- Fused 1,5-naphthyridines - Encyclopedia.pub.
- Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
- Biological Activity of Naturally Derived Naphthyridines - MDPI.
- Fused naphthyridines with biological applications. - ResearchGate.
- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
- Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents.
- This compound AldrichCPR | Sigma-Aldrich.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - Semantic Scholar.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Biological Activities of Hydrazone Derivatives - PMC - PubMed Central.
- Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - OUCI.
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- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI.
- Methyl Esters - Organic Chemistry Portal.
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The Versatile Scaffold: Methyl 1,5-Naphthyridine-3-carboxylate in Modern Enzyme Inhibitor Design
Introduction: The Privileged 1,5-Naphthyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The 1,5-naphthyridine ring system is a prominent member of this class, recognized for its rigid, planar structure and the strategic placement of nitrogen atoms that can engage in crucial hydrogen bonding interactions with enzyme active sites.[1][2][3][4][5] This guide focuses on a key derivative, Methyl 1,5-naphthyridine-3-carboxylate, as a versatile starting material for the development of potent and selective enzyme inhibitors. Its chemical tractability allows for facile diversification, making it an ideal entry point for generating compound libraries in drug discovery campaigns.
This document provides an in-depth exploration of the application of this compound in the design and synthesis of enzyme inhibitors, with a particular focus on kinases and other key targets in therapeutic areas such as oncology and virology. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline robust methods for evaluating the biological activity of its derivatives.
Targeting Key Enzymes with 1,5-Naphthyridine-Based Inhibitors
The 1,5-naphthyridine scaffold has been successfully employed to generate inhibitors for a range of important enzyme classes. The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity.
Transforming Growth Factor-beta Type I Receptor (ALK5)
One of the most notable applications of the 1,5-naphthyridine core is in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.
Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of ALK5.[6] These compounds typically feature an aminothiazole or pyrazole moiety at the 4-position of the naphthyridine ring, which is believed to occupy the ATP-binding site of the kinase. The development of these inhibitors showcases a classic fragment-based or scaffold-hopping approach, where the 1,5-naphthyridine core serves as a rigid and synthetically accessible anchor.
Other Notable Enzyme Targets
Beyond ALK5, the 1,5-naphthyridine scaffold has been explored for the inhibition of other key enzymes:
-
Topoisomerase I: Certain fused 1,5-naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines through the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair.[4]
-
HIV-1 Integrase: The related 1,6-naphthyridine carboxamide pharmacophore has been instrumental in the development of potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7] This highlights the broader potential of the naphthyridine class in antiviral drug discovery.
-
Phosphoinositide 3-kinase (PI3K): Although a 1,5-naphthyridine derivative showed good inhibitory activity against PI3Kα, the researchers in that particular study noted that it did not offer significant advantages over a quinoline scaffold.[8] This underscores the importance of comparative studies in scaffold selection.
Experimental Protocols: From Starting Material to Active Inhibitor
The following protocols provide a detailed guide for the synthesis and evaluation of 1,5-naphthyridine-based enzyme inhibitors, starting from this compound.
Protocol 1: Synthesis of 1,5-Naphthyridine-3-carboxylic Acid
The first step in diversifying the starting material is often the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.[8]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Standard glassware for workup and extraction
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as THF or methanol in a round-bottom flask.
-
Saponification: Add an aqueous solution of LiOH (typically 1.5-2.0 equivalents) to the solution of the ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Once the reaction is complete, cool the mixture to room temperature and carefully add 1M HCl to acidify the solution to a pH of approximately 3-4. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry it under vacuum to yield the pure 1,5-Naphthyridine-3-carboxylic acid.
Protocol 2: Amide Coupling for Inhibitor Synthesis
The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives. This is a common strategy for exploring the structure-activity relationship (SAR) of enzyme inhibitors.[8]
Materials:
-
1,5-Naphthyridine-3-carboxylic acid
-
Desired amine (e.g., aminothiazole, pyrazole derivatives)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve 1,5-Naphthyridine-3-carboxylic acid in the anhydrous solvent.
-
Activation: Add the coupling agent(s) (e.g., HATU or EDC/HOBt) and the base (DIPEA or TEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide inhibitor.
Protocol 3: General Kinase Inhibition Assay (Example: ALK5)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, using ALK5 as an example.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)
-
Microplate reader (for luminescence or fluorescence detection)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the ALK5 enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent and a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Quantitative Analysis of Inhibitor Potency
The inhibitory activity of newly synthesized compounds should be quantified and presented in a clear and concise manner. The IC50 value is a standard metric for this purpose.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 15 | ALK5 | 6 | [6] |
| 19 | ALK5 | 4 | [6] |
Note: The compound IDs are taken from the cited reference for illustrative purposes.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex workflows and relationships in drug discovery.
Caption: General workflow for the development of 1,5-naphthyridine-based enzyme inhibitors.
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the proven biological activity of its derivatives make it a valuable scaffold in medicinal chemistry. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this privileged structure. Future work should focus on expanding the diversity of substituents on the 1,5-naphthyridine core to probe interactions with different enzyme active sites and to optimize pharmacokinetic properties for in vivo applications.
References
-
MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]1]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]2]
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PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]3]
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ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]4]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]5]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]8]
-
MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]]
-
Proceedings of the National Academy of Sciences. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Retrieved from [Link]7]
-
PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Retrieved from [Link]6]
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Application Notes and Protocols for Methyl 1,5-Naphthyridine-3-carboxylate in Materials Science
Introduction: The Strategic Value of Methyl 1,5-Naphthyridine-3-carboxylate
This compound is a heterocyclic building block of significant interest in the advancement of materials science. The 1,5-naphthyridine core is an electron-deficient aromatic system, a property that makes it an excellent candidate for applications in organic electronics, particularly as an n-type or electron-accepting moiety. The two nitrogen atoms are strategically positioned to act as effective coordination sites for metal ions, paving the way for the design of novel coordination polymers and luminescent metal complexes.
The presence of a methyl carboxylate group at the 3-position is of paramount importance. This functional group serves as a versatile handle for synthetic transformations, allowing for the covalent integration of the naphthyridine scaffold into larger, more complex material architectures. Most notably, it can be readily hydrolyzed to the corresponding carboxylic acid, a key step for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. This guide provides detailed protocols and scientific rationale for leveraging this compound as a precursor for advanced functional materials.
Part 1: Foundational Protocol - Synthesis of 1,5-Naphthyridine-3-carboxylic Acid
The conversion of the methyl ester to a carboxylic acid is the gateway to many of the applications detailed below. The carboxylic acid functionality is a superior coordinating group for metal ions and provides a reactive site for amide bond formation, among other coupling reactions.
Causality Behind Experimental Choices: Alkaline hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and highly efficient method for the saponification of methyl esters. The choice of a mixed solvent system, such as tetrahydrofuran (THF) and water, is crucial. THF ensures the solubility of the organic starting material, while water is necessary to dissolve the hydroxide salt and facilitate the hydrolysis reaction. The reaction is typically performed at room temperature or with gentle heating to drive it to completion without promoting side reactions. Acidic workup is required to protonate the carboxylate salt formed in situ, leading to the precipitation of the desired carboxylic acid.
Detailed Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 v/v ratio). The concentration should be approximately 0.1 M.
-
Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 to 2.0 eq.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) with vigorous stirring. The 1,5-naphthyridine-3-carboxylic acid will precipitate out as a solid as the solution becomes acidic (target pH ~4-5).
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold diethyl ether or ethanol to remove any remaining impurities.
-
Drying: Dry the purified 1,5-naphthyridine-3-carboxylic acid under vacuum to a constant weight.
The successful synthesis of the carboxylic acid is a critical first step for the subsequent applications.
Caption: Workflow for the hydrolysis of this compound.
Part 2: Application in Luminescent Materials - Coordination Complexes
The 1,5-naphthyridine scaffold is an excellent ligand for creating highly luminescent metal complexes, particularly with transition metals like Iridium(III) or Lanthanides such as Europium(III). These complexes are of great interest for applications in Organic Light-Emitting Diodes (OLEDs) and sensing.[1] The nitrogen atoms of the naphthyridine ring and the oxygen atoms of the carboxylate group (from the hydrolyzed precursor) can coordinate to a metal center, creating a stable, rigid structure that enhances luminescence efficiency.
Scientific Rationale: The 1,5-naphthyridine ligand can act as an "antenna" by absorbing UV or visible light and transferring that energy efficiently to the emissive metal center (the "antenna effect").[1] This process is crucial for lanthanide complexes, which have low intrinsic absorption cross-sections. For phosphorescent OLEDs, iridium(III) complexes with ligands like 1,5-naphthyridine derivatives have demonstrated high quantum efficiencies and tunable emission colors.[2][3]
Caption: Conceptual workflow for synthesizing a luminescent metal complex.
Protocol for Synthesis of a Generic (1,5-Naphthyridine-3-carboxylato) Metal Complex:
-
Reactant Preparation: In a sealable reaction vessel, combine 1,5-naphthyridine-3-carboxylic acid (e.g., 2-3 eq.) and a suitable metal salt (e.g., IrCl₃·nH₂O or Eu(NO₃)₃·6H₂O, 1.0 eq.).
-
Solvent Addition: Add a high-boiling point solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water. The choice of solvent can influence the resulting crystal structure.
-
Sealing and Heating: Seal the vessel tightly and place it in a programmable oven. Heat the mixture to a temperature between 80 °C and 150 °C for 24 to 72 hours. This solvothermal method promotes the formation of crystalline products.
-
Cooling: Allow the vessel to cool slowly to room temperature. Slow cooling is often critical for obtaining high-quality single crystals.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with the reaction solvent (e.g., DMF), followed by a more volatile solvent like ethanol or acetone to remove residual starting materials and solvent.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Table 1: Representative Photophysical Properties of Naphthyridine-Based Iridium(III) Complexes
| Complex Type | Emission Color | Peak Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |
| Iridium(III) with 1,5-naphthyridin-4-ol derivatives | Pure Red | 626 - 630 | 85.2% - 93.4% | [3] |
| Iridium(III) with general naphthyridine ligands | Green to Red | 521 - 600 | 80% - 85% | [2] |
Part 3: Application in Organic Electronics - TADF Emitters for OLEDs
The electron-deficient nature of the 1,5-naphthyridine core makes it an ideal acceptor unit for constructing donor-acceptor (D-A) type molecules for Thermally Activated Delayed Fluorescence (TADF). In a TADF emitter, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing from T₁ to S₁, converting non-emissive triplet excitons into emissive singlet excitons and enabling theoretical 100% internal quantum efficiency in OLEDs.
Scientific Rationale: By coupling the 1,5-naphthyridine acceptor with a suitable electron-donating moiety (e.g., carbazole, phenoxazine), the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially separated. This separation reduces the S₁-T₁ energy gap, which is a prerequisite for TADF. The 1,5-naphthyridine-3-carboxylic acid, derived from the methyl ester, can be converted into a reactive intermediate for coupling with various donor molecules. Derivatives of naphthyridine have been shown to be efficient TADF emitters in OLEDs.[4]
Caption: Donor-Acceptor structure of a TADF emitter using a 1,5-naphthyridine core.
Synthetic Strategy Outline for a Naphthyridine-Based TADF Emitter:
This is a conceptual multi-step pathway, as the final structure will be highly specific.
-
Amide Formation: Convert the 1,5-naphthyridine-3-carboxylic acid to an amide by reacting it with a donor molecule that has an amino group, using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Conversion to Halide: Alternatively, the carboxylic acid can be converted to an acyl chloride (using, e.g., thionyl chloride) or subjected to a Curtius or similar rearrangement to install an amino group on the naphthyridine ring, which can then be coupled to a halogenated donor.
-
Cross-Coupling Reactions: A more common approach is to start with a halogenated 1,5-naphthyridine and use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the donor moieties. While not directly starting from the carboxylate, this highlights the importance of functionalized naphthyridines in this field.
Table 2: Performance of OLEDs with Naphthyridine-Based TADF Emitters
| Emitter Type | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Emission Color | Reference |
| Naphthyridine with Dimethylacridan Donor | 16.8% | 50.7 | Green | [4] |
| Naphthyridine with Carbazole Donor | 20.9% | 26.5 | Green | [4] |
| Naphthyridine with Phenoxazine/Phenothiazine Donors | up to 29.9% | Not specified | Not specified | [4] |
References
- Kim, J., et al. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
-
Chen, Y., et al. (2020). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C, 8(3), 915-922. [Link]
- Sivakumar, K., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 36(8), 1634-1640.
- Palacios, F., et al. (2020).
- Palacios, F., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry, 9, 41-117.
-
Zhang, Y., et al. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. ACS Applied Materials & Interfaces, 11(22), 20192-20199. [Link]
- Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840.
- Chen, G. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.
- Wikipedia contributors. (2023, April 25). Carboxylate-based metal–organic frameworks. In Wikipedia, The Free Encyclopedia.
- Tuffnell, J. M., et al. (2019). Uncovering the Structural Diversity of Y(III)
- Lamberto, M. G., et al. (2022).
-
Singh, A. N., & Thummel, R. P. (2009). 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes. Inorganic Chemistry, 48(14), 6459-6470. [Link]
-
da Costa, A. M. R., et al. (2023). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules, 28(3), 1342. [Link]
- Chen, S. H., et al. (2010). Emission Characteristics of Organic Light-Emitting Diodes and Organic Thin-Films with Planar and Corrugated Structures.
- Royal Society of Chemistry. (2024). RSC Medicinal Chemistry.
-
de Bettencourt-Dias, A., et al. (2017). In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films. ACS Omega, 2(7), 3586-3593. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Versatile Ligands for Metal Complexes from Methyl 1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a variety of ligands derived from Methyl 1,5-naphthyridine-3-carboxylate. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its unique electronic properties and ability to form stable complexes with a wide range of metal ions.[1][2][3] The strategic functionalization of this core, starting from a readily available precursor, allows for the generation of a library of ligands with tunable steric and electronic properties, suitable for applications in catalysis, bioimaging, and as potential therapeutic agents.[1][4]
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
The Strategic Importance of 1,5-Naphthyridine Ligands
The 1,5-naphthyridine ring system, an isomer of 1,8-naphthyridine, is characterized by two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement imparts specific electronic and coordination properties. The lone pairs on the nitrogen atoms are available for coordination with metal ions, making 1,5-naphthyridine derivatives excellent bidentate chelating ligands. The rigid, planar structure of the naphthyridine core can influence the geometry of the resulting metal complexes, which is a critical factor in their catalytic activity and photophysical properties.[5]
This compound is a particularly useful starting material as the ester functionality at the 3-position serves as a versatile handle for a variety of chemical modifications.[1] Through straightforward synthetic transformations, this precursor can be converted into carboxylic acids, amides, and hydrazides, each offering different coordination modes and opportunities for further functionalization.
Synthetic Pathways from this compound
The following sections detail the synthetic protocols for converting this compound into key ligand precursors. The overall synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow from this compound.
Protocol I: Synthesis of 1,5-Naphthyridine-3-carboxylic acid
The first step in the synthesis of many 1,5-naphthyridine-based ligands is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.[1][6]
Rationale
Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting carboxylate salt in the workup yields the desired carboxylic acid. The use of a co-solvent like methanol or ethanol ensures the solubility of the starting ester.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH 3-4 with a suitable acid (e.g., 1 M HCl). A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to yield 1,5-Naphthyridine-3-carboxylic acid as a solid.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | > 90% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Protocol II: Synthesis of Amide-based Ligands via Amide Coupling
With the carboxylic acid in hand, a diverse range of amide-based ligands can be synthesized through amide coupling reactions with various primary or secondary amines.[7][8][9]
Rationale
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are used for this purpose. These reagents react with the carboxylic acid to form a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[9]
Caption: Generalized workflow for amide coupling.
Step-by-Step Protocol
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-Naphthyridine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Addition of Reagents:
-
Add the coupling reagent (e.g., HATU, 1.1 eq).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide ligand.
-
Data Summary for Amide Synthesis
| Amine Substrate | Coupling Reagent | Base | Typical Yield |
| Aniline | HATU | DIPEA | 75-85% |
| Benzylamine | EDC/HOBt | DIPEA | 80-90% |
| Morpholine | HATU | DIPEA | 70-80% |
Protocol III: Synthesis of 1,5-Naphthyridine-3-carbohydrazide
Hydrazide-containing ligands are of significant interest due to their versatile coordination chemistry and their role as precursors for more complex heterocyclic systems.[10][11] They can be readily synthesized from the starting methyl ester.
Rationale
The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution reaction, often referred to as hydrazinolysis. Hydrazine is a potent nucleophile and directly attacks the carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent and may be heated to increase the reaction rate.[12][13]
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 4-8 hours). A precipitate may form as the reaction proceeds.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize out upon cooling.
-
-
Isolation and Purification:
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and hydrazine.
-
Dry the product under vacuum to yield 1,5-Naphthyridine-3-carbohydrazide.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Characterization | ¹H NMR, ¹³C NMR, IR (presence of N-H and C=O stretches), Mass Spectrometry |
Protocol IV: General Procedure for the Synthesis of Metal Complexes
The synthesized ligands can be used to form a variety of metal complexes. The following is a general protocol that can be adapted for different ligands and metal salts.[5][14]
Rationale
The formation of a metal complex involves the coordination of the ligand to a metal center. The nitrogen atoms of the 1,5-naphthyridine ring and the heteroatom(s) of the substituent at the 3-position (e.g., the oxygen of the carboxylate or amide, or the nitrogen of the hydrazide) can act as donor atoms. The reaction is typically carried out by mixing the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt.[14] Heating may be required to facilitate the complexation.
Step-by-Step Protocol
-
Ligand Solution: Dissolve the synthesized 1,5-naphthyridine-based ligand (e.g., 1-2 eq) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof).
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Zn(II), Ru(II), etc.) (1.0 eq) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from a few hours to several days. The formation of a precipitate may indicate the formation of the complex.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect any precipitate by vacuum filtration.
-
If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent.
-
Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the metal complex under vacuum.
-
Characterization of Metal Complexes
The resulting metal complexes can be characterized by a variety of techniques including:
-
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the ligand upon coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
NMR Spectroscopy: For diamagnetic complexes, to observe changes in the chemical shifts of the ligand protons upon coordination.
-
Mass Spectrometry: To determine the mass of the complex.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination geometry of the complex.
Applications and Future Perspectives
The ligands and their corresponding metal complexes synthesized from this compound have potential applications in several fields:
-
Catalysis: As catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[4]
-
Medicinal Chemistry: As potential anticancer, antimicrobial, or antiviral agents.[1][3][15][16] The coordination of a metal ion can significantly enhance the biological activity of the parent ligand.[14]
-
Materials Science: In the development of luminescent materials, sensors, and organic light-emitting diodes (OLEDs).[1]
The synthetic versatility of this compound as a starting material provides a robust platform for the rational design and synthesis of novel ligands and metal complexes with tailored properties for a wide range of scientific and technological applications.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Alonso, C., Palacios, F., & Rubiales, G. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3325. [Link]
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Alonso, C., Palacios, F., & Rubiales, G. (2021). Fused 1,5-naphthyridines. Encyclopedia.pub, 1(2), 345-367. [Link]
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Le Gac, S., Roisnel, T., Dorcet, V., & H-L. (2015). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes. New Journal of Chemistry, 39(10), 7753-7763. [Link]
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Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2009). Preparation and Characterization of Co(II), Ni(II) and Zn(II) Complexes Containing Diazine Ligands. Asian Journal of Chemistry, 21(1), 455-458. [Link]
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Pankov, R. O., Khanipova, A. M., Son, A. G., Prima, D. O., & Ananikov, V. P. (2025). Hybrid Tuning in NHC Ligands: Synergistic Effects of BIAN π‐Conjugation and Aryl σ‐Modulation in Gold(I) Complexes. Chemistry – A European Journal. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
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Peterson, B. M., Ringenberg, M. R., & Niemeyer, C. M. (2018). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics, 37(24), 4571–4583. [Link]
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Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link]
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Al-Amiery, A. A. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Journal of Chemical and Pharmaceutical Research, 11(4). [Link]
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Bîcu, E., & Uivarosi, V. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6283. [Link]
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Mohareb, R. M., & Mohamed, H. E. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27. [Link]
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Alonso, C., Palacios, F., & Rubiales, G. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
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Hudson, P., & et al. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Pathan, S. A., & et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering, Materials Science, 6(1), 133-142. [Link]
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Paudler, W. W., & Kress, T. J. (1978). The Naphthyridines. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds (Vol. 28). John Wiley & Sons. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
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Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2, 77-104. [Link]
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Application Notes and Protocols for the Biological Screening of Methyl 1,5-Naphthyridine-3-Carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] Compounds based on this scaffold have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The methyl 1,5-naphthyridine-3-carboxylate framework serves as a versatile starting point for the synthesis of novel chemical entities. This document provides a comprehensive, multi-tiered protocol for the initial biological screening and mechanistic evaluation of a library of these derivatives, designed to efficiently identify and characterize lead compounds.
Our screening cascade is logically structured to move from broad phenotypic assays to more specific, target-oriented investigations. This approach ensures that resources are focused on the most promising candidates. We will begin with primary screens for cytotoxicity against relevant cancer cell lines and antimicrobial activity against representative bacterial pathogens. Hits from these initial assays will then be subjected to secondary and tertiary assays to elucidate their mechanisms of action, including anti-inflammatory potential and inhibition of key cellular enzymes like topoisomerases and kinases.
Part 1: Primary Screening – A Broad-Spectrum Assessment of Bioactivity
The initial phase of screening is designed to cast a wide net, identifying any derivatives with significant cytotoxic or antimicrobial effects. This step is crucial for initial hit identification and prioritization.
Protocol 1.1: In Vitro Cytotoxicity Screening using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess a compound's effect on cell viability.[3][4] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay serves as an excellent first-pass screen for potential anticancer agents.
Cell Line Selection:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. Its popularity is largely due to its hormone sensitivity, making it an ideal model to study hormone-responsive cancers.[7][8]
-
HeLa: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines in scientific research. Its robustness and rapid growth make it suitable for high-throughput screening.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture MCF-7 and HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells in the logarithmic growth phase and perform a cell count using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[9]
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO.
-
Perform a serial dilution of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). A known cytotoxic drug like Doxorubicin should be used as a positive control.[9]
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.[9]
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Derivative Structure | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| NAPH-001 | This compound | > 100 | > 100 | 0.9 ± 0.1 |
| NAPH-002 | 4-Chloro derivative | 15.2 ± 1.8 | 21.5 ± 2.4 | 0.9 ± 0.1 |
| NAPH-003 | 4-(Phenylamino) derivative | 5.8 ± 0.7 | 8.1 ± 0.9 | 0.9 ± 0.1 |
| NAPH-004 | 4-(Naphthyl) derivative | 1.5 ± 0.2[10] | 2.6 ± 0.3[10] | 0.9 ± 0.1 |
Protocol 1.2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[13] This assay is fundamental for identifying compounds with potential antibacterial activity.
Bacterial Strain Selection:
-
Staphylococcus aureus (e.g., ATCC 25923): A Gram-positive bacterium, it is a common cause of both community-acquired and hospital-acquired infections and is a representative model for this class of bacteria.[3][14]
-
Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium, it is a key model organism and a common cause of various infections. Its distinct cell wall structure provides a crucial counterpoint to S. aureus for assessing the spectrum of activity.[3][14]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube with 3-5 mL of sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex the suspension to create a uniform turbidity and adjust it to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute this standardized suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Compound Dilution in Microplate:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.
-
Prepare a starting solution of each test compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to the wells in column 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[11]
-
Do not add bacteria to the sterility control wells in column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.[11][15]
-
-
MIC Determination:
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13] The growth control well must show turbidity, and the sterility control well must remain clear.
-
Data Presentation: Hypothetical Antimicrobial Activity Data
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| NAPH-001 | This compound | > 128 | > 128 | 0.5 |
| NAPH-005 | 2-Guanidinomethyl derivative | 8[16] | 32[16] | 0.5 |
| NAPH-006 | 2-Bromo-thiazole-carboxamide derivative | 35.5[17] | 75.5[17] | 0.5 |
| NAPH-007 | 7-Acetamido derivative | > 1024[18] | > 1024[18] | 0.5 |
Part 2: Secondary Screening – Elucidating the Mechanism of Action
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary assays to begin to understand their mechanism of action. This phase helps to differentiate compounds and provides a rationale for further optimization.
Protocol 2.1: Anti-inflammatory Activity Assessment
Scientific Rationale: Many disease processes, including cancer, have an inflammatory component. A compound with both cytotoxic and anti-inflammatory properties could be highly valuable. This assay assesses the ability of the derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls.[2]
Cell Line Selection:
-
RAW 264.7: A murine macrophage cell line that is widely used for in vitro studies of inflammation. Upon stimulation with LPS, these cells produce significant amounts of pro-inflammatory mediators, including NO and cytokines.[2]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-cytotoxic concentrations of the hit compounds (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce an inflammatory response. Include a control group with LPS only and a negative control group with neither LPS nor compound.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[19]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
-
Cytokine Analysis (ELISA - Optional Follow-up):
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound ID | NO Production Inhibition IC₅₀ (µM) | TNF-α Secretion Inhibition IC₅₀ (µM) |
| NAPH-003 | 12.5 ± 1.1 | 15.8 ± 1.4 |
| NAPH-004 | 9.7 ± 0.9 | 11.2 ± 1.0 |
| Dexamethasone | 0.5 ± 0.05 | 0.8 ± 0.07 |
Protocol 2.2: Topoisomerase I Inhibition Assay (DNA Relaxation)
Scientific Rationale: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[8] Topoisomerase I (Top1) inhibitors, which stabilize the covalent enzyme-DNA cleavage complex, are a clinically successful class of anticancer drugs.[4][22] Since some naphthyridine derivatives are known to target Top1, this assay is a critical step in elucidating the mechanism of cytotoxic hits.[23] The assay is based on the principle that Top1 relaxes supercoiled plasmid DNA, and this change in topology can be visualized by agarose gel electrophoresis.[13][16]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a series of 1.5 mL microcentrifuge tubes on ice, prepare the reaction mixture. For a 20 µL final reaction volume, add:
-
2 µL of 10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol).[16]
-
200 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Test compound at various concentrations (or DMSO for control).
-
Sterile distilled water to adjust the volume.
-
-
Mix gently.
-
-
Enzyme Addition and Incubation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Add 3 µL of 6x DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at approximately 85V for 2 hours or until there is good separation between the supercoiled and relaxed DNA bands.[16]
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.
-
-
Interpretation:
-
The "no enzyme" control will show only the fast-migrating supercoiled DNA band.
-
The "enzyme + DMSO" control will show a slower-migrating band corresponding to relaxed DNA.
-
An effective Top1 inhibitor will prevent the relaxation of the supercoiled DNA, resulting in the persistence of the faster-migrating supercoiled band at increasing compound concentrations.
-
Part 3: Tertiary Screening – Target-Specific Validation
For lead candidates with a promising and well-defined mechanism, target-specific assays are employed to confirm direct engagement and quantify potency.
Protocol 3.1: Kinase Inhibition Assay (ALK5/TGF-β Receptor I)
Scientific Rationale: The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in cancer.[24][25] Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[25] The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of enzyme activity and inhibition.[1][5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is ≤1%.
-
Dilute recombinant human ALK5 enzyme and its specific peptide substrate in the kinase assay buffer to their optimal concentrations.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 5 µL of the kinase reaction mix, which includes the ALK5 enzyme, peptide substrate, and the test compound or vehicle control.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate at 30°C for 45-60 minutes.[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and initiates a luciferase reaction.[22]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | ALK5 Inhibition IC₅₀ (nM) | p38α MAP Kinase Inhibition IC₅₀ (nM) (for selectivity) |
| NAPH-003 | 250 ± 22 | > 10,000 |
| NAPH-008 (Aminothiazole derivative) | 6 ± 0.5[25] | > 5,000 |
| NAPH-009 (Pyrazole derivative) | 4 ± 0.3[25] | > 5,000 |
Visualization of Workflows and Pathways
Clear visual representations are essential for understanding complex biological processes and experimental designs.
Screening Workflow
Caption: A tiered approach for screening 1,5-naphthyridine derivatives.
TGF-β/ALK5 Signaling Pathway
Caption: Inhibition of the canonical TGF-β signaling pathway by an ALK5 inhibitor.
LPS-Induced NF-κB Inflammatory Pathway
Caption: Putative inhibition of the NF-κB pathway by a 1,5-naphthyridine derivative.
Conclusion and Future Directions
This structured biological screening protocol provides a robust framework for the efficient evaluation of this compound derivatives. By progressing from broad phenotypic assays to specific mechanistic studies, researchers can effectively identify and characterize compounds with significant therapeutic potential. The data generated from this cascade, including IC₅₀ and MIC values, will be crucial for establishing structure-activity relationships (SAR) and guiding the next phase of lead optimization. Future work should focus on expanding the panel of cancer cell lines and bacterial strains, conducting in vivo efficacy studies for the most promising leads, and performing detailed ADME/Tox profiling.
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Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
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Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
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MTT assay protocol. Abcam.
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Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. Benchchem.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
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Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF).
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
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Minimal Inhibitory Concentration (MIC). Protocols.io.
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
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Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
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IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate.
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IC50 values of 3u on the growth inhibition of cell lines. ResearchGate.
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
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Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
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Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
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Dibenzo[c,h][4][5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. NIH.
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Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher.
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Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate.
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH.
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In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PMC - NIH.
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Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate.
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Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed.
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Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Figshare.
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Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. frontiersin.org.
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
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Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers.
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
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Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. MedChemExpress.
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate.
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Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors. A New Family of Antiproliferative Agents. ResearchGate.
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH.
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Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.
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Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
-
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives.
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Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. MDPI.
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Application Note: A Robust and Scalable Synthesis of 1,5-Naphthyridine-3-carboxylic Acid via Methyl Ester Hydrolysis
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. 1,5-Naphthyridine-3-carboxylic acid is a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 1,5-Naphthyridine-3-carboxylic acid from its corresponding methyl ester. The procedure outlined herein is designed for scalability, safety, and high purity of the final product.
Reaction Principle
The synthesis of 1,5-naphthyridine-3-carboxylic acid from its methyl ester is achieved through a saponification reaction.[3] This is a base-mediated hydrolysis where the ester is treated with a strong base, typically sodium hydroxide, to yield the corresponding carboxylate salt.[4] Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid.[4] The reaction is generally irreversible, which ensures high conversion rates.[5]
Experimental Protocol
Materials and Equipment
Reagents:
-
Methyl 1,5-naphthyridine-3-carboxylate
-
Sodium hydroxide (pellets or solution)
-
Methanol
-
Deionized water
-
Hydrochloric acid (concentrated or solution)
-
Activated carbon (optional)
-
Ethanol (for recrystallization)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Large Büchner funnel and filter flask
-
Vacuum pump
-
Drying oven
-
Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemically resistant gloves
Workflow Diagram
Caption: Workflow for the large-scale synthesis of 1,5-naphthyridine-3-carboxylic acid.
Step-by-Step Procedure
1. Reaction Setup:
-
Charge the glass reactor with this compound (1.0 kg, 1.0 eq).
-
Add methanol (5 L) to the reactor and start agitation to dissolve the ester.
2. Saponification:
-
In a separate vessel, carefully prepare a solution of sodium hydroxide (0.3 kg, 1.5 eq) in deionized water (3 L). Caution: This process is highly exothermic.
-
Slowly add the sodium hydroxide solution to the reactor containing the ester solution over a period of 30-60 minutes, maintaining the internal temperature below 40 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid (e.g., 6M solution) to the reaction mixture to adjust the pH to 3-4. Caution: This is an exothermic neutralization reaction.
-
A precipitate of 1,5-naphthyridine-3-carboxylic acid will form.
-
Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolate the crude product by filtration using a Büchner funnel.
-
Wash the filter cake with deionized water (2 x 2 L) to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
4. Purification (Recrystallization):
-
Charge a clean reactor with the crude 1,5-naphthyridine-3-carboxylic acid.
-
Add ethanol (or a mixture of ethanol and water) and heat to reflux until the solid is completely dissolved. The optimal solvent ratio should be determined on a small scale first.
-
If the solution is colored, it can be treated with activated carbon at this stage.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield.
-
Isolate the purified product by filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Data and Expected Results
| Parameter | Expected Value |
| Starting Material | This compound |
| Final Product | 1,5-Naphthyridine-3-carboxylic acid |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | >300 °C |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.39 (s, 1H), 9.21 (dd, J = 4.3, 1.8 Hz, 1H), 8.87 (d, J = 2.4 Hz, 1H), 8.52 (dd, J = 8.6, 1.8 Hz, 1H), 7.89 (dd, J = 8.6, 4.3 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 153.3, 151.7, 144.1, 138.2, 134.5, 129.8, 125.2, 122.9.
-
IR (KBr, cm⁻¹): 3400-2400 (broad, O-H), 1720 (C=O), 1620, 1580, 1470.
Safety and Handling
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with extreme care and always wear appropriate PPE.[1][6][7][8] The dissolution and neutralization of sodium hydroxide are highly exothermic and should be performed with adequate cooling.
-
Hydrochloric Acid: Corrosive and can cause severe burns. Use in a well-ventilated area and wear appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Large-Scale Reactions: All operations should be conducted in a well-ventilated fume hood or a designated chemical production area. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible. A thorough risk assessment should be performed before commencing any large-scale synthesis.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature; Inadequate amount of base. | Prolong the reaction time at reflux; Ensure at least 1.5 equivalents of NaOH are used. |
| Low yield | Incomplete precipitation; Product loss during transfers. | Ensure the pH is adjusted correctly for full precipitation; Minimize transfers and ensure complete collection of the product. |
| Product is an oil or sticky solid | Impurities present; Cooling too rapidly during recrystallization. | Ensure the crude product is thoroughly washed; Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored product | Impurities from starting materials or side reactions. | Treat the hot recrystallization solution with activated carbon. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 1,5-naphthyridine-3-carboxylic acid from its methyl ester. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity for their research and development needs.
References
-
Esterification - SmartLabs. (URL: [Link])
-
Saponification (Base Hydrolysis) of Organic Materials. (URL: [Link])
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024-07-18). (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
-
An Efficient Synthesis of Benzo[b][10][11]naphthyridine-3-carboxylic Methyl Esters. (URL: [Link])
-
What is the procedure to do saponification reaction in lab experiment? - Quora. (2017-03-21). (URL: [Link])
-
1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. (URL: [Link])
-
1,5-naphthyridine-3-carboxylic acid (C9H6N2O2) - PubChemLite. (URL: [Link])
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (URL: [Link])
- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google P
-
THE NAPHTHYRIDINES. (URL: [Link])
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20). (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (URL: [Link])
-
Saponification-Typical procedures - OperaChem. (2024-04-27). (URL: [Link])
- WO2012151640A1 - Methods for preparing naphthyridines - Google P
- WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof - Google P
-
Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (URL: [Link])
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019-07-31). (URL: [Link])
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving the 1,5-Naphthyridine Ring
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic properties and the ability to engage in specific biological interactions, making it a cornerstone for the design of novel therapeutic agents and functional materials.[1][2] Many compounds incorporating the 1,5-naphthyridine core exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]
The strategic functionalization of the 1,5-naphthyridine scaffold is paramount for modulating its physicochemical and biological properties.[4] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise installation of a diverse range of substituents onto this heterocyclic core.[1][2] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, have revolutionized the synthesis of complex 1,5-naphthyridine derivatives.[1][4] This guide provides an in-depth exploration of the most pertinent cross-coupling methodologies applied to the 1,5-naphthyridine ring, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Functionalization: A Guide to Key Cross-Coupling Methodologies
The reactivity of the 1,5-naphthyridine ring in cross-coupling reactions is influenced by the position of the leaving group (typically a halogen) and the electronic nature of the scaffold. This section will delve into the specifics of several key cross-coupling reactions, offering both the "why" and the "how" for their successful implementation.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the arylation and heteroarylation of the 1,5-naphthyridine core. Its appeal lies in the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions that tolerate a wide range of functional groups.[4][5][6]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[7] The choice of ligand is critical, as it influences the efficiency of each step. For nitrogen-containing heterocycles like 1,5-naphthyridine, ligands such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and facilitate the reaction.[5][7]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halo-1,5-Naphthyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Toluene, 1,4-Dioxane/H₂O)
Procedure:
-
To a dry Schlenk flask, add the halo-1,5-naphthyridine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Various Halo-1,5-Naphthyridines
| Entry | Halo-1,5-Naphthyridine | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | High | [3][8] |
| 2 | 2,6-Dibromo-1,5-naphthyridine | 3-Hexylthiophene-2,5-diboronic ester | Pd(OAc)₂/SPhos (cat.) | K₂CO₃ (3) | Toluene/H₂O | 110 | Good | [1] |
| 3 | 4,8-Dibromo-1,5-naphthyridine | 4-Tolylboronic acid | Pd(OAc)₂ (cat.) | K₂CO₃ (3) | DMF | 120 | 75.8 | [1] |
| 4 | 4-Triflyloxy-8-methyl-1,5-naphthyridine | 4-t-Butylphenylboronic acid | Pd(dppf)Cl₂ (cat.) | K₂CO₃ (3) | Dioxane | 90 | Good | [1] |
Stille Coupling: Utilizing Organostannane Reagents
The Stille reaction provides an alternative C-C bond-forming strategy, employing organostannane reagents.[9][10][11] While the toxicity of tin compounds is a significant drawback, Stille couplings are often highly effective and tolerate a broad range of functional groups.[9][11]
Mechanistic Rationale:
Similar to the Suzuki coupling, the Stille reaction proceeds through a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[9][12] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.[9][12]
Experimental Protocol: General Procedure for Stille Coupling of Halo-1,5-Naphthyridines
Materials:
-
Halo-1,5-naphthyridine (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(aryl)tin) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halo-1,5-naphthyridine and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of 1,5-Naphthyridines
The Heck reaction is a cornerstone for the formation of C-C bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[13][14] In the context of 1,5-naphthyridines, it allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.
Mechanistic Rationale:
The Heck reaction mechanism involves the oxidative addition of the halo-1,5-naphthyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the catalyst and releases the vinylated product.[13]
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
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Troubleshooting & Optimization
Technical Support Center: Skraup Synthesis of 1,5-Naphthyridines
Welcome to the technical support guide for navigating the complexities of the Skraup synthesis for 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on byproduct formation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction mixture has become a thick, black tar, leading to low yield and difficult isolation. What causes this and how can I prevent it?
Answer: This is the most common issue encountered in the Skraup synthesis and its variants. The formation of a thick, dark tar is primarily due to the acid-catalyzed polymerization of acrolein, the reactive intermediate generated from the dehydration of glycerol.[1][2][3] The harsh conditions—strong acid and high temperatures—are highly conducive to the self-condensation and polymerization of this α,β-unsaturated aldehyde, leading to intractable polymeric materials.[3][4]
Causality: The Chemistry of Tar Formation
The reaction is initiated by the dehydration of glycerol in concentrated sulfuric acid to form acrolein.[5][6] While the intended pathway is the Michael addition of 3-aminopyridine to acrolein, the highly reactive nature of acrolein under these conditions also promotes undesirable side reactions. The strong acid protonates the acrolein, making it an even more potent electrophile and accelerating polymerization, which competes directly with the desired product formation pathway.
Caption: Competing pathways of acrolein in the Skraup synthesis.
Troubleshooting Protocol: Minimizing Tar Formation
-
Introduce a Moderator: The classic and most effective method to control the notoriously violent exotherm of the Skraup reaction is to add a moderator.[3][7] Ferrous sulfate (FeSO₄•7H₂O) is commonly used.[8] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation rate and preventing localized temperature spikes that accelerate polymerization.[7][8] Boric acid has also been used for this purpose.[8]
-
Control Reagent Addition & Temperature:
-
Order of Addition: The sequence is critical. Add reagents in the following order: 3-aminopyridine, ferrous sulfate, and glycerol. Mix thoroughly. Only then should you begin the slow, dropwise addition of concentrated sulfuric acid, preferably in an ice-water bath to dissipate heat.[7][8]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, the reaction's exotherm should be sufficient to sustain reflux for some time.[7] Remove the external heat source during this vigorous phase. Reapply heat to maintain reflux only after the initial exotherm has subsided, typically for 3-5 hours to ensure completion.[8]
-
-
Optimize the Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it contributes to the harshness of the reaction.[9] Consider using milder or more controlled oxidants. Arsenic acid is known to produce a less violent reaction.[9] Alternatively, sodium m-nitrobenzenesulfonate has been reported to give higher yields and better reproducibility for 1,5-naphthyridine synthesis compared to agents like iodine.[10]
-
Post-Reaction Workup: The crude product will likely be a dark, viscous mixture.[3] Purification is essential.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide or ammonia solution.[3]
-
Isolate the product from the tarry residue using steam distillation. Quinoline and its derivatives are steam-volatile, while the polymeric tar is not.[3][11]
-
Table 1: Effect of Key Parameters on Tar Formation
| Parameter | Standard Condition | Optimized Condition for Reduced Tarring | Rationale |
| Moderator | None | Ferrous Sulfate (FeSO₄) or Boric Acid | Controls the exotherm, prevents localized overheating, and smooths the reaction rate.[7][8] |
| Temperature | Rapid heating to reflux | Gentle initial heating; remove heat during exotherm | Prevents runaway polymerization of acrolein.[3][7] |
| Acid Addition | Quick, bulk addition | Slow, dropwise addition with external cooling | Allows for effective heat dissipation and prevents a violent, uncontrolled start.[7] |
| Oxidizing Agent | Nitrobenzene | Arsenic Acid, Sodium m-nitrobenzenesulfonate | Results in a less vigorous reaction and can improve reproducibility.[9][10] |
Issue 2: My analysis shows a mixture of isomers, primarily 1,5- and 1,7-naphthyridines. How can I improve regioselectivity?
Answer: When starting with 3-aminopyridine, electrophilic cyclization can theoretically occur at either C-2 or C-4 of the pyridine ring. Cyclization at C-2 leads to the desired 1,5-naphthyridine, while cyclization at C-4 results in the isomeric byproduct, 1,7-naphthyridine. Fortunately, the electronic properties of the pyridine ring inherently favor the formation of the 1,5-isomer.[4] The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the C-2 and C-4 positions towards electrophilic attack. However, the deactivation at C-2 is less pronounced than at C-4, making it the preferred site for cyclization. While the 1,5-isomer is generally the major product, suboptimal reaction conditions can lead to the formation of detectable amounts of the 1,7-isomer.
Caption: Competing cyclization pathways from 3-aminopyridine.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Maintain Moderate Temperatures: Excessively high reaction temperatures can provide enough energy to overcome the activation barrier for the disfavored cyclization at C-4, leading to an increased proportion of the 1,7-naphthyridine byproduct. Adhering to the controlled heating profile described for minimizing tar will also benefit regioselectivity.
-
Ensure Efficient Mixing: Good agitation ensures a homogenous reaction mixture, preventing localized areas of high temperature or reactant concentration that might promote the formation of the undesired isomer.
-
Purification is Key: If a minor amount of the 1,7-isomer is formed, it must be removed during purification.
-
Column Chromatography: Silica gel chromatography is often effective for separating constitutional isomers. A carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) can resolve the two naphthyridines.
-
Recrystallization: If the isomeric impurity is present in a small enough quantity and the solubilities are sufficiently different, fractional recrystallization can be an effective purification strategy.
-
Issue 3: My product is contaminated with partially hydrogenated species like dihydronaphthyridines. How can I ensure complete aromatization?
Answer: The final step in the Skraup synthesis is the oxidation of the initially formed dihydro- intermediate to the fully aromatic naphthyridine ring system.[4][6] If this step is inefficient or incomplete, you will isolate your desired product contaminated with these hydrogenated byproducts. This issue points directly to the function and quantity of the oxidizing agent used in the reaction.
Troubleshooting Protocol: Driving the Oxidation to Completion
-
Verify Oxidizer Stoichiometry: Ensure that the oxidizing agent (e.g., nitrobenzene, arsenic acid, sodium m-nitrobenzenesulfonate) is present in a sufficient stoichiometric amount to oxidize the dihydro-intermediate completely. The oxidant itself is consumed during the reaction (e.g., nitrobenzene is reduced to aniline).[11]
-
Increase Reaction Time or Temperature (Post-Exotherm): After the main exotherm has subsided, a prolonged period of heating (reflux) is necessary not only for the cyclization but also for the final oxidation step.[8] If you suspect incomplete oxidation, consider extending the reflux time by 1-2 hours.
-
Consider a Stronger Oxidant: If the problem persists, especially with substituted or deactivated substrates that are harder to oxidize, you may need a more potent oxidizing agent. However, this must be balanced against the risk of increased side reactions and tar formation.
-
Ex-situ Oxidation: If you have already isolated a product mixture containing dihydro- species, it may be possible to perform a subsequent oxidation step. Re-subjecting the mixture to an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent can convert the remaining hydrogenated impurities to the desired aromatic product.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct issues.
References
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (n.d.). MDPI. Retrieved from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). Molecules. Retrieved from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). Illinois Experts. Retrieved from [Link]
-
Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (2004). ResearchGate. Retrieved from [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Retrieved from [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Product Class 8: Naphthyridines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine. (2022). ResearchGate. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from [Link]
-
NileRed. (2019, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Retrieved from [Link]
-
Naphthyridine Based Molecular Switches. (2014). DiVA portal. Retrieved from [Link]
-
Chem Explained. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 1,5-naphthyridine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Methyl 1,5-naphthyridine-3-carboxylate. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical steps necessary to overcome common purification challenges.
Frequently Asked Questions (FAQs) - First-Pass Purification
This section addresses initial questions you might have after synthesizing your crude product.
Q1: My crude this compound is a discolored solid. What purification method should I attempt first?
For a solid crude product, recrystallization is often the most efficient first choice for purification.[1] It is generally faster and requires less solvent and material than column chromatography. However, its success is entirely dependent on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] A small-scale solvent screen is highly recommended before committing your entire batch.
Q2: What are the most common impurities I should expect from a typical synthesis?
The impurities present will depend on the specific synthetic route, but for naphthyridine syntheses, common contaminants include:
-
Unreacted Starting Materials: Particularly 3-aminopyridine derivatives, which are common precursors.[1][3]
-
Residual High-Boiling Solvents: Solvents like DMSO or pyridine used in the reaction may be difficult to remove under reduced pressure.[1]
-
Side-Products: Incomplete or alternative cyclization pathways can lead to isomeric or polymeric byproducts.[1]
Q3: My initial analysis (NMR/LCMS) suggests the presence of basic impurities like residual 3-aminopyridine. What is the most efficient way to remove these before proceeding?
Due to the basic nature of aminopyridines, the most effective method for their removal is an acidic wash during the initial reaction workup.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic impurity will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1] This is significantly more efficient than chromatography for removing large amounts of this specific type of impurity.
Workflow: Initial Purification Strategy
The following diagram outlines a decision-making process for selecting your initial purification method.
Caption: Decision workflow for initial purification of this compound.
Troubleshooting Guide: Recrystallization
Q4: How do I select an appropriate solvent for recrystallizing this compound?
The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Given the polar naphthyridine core and the ester group, good starting points for screening are polar protic solvents.[2]
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.
-
Solvent Systems (Co-solvents): Dimethylformamide (DMF)/Water, Ethanol/Water, Ethyl Acetate/Hexane.[4]
Solvent Screening Protocol:
-
Place ~10-20 mg of your crude solid into several small test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, gently heat the tube. If the solid dissolves completely, it is a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
Q5: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a supercooled liquid or molten solid rather than a crystalline solid. This often happens if the solution is too concentrated or cooled too quickly.[2]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the same solvent (10-20% increase in volume) to create a more dilute solution.[2]
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with glass wool) can help. Do not move it to an ice bath until it has fully equilibrated at room temperature and crystal formation has begun.[2]
-
Change Solvent System: If dilution doesn't work, consider a different solvent or a co-solvent system. Oiling out is often solvent-dependent.[4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[4]
-
Q6: I have a very low yield of crystals after recrystallization. What are the potential causes?
Low recovery is a common issue that can often be rectified.
-
Incomplete Dissolution: Not all of the compound may have dissolved in the hot solvent. Ensure you add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can leave a significant amount of product in the solution.[2]
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Room-Temperature Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to avoid redissolving your product.[1]
Troubleshooting Guide: Column Chromatography
Q7: My compound is streaking and tailing on the TLC plate and column. How can I achieve sharp, well-defined bands?
Peak tailing is a very common issue when purifying basic compounds like naphthyridine derivatives on standard silica gel.[5] The primary cause is the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups (Si-OH) on the silica surface.[5] This creates strong, non-ideal interactions that broaden the elution band.
Solutions:
-
Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent (mobile phase). A common starting concentration is 0.1-1% v/v.[5] The TEA will preferentially interact with the acidic silanol sites, effectively "shielding" them from your compound and allowing it to travel through the column more uniformly.
-
Use a Different Stationary Phase: If adding a base is not desirable or ineffective, consider switching to a more inert stationary phase like alumina (basic or neutral) or a polymer-based column.[5]
Q8: I'm not getting good separation between my product and a close-running impurity. What should I do?
Poor resolution requires systematic optimization of the separation conditions.
-
Optimize the Eluent: The most straightforward approach is to adjust the polarity of your mobile phase. Run several TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The goal is to find a system where your product has an Rf value between 0.25 and 0.4, as this often provides the best separation on a column.
-
Change Solvent System: If adjusting polarity doesn't work, change the solvents themselves. For example, switching from Ethyl Acetate to Dichloromethane (DCM) can alter the selectivity of the separation by changing the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) between the analytes, stationary phase, and mobile phase.
-
Improve Column Efficiency: Ensure your column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to band broadening and poor separation. Using columns with smaller particle sizes (flash chromatography) can significantly increase efficiency.[5]
Workflow: Troubleshooting Column Chromatography
Caption: A troubleshooting workflow for common issues in column chromatography.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot solvent until the solid just completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper and the receiving flask with hot solvent vapor to prevent premature crystallization. Quickly pour the hot solution through the filter paper.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask (e.g., wrap in paper towels or glass wool).[2]
-
Further Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation and moves the target compound to an Rf of approximately 0.25-0.4. If tailing is observed, add 0.1-1% triethylamine to the chosen eluent system.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column. Alternatively, dissolve the crude product in a minimum amount of the eluent and load it directly onto the column.[1]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to run by gravity. Begin collecting fractions immediately.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.[1]
References
- BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Technical Support.
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
-
Alajarín, M., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(8), 1888. [Link]
-
Paudyal, M. P., et al. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 75(14), 4851–4861. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Optimizing Yield and Purity in 1,5-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,5-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical heterocyclic scaffold. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing both the yield and purity of your target 1,5-naphthyridine compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1,5-naphthyridines, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in Skraup-Doebner-von Miller Type Reactions
Question: I am attempting a Skraup-Doebner-von Miller synthesis of a 1,5-naphthyridine derivative from a 3-aminopyridine precursor and glycerol (or an α,β-unsaturated carbonyl compound), but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?
Answer: The Skraup-Doebner-von Miller reaction is a powerful tool for constructing the 1,5-naphthyridine core, but its success is highly dependent on carefully controlled reaction conditions.[1][2][3][4] Low yields often stem from several factors:
-
Harsh Reaction Conditions: The classical Skraup synthesis often employs strong acids like concentrated sulfuric acid and high temperatures, which can lead to the decomposition of starting materials and polymerization of intermediates, resulting in significant charring and reduced yields.[2][3]
-
Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical for the final aromatization step. An inappropriate oxidant or incorrect stoichiometry can lead to incomplete conversion or degradation of the product.
-
Substrate Reactivity: Electron-withdrawing groups on the 3-aminopyridine ring can decrease its nucleophilicity, making the initial Michael addition to the in situ-generated acrolein less efficient.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Skraup-type synthesis.
Experimental Protocols for Optimization:
-
Temperature and Acid Optimization:
-
Begin by running the reaction at a lower temperature (e.g., 100-120 °C) and gradually increasing it to find the optimal balance between reaction rate and decomposition.
-
Consider using a milder acid catalyst or a mixture of acids to reduce charring.
-
-
Screening of Oxidizing Agents:
-
While traditional methods may use the nitro compound of the starting amine, other oxidizing agents can be more effective and lead to cleaner reactions. A comparison of common oxidizing agents is provided in the table below.
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitrobenzene derivative | High temperature, strong acid | Readily available | Harsh conditions, potential for side reactions |
| Iodine | Dioxane/water, milder conditions | Reusable, milder conditions, good yields[1] | May require longer reaction times |
| Manganese Dioxide (MnO₂) | Reflux in suitable solvent | Good for dehydrogenation | Stoichiometric amounts needed |
| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | Strong oxidant | Can lead to over-oxidation |
-
Alternative Catalysts:
Issue 2: Poor Regioselectivity in Friedländer Annulation
Question: I am using the Friedländer synthesis to prepare a substituted 1,5-naphthyridine from a 3-amino-4-formylpyridine and an unsymmetrical ketone, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The Friedländer annulation is a versatile method for synthesizing quinolines and their aza-analogs like 1,5-naphthyridines.[7][8][9] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10] When an unsymmetrical ketone is used, the potential for reaction at either α-position can lead to a mixture of regioisomers.
Key Factors Influencing Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The reaction can proceed through either a kinetically controlled or thermodynamically controlled pathway, which can favor different isomers.
-
Catalyst: The choice of catalyst (acidic or basic) can significantly influence which enolate of the unsymmetrical ketone is formed preferentially.
-
Steric Hindrance: Steric bulk on the ketone or the aminopyridine can direct the reaction to the less sterically hindered α-position.
-
Reaction Conditions: Temperature and reaction time can also affect the ratio of regioisomers.
Strategies for Improving Regioselectivity:
-
Catalyst Selection:
-
Base-catalyzed reactions (e.g., using KOH, NaOH, or piperidine) tend to favor the thermodynamically more stable enolate, which can lead to higher regioselectivity.[9]
-
Acid-catalyzed reactions may proceed through an enamine intermediate, and the regioselectivity can be influenced by the stability of the possible enamines.
-
Specialized catalysts, such as the bicyclic amine TABO, have been shown to provide high regioselectivity in Friedländer-type reactions.[11]
-
-
Slow Addition of the Ketone:
-
A slow addition of the unsymmetrical ketone to the reaction mixture can help to maintain a low concentration of the ketone, which can favor the kinetically controlled product and improve regioselectivity.[11]
-
-
Use of Pre-formed Enolates or Enamines:
-
For challenging cases, the use of a pre-formed lithium or potassium enolate of the unsymmetrical ketone can provide excellent control over the regioselectivity of the initial aldol-type reaction.
-
Caption: Decision tree for improving regioselectivity in Friedländer synthesis.
Issue 3: Difficulty in Product Purification
Question: My crude 1,5-naphthyridine product is a dark, oily residue, and I am struggling to purify it by column chromatography or recrystallization. What are the best strategies for purification?
Answer: The purification of 1,5-naphthyridine derivatives can be challenging due to their polar nature, basicity, and the potential for closely related byproducts.[12][13][14]
Common Impurities:
-
Unreacted 3-aminopyridine starting material.[14]
-
Polymeric byproducts from harsh reaction conditions.
-
Positional isomers.[13]
-
Partially reduced or over-oxidized intermediates.[15]
Purification Strategies:
-
Acid-Base Extraction:
-
This is a highly effective first step to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 1,5-naphthyridine and any unreacted aminopyridine will move into the aqueous layer.[14]
-
The aqueous layer can then be basified with a base (e.g., NaOH or NaHCO₃) to precipitate the product, which can then be extracted back into an organic solvent. This process can significantly clean up the crude material before further purification.
-
-
Recrystallization:
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for many polar heterocyclic compounds.[12] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A common system for compounds of intermediate polarity. |
| Dichloromethane/Methanol | Polar | Can be effective, but care must be taken with volatile and toxic solvents. |
| Dimethylformamide (DMF)/Water | Very Polar | Useful for highly polar compounds that are difficult to dissolve.[12] |
-
Column Chromatography:
-
For difficult separations or for oily products, column chromatography is often necessary.[13]
-
Stationary Phase: Silica gel is the most common stationary phase. For very basic compounds that may interact strongly with the acidic silica, alumina (neutral or basic) can be a better choice. Deactivating the silica gel with a small amount of triethylamine in the eluent can also prevent streaking and improve separation.[13]
-
Mobile Phase: A gradient elution is often required, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the proportion of a polar solvent (e.g., ethyl acetate or methanol).[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the 1,5-naphthyridine core?
A1: The most common synthetic strategies for constructing the 1,5-naphthyridine scaffold include cyclization reactions and cross-coupling reactions followed by cyclization.[1] Key named reactions include the Skraup-Doebner-von Miller synthesis, which typically involves the reaction of a 3-aminopyridine with glycerol or an α,β-unsaturated carbonyl compound, and the Friedländer annulation, which condenses a 3-amino-4-carbonylpyridine with a compound containing an active methylene group.[1][7][8] Other methods include intramolecular cycloadditions and palladium-catalyzed cross-coupling reactions to build the second pyridine ring.[1]
Q2: How can I introduce substituents at specific positions on the 1,5-naphthyridine ring?
A2: Substituents can be introduced either by using appropriately substituted starting materials in the primary synthesis or by functionalizing the parent 1,5-naphthyridine ring. Halogenated 1,5-naphthyridines are versatile intermediates that can undergo a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce carbon-carbon and carbon-heteroatom bonds.[1][19][20] Nucleophilic aromatic substitution of leaving groups like halogens or triflates is also a common strategy for introducing amines, alkoxides, and other nucleophiles.[1][20][21]
Q3: Are there any green chemistry approaches for the synthesis of 1,5-naphthyridines?
A3: Yes, there is growing interest in developing more environmentally friendly methods for 1,5-naphthyridine synthesis. This includes the use of water as a solvent, employing reusable catalysts, and developing one-pot multicomponent reactions to reduce waste and improve efficiency.[6] For instance, some modern variations of the Skraup reaction utilize iodine as a reusable catalyst in a dioxane/water mixture, which is a more sustainable approach than traditional methods.[1]
Q4: My final product appears to be a mixture of tautomers. How can I confirm this and is it a problem?
A4: Tautomerism is common in heterocyclic compounds, especially those with hydroxyl or amino substituents, such as hydroxy-1,5-naphthyridines which can exist in equilibrium with their corresponding 1,5-naphthyridinone forms.[22] This can be observed in NMR spectroscopy by the presence of multiple sets of peaks. For many applications, the presence of a tautomeric mixture is not problematic as they are in rapid equilibrium. If a single tautomer is required, it may sometimes be "trapped" by derivatization (e.g., O-alkylation vs. N-alkylation). The specific tautomeric form can also be influenced by the solvent and pH.
Q5: What analytical techniques are most useful for characterizing my 1,5-naphthyridine products?
A5: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of 1,5-naphthyridine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure, substitution pattern, and purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass and can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be coupled with a mass spectrometer (LC-MS) for further analysis.[23]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Alonso, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3369. [Link]
-
MDPI. (n.d.). Fused 1,5-naphthyridines. In Encyclopedia. Retrieved from [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Maher, A. T., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
ResearchGate. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. ResearchGate. [Link]
-
Brown, S. B., & Dewar, M. J. S. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Paudler, W. W., & Kress, T. J. (n.d.). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.
-
ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]
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- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
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- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
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Technical Support Center: Hydrolysis of Methyl 1,5-Naphthyridine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of 1,5-naphthyridine derivatives. Here, we address common and complex issues encountered during the hydrolysis of Methyl 1,5-naphthyridine-3-carboxylate to its corresponding carboxylic acid, a critical step in the synthesis of many pharmacologically active molecules. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Navigating the Challenges of Hydrolysis
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: Why is the yield of my 1,5-naphthyridine-3-carboxylic acid unexpectedly low?
Answer:
Low yields in this hydrolysis reaction can stem from several factors, often related to incomplete reaction, product degradation, or suboptimal workup procedures.
-
Incomplete Hydrolysis: The saponification of heteroaromatic esters can be sluggish. Ensure you are using a sufficient excess of base (typically 2-5 equivalents of LiOH or NaOH) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Side Reactions: The primary culprits for yield loss are often side reactions. The most common of these is decarboxylation of the product, 1,5-naphthyridine-3-carboxylic acid, especially if the reaction is heated for prolonged periods or at excessively high temperatures. The electron-withdrawing nature of the naphthyridine ring can facilitate the loss of CO2.
-
Suboptimal Workup: The product, being an amino acid-like zwitterion at its isoelectric point, can have significant solubility in the aqueous phase during workup. Careful adjustment of the pH to the isoelectric point (typically around pH 3-4) is crucial to ensure complete precipitation. Washing the isolated solid with a minimal amount of cold water or a non-polar organic solvent can minimize product loss.
Question 2: My final product is contaminated with a significant amount of an unknown, less polar impurity. What could it be?
Answer:
The most likely less polar impurity is the decarboxylated product, 1,5-naphthyridine . This side product is formed by the loss of carbon dioxide from the desired carboxylic acid product, a reaction that can be promoted by heat. If your reaction mixture was refluxed for an extended period, or if the workup involved strong heating, decarboxylation is a strong possibility.
Identification and Remediation:
-
Characterization: The decarboxylated product will have a significantly different NMR spectrum (absence of the carboxylic acid proton) and a lower mass in MS analysis.
-
Prevention: To minimize decarboxylation, conduct the hydrolysis at the lowest effective temperature. Room temperature or gentle warming (40-50 °C) is often sufficient, although it may require longer reaction times.
-
Purification: If decarboxylation has occurred, the resulting 1,5-naphthyridine can usually be separated from the more polar carboxylic acid product by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Question 3: I am observing the formation of highly colored byproducts in my reaction mixture. What is the likely cause?
Answer:
The 1,5-naphthyridine ring system, while generally stable, can be susceptible to side reactions under harsh conditions, leading to colored impurities.
-
Ring Opening/Degradation: Under strongly basic conditions and elevated temperatures, nucleophilic attack on the electron-deficient naphthyridine ring can occur, potentially leading to ring-opened byproducts or other complex degradation products. These are often highly conjugated and, therefore, colored.
-
Oxidation: While less common during hydrolysis, trace metal impurities or exposure to air at elevated temperatures could lead to oxidation of the naphthyridine ring, forming colored N-oxides or other oxidized species.
Mitigation Strategies:
-
Milder Conditions: Employ milder bases like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH), as it can sometimes lead to cleaner reactions.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial.
-
Purification: Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities, followed by recrystallization.
Frequently Asked Questions (FAQs)
Q1: Is acid-catalyzed hydrolysis a viable alternative to base-catalyzed saponification for this substrate?
A1: While acid-catalyzed hydrolysis is a standard method for many esters, it is generally less preferred for this system. The basic nitrogen atoms in the 1,5-naphthyridine ring will be protonated under acidic conditions. This protonation can decrease the reactivity of the ester towards nucleophilic attack by water. Furthermore, the workup to isolate the free carboxylic acid can be more complex. Base-catalyzed saponification is typically more efficient and leads to an irreversible reaction due to the formation of the carboxylate salt.
Q2: What is the recommended solvent system for this hydrolysis?
A2: A mixture of a water-miscible organic solvent and water is typically used to ensure the solubility of both the ester starting material and the inorganic base. Common choices include:
-
Methanol/Water
-
Ethanol/Water
-
Tetrahydrofuran (THF)/Water
-
Dioxane/Water
The choice of solvent can influence the reaction rate and the solubility of intermediates.
Q3: How do I effectively purify the final 1,5-naphthyridine-3-carboxylic acid product?
A3: The primary purification method is typically recrystallization . Due to the product's polar nature, suitable solvent systems often involve polar solvents. Some commonly used systems include:
-
Aqueous ethanol: The product is often sparingly soluble in cold ethanol but more soluble in hot aqueous ethanol.
-
Aqueous acetic acid: Similar to aqueous ethanol, this can be an effective recrystallization solvent.
-
Dimethylformamide (DMF)/Water: For less soluble products, DMF can be used as the primary solvent, with water added as an anti-solvent to induce crystallization upon cooling.
If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid) can be employed.
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines a reliable method for the hydrolysis of this compound using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using 10% methanol in dichloromethane as the eluent). Gentle heating to 40-50 °C can be applied to accelerate the reaction if it is slow at room temperature.
-
Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly add 1 M HCl with vigorous stirring to adjust the pH to approximately 3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified 1,5-naphthyridine-3-carboxylic acid under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude 1,5-naphthyridine-3-carboxylic acid in a flask and add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture to reflux and add deionized water dropwise until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form readily, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Main Hydrolysis Reaction vs. Decarboxylation Side Reaction
Caption: Hydrolysis vs. Decarboxylation Pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Workflow for Low Yields.
References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2015). Synthesis of 1,5-Naphthyridines. Chemistry of Heterocyclic Compounds, 51(8), 665-693. [Link]
-
Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). A review on the synthesis and biological importance of 1, 5-naphthyridine derivatives. Der Pharma Chemica, 8(19), 56-73. [Link]
-
Paudyal, M. P., & Maharjan, N. (2019). Synthesis of 1, 5-Naphthyridine Derivatives: A Review. Journal of Nepal Chemical Society, 40, 108-123. [Link]
-
Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]
Technical Support Center: Improving Amide Coupling Efficiency with 1,5-Naphthyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing amide coupling reactions involving 1,5-naphthyridine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and enhance the efficiency of your syntheses.
I. Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 1,5-naphthyridine-3-carboxylic acid is showing low to no yield. What are the primary reasons for this?
A1: Low or no product yield in amide coupling reactions, especially with heterocyclic carboxylic acids like 1,5-naphthyridine-3-carboxylic acid, can stem from several factors. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2] The nitrogen atom in the naphthyridine ring can also complicate the reaction by acting as a competing base.
Q2: How does the structure of 1,5-naphthyridine-3-carboxylic acid specifically impact the amide coupling reaction?
A2: The 1,5-naphthyridine core is electron-withdrawing, which can influence the reactivity of the carboxylic acid. Additionally, the nitrogen atoms in the ring system can be protonated or coordinate to reagents, potentially interfering with the desired reaction pathway. Careful selection of coupling reagents and conditions is crucial to mitigate these effects.
Q3: What are the most suitable coupling reagents for reactions with 1,5-naphthyridine-3-carboxylic acid?
A3: For heterocyclic carboxylic acids, robust coupling reagents are often necessary. Popular choices include uronium/aminium salts like HATU, HBTU, and TBTU, or phosphonium salts like PyBOP.[3] These reagents are generally efficient and can help minimize side reactions.[3] Carbodiimides such as DCC or EDC are also widely used, often in conjunction with additives like HOBt or HOAt to improve efficiency and reduce racemization.[4][5][6]
Q4: I'm observing significant side product formation. What are the likely culprits?
A4: Common side reactions include the formation of a guanidinium byproduct if the amine reacts with the uronium/aminium coupling reagent, or the formation of an N-acylurea byproduct with carbodiimide reagents.[7] Racemization can also be a concern if the carboxylic acid has a chiral center. Using the correct stoichiometry and order of addition can help minimize these unwanted products.
Q5: What are the best practices for purifying the final amide product?
A5: Purification strategies depend on the properties of your product. For many amide compounds, flash chromatography is a standard method.[8] If your product is a solid, recrystallization from a suitable solvent like ethanol, acetone, or acetonitrile can be a highly effective purification technique.[9] In some cases, an acidic or basic wash during workup can help remove unreacted starting materials and byproducts.[10]
II. Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 1,5-naphthyridine-3-carboxylic acid and/or amine.
-
Minimal or no desired product is observed.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Carboxylic Acid Activation | The coupling reagent may not be sufficiently reactive or may have degraded. The electron-withdrawing nature of the naphthyridine ring can make the carboxylic acid less reactive.[1] | * Switch to a more powerful coupling reagent: If using a carbodiimide like EDC, consider switching to HATU or PyBOP.[3] * Pre-activation: Allow the 1,5-naphthyridine-3-carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] * Check reagent quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] The naphthyridine nitrogen can also act as a base, contributing to an acidic environment. | * Use a non-nucleophilic base: Add a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture to neutralize any acid and keep the amine in its free, nucleophilic form.[1] * Stoichiometry: Typically, 2.0 equivalents of the base are used.[1] |
| Steric Hindrance | Bulky groups on either the amine or near the carboxylic acid on the naphthyridine ring can physically impede the reaction.[1] | * Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome steric barriers. Monitor for potential side reactions. * Prolong reaction time: Sterically hindered couplings may require longer reaction times for completion. Monitor progress by TLC or LC-MS. |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.[1] | * Use anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are visible on TLC, or multiple peaks are observed in the LC-MS, complicating purification.
-
The yield of the desired product is reduced due to competing reactions.
Potential Causes & Solutions:
| Side Product | Formation Mechanism | Recommended Solution |
| N-Acylurea | The O-acylisourea intermediate formed with carbodiimide reagents can rearrange to a stable N-acylurea, which is unreactive. | * Use an additive: Include 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your reaction. These additives trap the O-acylisourea intermediate to form a more reactive and stable active ester, preventing rearrangement.[5][6] |
| Guanidinium Byproduct | With uronium/aminium reagents like HATU, the amine can react directly with the coupling reagent. | * Order of addition is critical: Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[11] This ensures the activated ester is formed first, minimizing the opportunity for the amine to react with the coupling reagent. |
| Racemization | If your amine or carboxylic acid contains a chiral center, the harshness of the reaction conditions or the nature of the activated intermediate can lead to loss of stereochemical integrity. | * Use racemization-suppressing additives: Additives like HOBt and, particularly, HOAt are very effective at preventing racemization.[5][6] * Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can significantly reduce the rate of racemization.[1] |
Issue 3: Difficult Purification
Symptoms:
-
The product and starting materials have very similar polarities, making chromatographic separation challenging.
-
The product is difficult to crystallize.
-
Byproducts are co-eluting with the desired product.
Potential Causes & Solutions:
| Problem | Explanation | Recommended Solution |
| Similar Polarity of Components | The starting materials and product may have similar Rf values on TLC, leading to poor separation on a silica column. | * Aqueous Workup: Use an acidic wash (e.g., 1M HCl) to remove unreacted amine and a basic wash (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. * Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase flash chromatography.[8] |
| Persistent Byproducts | Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC) can be difficult to remove. | * Choose appropriate reagents for your purification strategy: If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration.[5] For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble and can be washed away.[5] EDC and its byproduct are water-soluble, allowing for removal with an aqueous wash.[5] * Recrystallization: This can be an excellent method to obtain highly pure product, leaving soluble impurities behind.[9] |
III. Experimental Protocols & Workflows
Protocol 1: General Amide Coupling using HATU
This protocol is a robust starting point for the coupling of 1,5-naphthyridine-3-carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1,5-naphthyridine-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents) followed by the coupling reagent HATU (1.1 equivalents).
-
Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]
Workflow for Troubleshooting Amide Coupling Reactions
Caption: A decision-making workflow for troubleshooting common issues in amide coupling reactions.
General Mechanism of Amide Bond Formation
The formation of an amide bond is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.[3]
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- 11. reddit.com [reddit.com]
"stability issues and degradation of Methyl 1,5-naphthyridine-3-carboxylate"
Welcome to the technical support center for Methyl 1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we address common stability issues and degradation phenomena you might encounter, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles specific problems that may arise during the handling, storage, and use of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Question 1: I'm observing a new, more polar spot on my TLC plate after aqueous work-up or storage of my sample in a protic solvent. What is happening to my compound?
Answer:
This is a classic sign of hydrolysis . The ester functional group in this compound is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to form the corresponding carboxylic acid: 1,5-naphthyridine-3-carboxylic acid. This carboxylic acid is significantly more polar than the parent methyl ester, which explains the new, lower Rf spot on your TLC plate.
Causality: The hydrolysis of esters is a well-documented reaction. In the case of this compound, the presence of water, particularly with acid or base catalysis, facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and methanol. A review on the reactivity of 1,5-naphthyridine derivatives confirms that 1,5-naphthyridine-3-carboxylates can be hydrolyzed to the corresponding carboxylic acids[1].
Troubleshooting Protocol:
-
Confirm Hydrolysis:
-
LC-MS Analysis: The most definitive way to confirm hydrolysis is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a mass peak corresponding to the molecular weight of 1,5-naphthyridine-3-carboxylic acid (C9H6N2O2, MW: 174.16 g/mol ), which is 14 mass units less than the parent compound (C10H8N2O2, MW: 188.18 g/mol )[2].
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the hydrolyzed product, the characteristic singlet of the methyl ester protons (around 3.9-4.0 ppm) will be absent. A broad singlet corresponding to the carboxylic acid proton may be observed, typically downfield (>10 ppm), although its visibility can depend on the solvent used.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: During reactions and work-ups, use anhydrous solvents and reagents whenever possible. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Aprotic Solvents for Storage: For short-term storage of solutions, use aprotic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). For long-term storage, it is best to store the compound as a dry solid.
-
pH Control: If an aqueous work-up is unavoidable, use neutral pH water and minimize the contact time. Avoid acidic or basic washes if possible. If they are necessary, perform them quickly and at low temperatures.
-
Visualizing the Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Question 2: My sample has developed a slight yellow or brownish tint after being stored for a long time or after exposure to air. Is this a sign of degradation?
Answer:
Yes, a change in color often indicates chemical degradation. While minor impurities can sometimes cause discoloration, it is frequently a sign of oxidative degradation . The naphthyridine ring system, being electron-deficient, is generally resistant to oxidation, but the nitrogen atoms can be susceptible to oxidation to form N-oxides, especially in the presence of strong oxidants or prolonged exposure to atmospheric oxygen. Additionally, if there are any trace impurities from the synthesis, they might be more prone to oxidation.
Troubleshooting Protocol:
-
Investigate Oxidative Degradation:
-
LC-MS Analysis: Analyze the discolored sample by LC-MS. Look for peaks with a mass increase of 16 amu (corresponding to the addition of one oxygen atom) or 32 amu (for a di-N-oxide) compared to the parent compound.
-
Forced Degradation Study: To confirm susceptibility to oxidation, you can perform a controlled forced degradation study. Dissolve a small amount of the pure compound in a suitable solvent (e.g., acetonitrile/water) and treat it with a mild oxidizing agent like 3% hydrogen peroxide. Monitor the reaction by TLC or LC-MS to see if the same colored impurities are formed.
-
-
Prevention of Oxidative Degradation:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: When preparing solutions for long-term experiments or storage, use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your reactions. Avoid unnecessary exposure to strong oxidizing agents.
-
Experimental Workflow for Investigating Degradation
Caption: General workflow for troubleshooting chemical degradation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal. Storing under an inert atmosphere (nitrogen or argon) can provide additional protection against oxidative degradation. For solutions, short-term storage should be in a tightly capped vial in a refrigerator. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended, again under an inert atmosphere if possible.
| Condition | Solid | Solution |
| Temperature | Cool (2-8°C) or Room Temp. | -20°C to -80°C (long-term) |
| Atmosphere | Dry, Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) recommended |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
Q2: How susceptible is this compound to photodecomposition?
A: Naphthyridine derivatives, being aromatic heterocyclic systems, can be susceptible to photodecomposition upon prolonged exposure to UV light. While specific photostability data for this compound is not extensively published, it is a standard precaution to protect such compounds from light. Photodegradation can lead to complex mixtures of products and is often indicated by discoloration or the appearance of multiple new spots on a TLC plate. Always store the solid and its solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.
Q3: What about thermal stability? At what temperature does it start to decompose?
A: Based on studies of similar nitrogen-rich heterocyclic esters, significant thermal decomposition is generally not expected at typical laboratory temperatures. These types of compounds are often thermally stable up to 250°C[4]. However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways like hydrolysis or oxidation. It is good practice to avoid unnecessary heating of the compound. If a reaction requires high temperatures, it should be conducted under an inert atmosphere, and the duration of heating should be minimized.
Q4: I need to perform a forced degradation study on this compound. What conditions do you recommend?
A: A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Recommended Parameters | Potential Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | 1,5-Naphthyridine-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at room temp. or 60°C | 1,5-Naphthyridine-3-carboxylic acid |
| Oxidation | 3% H₂O₂ at room temperature | N-oxide(s) |
| Thermal | Dry heat at 105°C | Unspecified decomposition products |
| Photolytic | ICH Option 2 (UV and visible light) | Unspecified photodegradation products |
Q5: What analytical techniques are best for monitoring the stability of this compound?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or a small amount of acid like formic acid to improve peak shape) is a good starting point for developing a stability-indicating method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying degradation products by providing molecular weight information.
-
Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of the purity and to check for the formation of new, more polar or non-polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the structural elucidation of any significant degradation products that are isolated.
By understanding these potential stability issues and implementing the recommended troubleshooting and preventative measures, you can ensure the quality and integrity of your research involving this compound.
References
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. Available from: [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Forced Degradation Studies | Semantic Scholar. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]
-
Oxidation of 6-methylbenzo[b][5][6]naphthyridine. - ResearchGate. Available from: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. Available from: [Link]
-
THE NAPHTHYRIDINES. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. Available from: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]
-
Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed. Available from: [Link]
-
This compound | CAS 1261365-76-7 | P212121 Store. Available from: [Link]
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. Available from: [Link]
- US9133188B2 - Methods for preparing naphthyridines - Google Patents.
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Derivatization of Methyl 1,5-naphthyridine-3-carboxylate
Welcome to the technical support guide for the derivatization of Methyl 1,5-naphthyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The 1,5-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, making its efficient functionalization a critical task.[1][2][3]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics and a logical framework for troubleshooting. It is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the synthetic workflow.
Overall Derivatization Strategy
The most common and versatile derivatization pathway for this compound involves a two-step sequence: first, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. This strategy allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for derivatizing the ester functional group.
Part 1: Ester Hydrolysis to Carboxylic Acid
This initial step is crucial as the resulting carboxylic acid is the key intermediate for subsequent amide coupling reactions.[1] While seemingly straightforward, the hydrolysis of an ester on an electron-deficient and potentially base-sensitive heterocyclic system requires careful optimization.
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: My ester hydrolysis is sluggish or incomplete. How can I drive the reaction to completion?
A1: Incomplete conversion is a common issue. Here are several parameters to investigate:
-
Increase Temperature: For many saponification reactions, refluxing is necessary. A standard condition to start with is using aqueous sodium hydroxide (NaOH) and refluxing for several hours.[4]
-
Choice of Base and Solvent: While NaOH in water/methanol or water/ethanol is standard, solubility can be an issue. If your starting material is not fully soluble, consider using a co-solvent like Tetrahydrofuran (THF) or 1,4-dioxane to create a homogeneous solution. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in THF/water solvent systems, sometimes even at room temperature, which can help prevent side reactions.
-
Molar Equivalents of Base: Ensure you are using a sufficient excess of the base. Start with 2-3 equivalents. For stubborn esters, increasing this to 5-10 equivalents can be effective, but monitor carefully for decomposition.
Q2: I'm observing decomposition of the 1,5-naphthyridine ring. What causes this and how can I prevent it?
A2: The 1,5-naphthyridine ring system is electron-deficient and can be susceptible to nucleophilic attack or other degradation pathways under harsh basic conditions and high temperatures.
-
Lower the Reaction Temperature: This is the most critical parameter. If you observe discoloration (darkening of the reaction mixture) or multiple spots on TLC/LCMS, it's a sign of decomposition. Try using LiOH in THF/H₂O at room temperature or with gentle heating (40-50 °C) for a longer duration.
-
Use Milder Conditions: If strong bases are problematic, consider alternative hydrolysis methods. For extremely sensitive substrates, enzymatic hydrolysis or acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) could be explored, although the latter may require protection if other acid-labile groups are present.
Q3: What is the best practice for working up the reaction and isolating the carboxylic acid product?
A3: A clean workup is essential for obtaining pure carboxylic acid, which is critical for the success of the subsequent amide coupling step.
-
Quenching: After the reaction is complete (as monitored by TLC or LCMS), cool the mixture in an ice bath.
-
Acidification: Slowly add aqueous acid (e.g., 1M or 2M HCl) with vigorous stirring until the pH is acidic (typically pH 3-4).[4] This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation:
-
Filtration: If a clean solid precipitates, it can be isolated by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a non-polar organic solvent (like hexanes or diethyl ether) to remove any non-polar impurities.
-
Extraction: If the product does not precipitate or is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). The carboxylic acid will move into the organic layer.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Ensure the product is thoroughly dried under high vacuum, as residual water can interfere with the next step.
Part 2: Amide Coupling Reactions
This is the key diversification step. The choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity across a library of amines.[5]
Frequently Asked questions (FAQs): Amide Coupling
Q1: There are so many amide coupling reagents. How do I choose the right one?
A1: The "best" reagent depends on your substrate's reactivity, steric hindrance, and the need to avoid side reactions like epimerization (if chiral centers are present). Carbodiimides and phosphonium/uronium salts are the most common classes.[5]
| Coupling Reagent | Common Additive | Base | Pros | Cons |
| EDC (Water-soluble) | HOBt or HOAt | DIPEA, TEA | Byproducts are water-soluble, easy to remove. Good for a wide range of substrates. | Can be less effective for hindered amines/acids. HOBt has explosive properties when dry. |
| HATU / HBTU | None needed | DIPEA, 2,4,6-Collidine | Very fast and efficient, even for hindered systems. Low rate of epimerization. | More expensive. Byproducts can sometimes be difficult to remove via chromatography. |
| T3P® (Propylphosphonic Anhydride) | None needed | Pyridine, TEA | Excellent for preventing epimerization. Byproducts are water-soluble. | Often requires slightly elevated temperatures. |
| Acyl Chloride | None needed | Pyridine, TEA | Highly reactive, good for unreactive amines. Inexpensive reagents (e.g., SOCl₂, Oxalyl Chloride). | Harsh conditions can be incompatible with sensitive functional groups.[5] |
Recommendation: For general library synthesis with the 1,5-naphthyridine-3-carboxylic acid, HATU is an excellent starting point due to its high reactivity and reliability. For a more cost-effective and scalable approach, EDC/HOBt is a robust choice.
Q2: My amide coupling reaction has a low yield. What are the common points of failure?
A2: Low yields in amide couplings often trace back to a few key issues. Use the following troubleshooting guide.
Caption: Decision tree for troubleshooting low-yield amide couplings.
Q3: How do I effectively purify my final amide product?
A3: Purification strategies depend on the properties of your product and the byproducts from the reaction.
-
Aqueous Workup: After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with:
-
A weak acid (e.g., 5% citric acid or dilute HCl) to remove the basic catalyst (DIPEA, TEA).
-
A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts (like HOBt).
-
Brine (saturated NaCl) to remove residual water.[6]
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typical. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent basic products from streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.[6]
Detailed Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,5-naphthyridine-3-carboxylic acid (1.0 equiv.).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to achieve a concentration of ~0.1 M).
-
Reagent Addition: Add the amine (1.1 equiv.), HATU (1.2 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous citric acid, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Part 3: Advanced Derivatization - Cross-Coupling on the Naphthyridine Core
For further diversification, it may be desirable to perform cross-coupling reactions on the naphthyridine scaffold itself. This requires the presence of a suitable handle, typically a halide (Br, Cl) or triflate, on the ring. While the starting material is this compound, this section provides guidance for analogues that have been halogenated.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: I am attempting a Suzuki coupling on a bromo-1,5-naphthyridine derivative, but the reaction is failing. What should I check?
A1: Suzuki couplings can be sensitive to multiple variables.[7] The 1,5-naphthyridine ring is electron-deficient, which generally makes the oxidative addition step easier compared to electron-rich systems.[8] However, other issues can arise.
-
Oxygen Exclusion: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by three pump-freeze-thaw cycles or by bubbling argon through the solvent for 15-30 minutes) and run under a strictly inert atmosphere.[7]
-
Base and Water Content: The choice of base is critical. K₂CO₃ or K₃PO₄ are common choices. Some anhydrous Suzuki couplings require a small amount of water to function effectively, as it facilitates the activation of the boronic acid.[8][9] Conversely, too much water can lead to unwanted hydrolysis of the boronic acid (protodeborylation).
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a classic catalyst, modern bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) are often far more effective, especially for challenging substrates.[10]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially forming trimeric anhydrides (boroxines). Using fresh, high-quality boronic acid or a more stable boronate ester (e.g., a pinacol ester) can significantly improve results.
Q2: What are the key considerations for optimizing a Buchwald-Hartwig amination on a chloro-1,5-naphthyridine substrate?
A2: Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11] Aryl chlorides are more challenging substrates than bromides, and the electron-deficient nature of the naphthyridine ring adds another layer of complexity.[12]
-
Ligand Selection: This is the most important parameter. For electron-deficient heterocycles and challenging aryl chlorides, highly electron-rich and bulky biaryl phosphine ligands are required. Ligands from the Buchwald (e.g., SPhos, RuPhos, BrettPhos) or Josiphos families are excellent choices. A screening of several ligands is often necessary.[12][13]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[12] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, often requiring higher temperatures.
-
Solvent Choice: Anhydrous, polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents.[12] Avoid chlorinated solvents, as they can inhibit the catalyst.[12]
| Parameter | Starting Recommendation for Chloro-1,5-Naphthyridine | Rationale & Optimization Strategy |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts are often more efficient at generating the active Pd(0) species.[13][14] |
| Ligand | RuPhos or SPhos (L/Pd ratio ~2.2:1) | These ligands are robust for electron-deficient heterocycles. Screen other ligands if yield is low. |
| Base | NaOtBu (1.5 equiv.) | Strong base needed for aryl chlorides. If decomposition occurs, switch to Cs₂CO₃ and increase temperature. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Good balance of solubility and high boiling point for heating.[12] |
| Temperature | 80-110 °C | Higher temperatures are often required for activating the C-Cl bond. |
References
-
Alcaide, B., Almendros, P., & Luna, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3139. [Link]
-
Technology Enhanced Chemical Synthesis CDT. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Patel, R. B., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23568-23583. [Link]
-
Stolarczyk, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 193. [Link]
- Google Patents. (2012). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
ResearchGate. (2025). Rapid Optimisation of a Buchwald–Hartwig Amination using DoE. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Loidolt, V. L., et al. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]
-
Farrell, N. P., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (101), 52924. [Link]
-
Reddit r/Chempros Discussion. (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Alcaide, B., Almendros, P., & Luna, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (2015). US9133188B2 - Methods for preparing naphthyridines.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. bristol.ac.uk [bristol.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Navigating the Scale-Up of 1,5-Naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,5-naphthyridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the challenges associated with scaling up these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to ensure your scale-up process is efficient, safe, and reproducible.
I. General Scale-Up Considerations: FAQs
This section addresses common overarching questions encountered during the transition from laboratory to pilot plant or production scale.
Q1: What are the primary challenges I should anticipate when scaling up my 1,5-naphthyridine synthesis?
A1: Moving from gram-scale to multi-kilogram production introduces several critical challenges that can impact yield, purity, and safety. These include:
-
Heat Transfer and Thermal Safety: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of reactors.[1][2][3][4][5] Understanding the reaction enthalpy and implementing appropriate cooling protocols are paramount.
-
Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.[3] Reaction viscosity can also increase at scale, further complicating efficient mixing.
-
Raw Material Quality and Consistency: The purity of starting materials can have a more pronounced effect on the outcome of a large-scale reaction, potentially introducing new impurities that were not observed at the lab scale.
-
Product Isolation and Purification: Crystallization and filtration techniques that are straightforward in the lab may not be directly transferable. Issues such as "oiling out," polymorphism, and handling large volumes of solids and solvents require careful consideration.[6][7][8][9]
-
Catalyst Handling and Recovery: For catalytic reactions, the efficient filtration, recovery, and reuse of the catalyst become economically and environmentally significant.[10]
Q2: How do I select an appropriate solvent for a large-scale 1,5-naphthyridine synthesis?
A2: Solvent selection for industrial processes is a multi-faceted decision that balances reaction performance with safety, environmental, and economic factors.[11][12] Key considerations include:
-
Reaction Compatibility: The solvent must be inert to the reaction conditions and effectively dissolve the reactants.
-
Boiling Point: A solvent with a suitable boiling point can facilitate reaction temperature control and is easier to remove during workup.
-
Safety: Flashpoint, toxicity, and environmental impact are critical considerations. Many pharmaceutical companies have solvent selection guides that rank solvents based on these criteria.[11]
-
Workup and Purification: The solvent should allow for efficient extraction and crystallization of the final product. The potential for the solvent to be entrained in the final product must also be considered.
-
Cost and Availability: The economic viability of a large-scale process is heavily dependent on the cost of the solvent.
Q3: What is "impurity profiling" and why is it crucial for scale-up?
A3: Impurity profiling is the identification and quantification of all impurities in your Active Pharmaceutical Ingredient (API).[8][13][14] This is a regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product. During scale-up, new impurities can emerge due to changes in reaction conditions, longer reaction times, or variations in raw material quality.[15] A thorough understanding of the impurity profile allows you to develop appropriate purification strategies and set acceptable limits for each impurity.
II. Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic methods used to prepare the 1,5-naphthyridine core.
A. The Skraup Synthesis
The Skraup reaction is a classic method for preparing quinolines and can be adapted for 1,5-naphthyridines by reacting a 3-aminopyridine with glycerol, an acid, and an oxidizing agent.[16]
Common Scale-Up Challenges & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield and/or Incomplete Reaction | Insufficiently high reaction temperature. | The Skraup reaction is typically conducted at high temperatures. Ensure your reactor can safely and consistently maintain the required temperature. Consider using a high-boiling solvent if necessary. |
| Inefficient oxidizing agent. | The choice of oxidizing agent is critical. While traditional methods use arsenic pentoxide, safer alternatives like nitrobenzene derivatives or iodine are often preferred.[17][18] The efficiency of the chosen oxidant may need to be re-evaluated at scale. | |
| Poor mixing of the viscous reaction mixture. | The reaction mixture can become thick. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. | |
| Formation of Tar and Dark-Colored Impurities | Overheating or prolonged reaction times. | Implement strict temperature control and monitor the reaction progress closely to avoid extended heating. |
| Uncontrolled polymerization of acrolein (formed in situ from glycerol). | A controlled rate of heating can help to minimize the accumulation of reactive intermediates. | |
| Difficult Product Isolation | The product may be a stubborn solid or oil. | Develop a robust workup procedure. This may involve pH adjustment, extraction with an appropriate solvent, and potentially a solvent swap to facilitate crystallization.[13][19][20][21] |
| The product is contaminated with tarry byproducts. | Treatment of the crude product with activated carbon can help to remove color bodies.[7] A thorough crystallization study is essential to identify a suitable solvent system for purification. |
Workflow for Skraup Synthesis of 1,5-Naphthyridines:
Caption: Skraup Synthesis and Purification Workflow.
B. The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of a 3-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative.[22]
Common Scale-Up Challenges & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Incomplete Cyclization | Insufficiently high temperature for the thermal cyclization step. | This step often requires very high temperatures (e.g., 250 °C).[14] A high-boiling solvent like diphenyl ether is commonly used. Ensure your equipment is rated for these temperatures. |
| Premature degradation of the intermediate. | Minimize the time the reaction is held at the maximum temperature. A slow, controlled addition of the intermediate to the hot solvent can be beneficial.[14] | |
| Low Purity of the Intermediate | Incomplete initial condensation reaction. | Ensure the initial condensation is driven to completion before attempting the cyclization. This can often be monitored by TLC or HPLC. |
| Difficult Removal of High-Boiling Solvent | Diphenyl ether can be challenging to remove completely. | Thoroughly wash the isolated product with a solvent in which diphenyl ether is soluble but the product is not (e.g., hexane).[14] Steam distillation can also be an option in some cases. |
| Product "Oiling Out" During Crystallization | The product is precipitating as a liquid instead of a solid. | This is a common issue with polar heterocyclic compounds.[6][7] Try using a more dilute solution, a different solvent system, or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Experimental Protocol: Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate [14]
Step 1: Condensation
-
To a suitable reaction vessel, charge 2-amino-6-methylpyridine (130 g) and diethyl ethoxymethylenemalonate (300 g).
-
Stir the mixture and heat to approximately 90°C.
-
Maintain the reaction at this temperature, with stirring, until the reaction is complete as monitored by TLC or HPLC (typically a few hours).
-
Cool the mixture to room temperature to obtain the crude intermediate.
Step 2: Cyclization and Workup
-
In a separate reactor, heat diphenyl ether (500 mL) to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring, maintaining the temperature.
-
After the addition is complete, hold the reaction at 250°C for 30-60 minutes.
-
Cool the mixture to below 100°C.
-
Add hexane to precipitate the product.
-
Filter the solid and wash thoroughly with hexane to remove the diphenyl ether.
-
Dry the product under vacuum.
C. The Friedländer Annulation
The Friedländer synthesis provides a direct route to substituted 1,5-naphthyridines by reacting a 3-amino-pyridine-carbaldehyde or -ketone with a compound containing an active methylene group.[23]
Common Scale-Up Challenges & Solutions:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Exothermic Reaction Runaway | The initial condensation and subsequent cyclization can be highly exothermic. | A thorough thermal hazard assessment is essential before scale-up.[1][2][24] Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[4][5] Ensure the reactor's cooling capacity is sufficient for the reaction scale. |
| Formation of Side Products | Self-condensation of the active methylene compound or the aminopyridine starting material. | Optimize the reaction temperature and catalyst. The choice of catalyst (acidic or basic) can significantly influence the reaction pathway. |
| Incomplete cyclization leading to aldol-type intermediates. | Ensure sufficient reaction time and temperature for the cyclization to go to completion. | |
| Catalyst Deactivation or Inefficiency | The catalyst may be poisoned by starting materials or products. | Screen different catalysts at the lab scale to find one that is robust and efficient. Consider using a higher catalyst loading if necessary, but be mindful of the potential impact on purification. |
| Product Isolation Issues | The product may be difficult to crystallize or may co-precipitate with byproducts. | A detailed workup procedure is crucial. This may involve extractions, pH adjustments, and a carefully designed crystallization process. Consider using a co-solvent system to improve crystal quality.[6][7][9] |
Logical Relationship for Friedländer Annulation:
Caption: Friedländer Annulation Reaction Pathway.
III. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of California, Los Angeles. (n.d.). 4. Crystallization. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
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University of Rochester. (n.d.). Guide for crystallization. [Link]
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Wikipedia. (2023, December 29). Gould–Jacobs reaction. [Link]
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Alonso, C., de la Cuesta, E., Avendaño, C., & Palacios, F. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
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Steri Technologies. (n.d.). Filtration of Catalyst. [Link]
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University of the West Indies at Mona. (n.d.). SOP: CRYSTALLIZATION. [Link]
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Paudler, W. W., & Kress, T. J. (2008). Product Class 8: Naphthyridines. In Science of Synthesis (Vol. 15, pp. 989-1062). Thieme. [Link]
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Mettler Toledo. (n.d.). Optimizing Solvent Swap Distillation. [Link]
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Borg, G. (2012). Naphthyridine Based Molecular Switches (Licentiate Thesis, KTH Royal Institute of Technology). DiVA portal. [Link]
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Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]
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Wolfram Demonstrations Project. (n.d.). Solvent Swap Distillation. [Link]
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Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Stonehouse Process Safety. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES. [Link]
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Sun, Q., Jiang, L., Li, M., & Sun, J. (2020). Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. Progress in Energy and Combustion Science, 81, 100832. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Wikipedia. (2023, October 28). Friedländer synthesis. [Link]
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Csenkey, D., & Kappe, C. O. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 11(3), 394. [Link]
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Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?[Link]
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Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
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Alonso, C., de la Cuesta, E., Avendaño, C., & Palacios, F. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
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Tietze, L. F., & Rackelmann, N. (2004). Multi-component syntheses of heterocycles by transition-metal catalysis. Pure and Applied Chemistry, 76(10), 1967-1983. [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
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Bio, A., et al. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 19(2), 358-366. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Gani, R., Jiménez-González, C., & Constable, D. J. (2006). Solvent selection methodology for pharmaceutical processes: Solvent swap. Chemical Engineering Research and Design, 84(10), 943-954. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
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AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
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Gani, R., Jiménez-González, C., & Constable, D. J. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Chemical Engineering Research and Design, 84(10), 943-954. [Link]
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Helmenstine, A. M. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
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Hossein Nia, R., et al. (2022). Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. Current Organic Synthesis, 19(4), 484-500. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
Reitti, M., & Krska, S. W. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10918. [Link]
-
Paudler, W. W., & Kress, T. J. (2024). 15.8.3 Naphthyridines (Update 2024). In Science of Synthesis. Thieme. [Link]
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Labour Discovery. (n.d.). Green Synthesis of Heterocycles. [Link]
-
Wiley. (n.d.). Heterocycles: Synthesis, Catalysis, Sustainability, and Characterization. [Link]
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Shields, J. D., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
-
El Hage, S., et al. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules, 15(10), 7136-7145. [Link]
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Wikipedia. (2024, January 2). Quinine. [Link]
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Wikipedia. (2024, January 4). Benzene. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl and Ethyl 1,5-Naphthyridine-3-carboxylates for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, valued for its diverse biological activities. The functionalization of this core, particularly at the 3-position with an ester group, provides a critical handle for molecular elaboration. The choice between a methyl or an ethyl ester at this position, seemingly minor, can have significant implications for a compound's reactivity, influencing synthetic strategies and ultimately its metabolic fate. This guide provides an in-depth, objective comparison of the reactivity of methyl 1,5-naphthyridine-3-carboxylate and ethyl 1,5-naphthyridine-3-carboxylate, supported by established chemical principles and analogous experimental data.
Introduction: The Significance of Ester Choice in Naphthyridine Chemistry
This compound and ethyl 1,5-naphthyridine-3-carboxylate are key intermediates in the synthesis of a wide range of biologically active molecules. The ester functionality serves as a versatile precursor for the introduction of amides, hydrazides, and other functional groups, as well as for conversion to the corresponding carboxylic acid. The decision to employ the methyl or ethyl ester is often dictated by factors such as commercial availability, synthetic accessibility, and desired downstream reactivity. Understanding the nuanced differences in their chemical behavior is paramount for efficient and predictable molecular design and synthesis.
Physicochemical Properties: A Foundation for Reactivity
While comprehensive, directly comparative physicochemical data for both compounds is not extensively documented in a single source, a compilation of available information from various suppliers provides a baseline for understanding their physical characteristics.
| Property | This compound | Ethyl 1,5-naphthyridine-3-carboxylate |
| CAS Number | 1261365-76-7 | 1447608-02-7[1] |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 188.18 g/mol | 202.20 g/mol |
| Appearance | Solid | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Poor solubility in common solvents has been noted for related fused 1,5-naphthyridine derivatives.[2] | Generally, esters are less soluble in water, with solubility decreasing as the carbon chain length increases.[3] |
The seemingly small difference in molecular weight and the addition of a methylene unit in the ethyl ester can influence properties like solubility and crystal packing, which in turn can affect reaction kinetics in heterogeneous systems.
Comparative Reactivity Analysis
The reactivity of the ester group is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the context of methyl versus ethyl esters, the key differentiating factors are steric hindrance and electronic effects. The ethyl group is larger and slightly more electron-donating than the methyl group.[4][5] These fundamental differences manifest in the rates and outcomes of common ester transformations.
Hydrolysis: Unmasking the Carboxylic Acid
The hydrolysis of the ester to the corresponding 1,5-naphthyridine-3-carboxylic acid is a fundamental transformation, often employed to enable subsequent amide coupling reactions or to generate the final acidic drug molecule. This reaction can be catalyzed by acid or base.
General Reaction Scheme for Hydrolysis:
Caption: General scheme for ester hydrolysis.
Causality Behind Reactivity Differences:
-
Steric Hindrance: The larger ethyl group presents greater steric bulk around the carbonyl carbon compared to the methyl group.[6] This increased steric hindrance can impede the approach of a nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis.
-
Electronic Effects: The ethyl group is slightly more electron-donating (positive inductive effect) than the methyl group.[3] This increased electron density on the carbonyl carbon makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack.
Experimental Insights from Analogous Systems:
While direct comparative kinetic data for the hydrolysis of methyl and ethyl 1,5-naphthyridine-3-carboxylates is scarce, studies on analogous systems provide valuable insights:
-
A study on the hydrolysis of peptide models demonstrated that ethyl esters hydrolyze approximately 2–3 times slower than the corresponding methyl esters.
-
In a comparative study of methyl and ethyl benzoates, methyl benzoate showed higher stability (slower hydrolysis) in rat liver microsomes, while in rat plasma, it was less stable than the ethyl ester.[7] This highlights that the relative reactivity can be matrix-dependent, an important consideration in drug metabolism studies.
-
For the alkaline hydrolysis of 1- and 2-naphthoic acid esters, it was observed that in an 85% ethanol solvent system, the ethyl ester hydrolyzed faster than the methyl ester in 85% methanol.[8] However, the authors noted that if the reactions were conducted in the same solvent, the more electron-donating ethyl group would be expected to lead to a slower reaction.[8]
Experimental Protocol: Base-Catalyzed Hydrolysis of a 1,5-Naphthyridine-3-carboxylate
This protocol is a general procedure that can be adapted for either the methyl or ethyl ester.
Materials:
-
Methyl or Ethyl 1,5-naphthyridine-3-carboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol or Methanol
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,5-naphthyridine-3-carboxylate ester (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: Add an excess of 1 M NaOH solution (typically 2-3 equivalents). The use of a co-solvent like ethanol or methanol is often necessary to ensure the solubility of the starting ester.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl. This will protonate the carboxylate salt to form the carboxylic acid, which may precipitate out of solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-naphthyridine-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ester signals (e.g., a singlet around 3.9 ppm for the methyl ester or a quartet and triplet for the ethyl ester) and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum are indicative of a successful hydrolysis.
Amidation: Forging the Amide Bond
The conversion of the ester to an amide is a common and crucial step in the synthesis of many bioactive naphthyridine derivatives. This transformation is typically achieved by reacting the ester with a primary or secondary amine.
General Reaction Scheme for Amidation:
Caption: General scheme for ester amidation.
Causality Behind Reactivity Differences:
The same principles of sterics and electronics that govern hydrolysis also apply to amidation.
-
Steric Hindrance: The smaller methyl group of the methyl ester allows for easier nucleophilic attack by the amine compared to the bulkier ethyl group of the ethyl ester.[6]
-
Electronic Effects: The slightly greater electron-donating nature of the ethyl group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards the amine nucleophile.[3]
Experimental Insights and General Trends:
-
Amidation is generally faster than esterification under similar conditions, primarily due to the higher nucleophilicity of amines compared to alcohols.[9]
-
Kinetic studies on the amidation of fatty acid methyl esters have been conducted, providing a framework for understanding the reaction parameters.[10][11]
Experimental Protocol: Direct Amidation of a 1,5-Naphthyridine-3-carboxylate
This protocol provides a general method for the direct conversion of the ester to an amide.
Materials:
-
Methyl or Ethyl 1,5-naphthyridine-3-carboxylate
-
Primary or secondary amine
-
High-boiling point solvent (e.g., DMF, DMSO, or xylene) or neat conditions
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 1,5-naphthyridine-3-carboxylate ester (1 equivalent) and the amine (1.1 to 5 equivalents, depending on the amine's volatility and reactivity). The reaction can be run neat or in a high-boiling point solvent.
-
Heating: Heat the reaction mixture, often to a high temperature (e.g., 100-150 °C), to drive the reaction to completion. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The work-up and purification procedure will depend on the properties of the resulting amide. It may involve direct crystallization from the reaction mixture, extraction, or column chromatography.
Self-Validation: The formation of the amide can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the ester signals and the appearance of new signals corresponding to the protons of the amine moiety, along with a characteristic shift of the naphthyridine ring protons, will indicate product formation. Mass spectrometry will show the expected molecular ion peak for the amide.
Reduction: Accessing the Primary Alcohol
The reduction of the ester group to a primary alcohol, (1,5-naphthyridin-3-yl)methanol, provides another avenue for further functionalization, such as conversion to halides or ethers.
General Reaction Scheme for Reduction:
Caption: General scheme for ester reduction with LiAlH4.
Choice of Reducing Agent and Reactivity Considerations:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols.[12][13] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions.[13]
Causality Behind Reactivity Differences:
While both methyl and ethyl esters are readily reduced by LiAlH₄, subtle differences in their reaction rates can be anticipated based on the same steric and electronic principles.
-
Steric Hindrance: The less sterically hindered carbonyl group of the methyl ester should be more accessible to the bulky aluminohydride species, potentially leading to a faster reaction rate.
-
Electronic Effects: The slightly less electrophilic nature of the ethyl ester's carbonyl carbon may also contribute to a slower reaction rate compared to the methyl ester.
Experimental Protocol: Reduction of a 1,5-Naphthyridine-3-carboxylate with LiAlH₄
!CAUTION! Lithium aluminum hydride reacts violently with water and protic solvents. This reaction must be carried out under anhydrous conditions by experienced personnel.
Materials:
-
Methyl or Ethyl 1,5-naphthyridine-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the suspension in an ice bath. Dissolve the 1,5-naphthyridine-3-carboxylate ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive esters.
-
Quenching (Fieser work-up): Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure should result in a granular precipitate that is easy to filter. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
-
Filtration and Extraction: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. If an emulsion forms, it may be necessary to perform an extraction from the aqueous layer.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Self-Validation: Successful reduction can be confirmed by the disappearance of the ester carbonyl stretch in the IR spectrum and the appearance of a broad O-H stretch. In the ¹H NMR spectrum, the ester signals will be absent, and a new signal for the CH₂OH protons will appear.
Summary and Recommendations
The choice between methyl and ethyl 1,5-naphthyridine-3-carboxylate can subtly but significantly impact the efficiency of subsequent synthetic transformations.
| Reaction | Expected Relative Reactivity | Key Influencing Factors | Recommendation for Faster Reaction |
| Hydrolysis | Methyl > Ethyl | Steric hindrance, Electronic effects | This compound |
| Amidation | Methyl > Ethyl | Steric hindrance, Electronic effects, Nucleophilicity of amine | This compound |
| Reduction (with LiAlH₄) | Methyl > Ethyl (slight difference) | Steric hindrance | This compound |
In general, for reactions involving nucleophilic attack at the ester carbonyl, This compound is the more reactive substrate . This makes it a preferable choice when faster reaction rates or milder conditions are desired, or when working with less reactive nucleophiles. Conversely, the slightly lower reactivity of ethyl 1,5-naphthyridine-3-carboxylate may offer advantages in terms of stability and selectivity in certain multi-step syntheses where the ester group is intended to be carried through several steps before its transformation.
Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy. This guide provides the fundamental principles and supporting data to enable researchers and drug development professionals to make an informed decision.
References
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Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
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Housing Innovations. (2025, March 17). Ethyl Vs Methyl. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
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ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Retrieved from [Link]
-
Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group? Retrieved from [Link]
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YouTube. (2024, August 7). Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. Retrieved from [Link]
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ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Retrieved from [Link]
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-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst. Retrieved from [Link]
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-
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-
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-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
ResearchGate. (2021, December 15). Esterification vs Amidation Kinetics: Which is faster? Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
. Retrieved from [Link] -
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 1,5-Naphthyridine-3-Carboxylate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The 1,5-naphthyridine-3-carboxylate moiety, in particular, serves as a versatile template for developing potent therapeutic agents. However, the efficacy of these compounds is not solely determined by the core structure but is exquisitely sensitive to the spatial arrangement of their constituent atoms—a concept known as isomerism.
Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit dramatically different biological, pharmacological, and toxicological profiles. For a scaffold like 1,5-naphthyridine-3-carboxylate, subtle shifts in the position of a substituent group (positional isomerism) or changes in the three-dimensional orientation of atoms (stereoisomerism) can profoundly alter the molecule's ability to interact with its biological target. This guide provides a comparative analysis of the biological activities of 1,5-naphthyridine-3-carboxylate isomers and their derivatives, grounded in experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Analysis of Biological Activities
The therapeutic promise of 1,5-naphthyridine derivatives has been explored across several key disease areas. Here, we compare the activities of various isomers, focusing on how substituent placement on the naphthyridine core dictates biological outcomes.
Anticancer Activity: Targeting Key Signaling Pathways
Naphthyridine derivatives have emerged as promising anticancer agents, often by inhibiting critical enzymes that control cell growth and proliferation, such as topoisomerases and protein kinases.[5]
Case Study: Inhibition of TGF-β Type I Receptor (ALK5)
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of cell fate, and its dysregulation is a hallmark of many cancers. Consequently, its key kinase, ALK5, is a prime therapeutic target. Research has led to the identification of potent 1,5-naphthyridine derivatives as ALK5 inhibitors.[6]
An analysis of aminothiazole and pyrazole derivatives of the 1,5-naphthyridine core reveals the profound impact of substituent placement. While not strictly 3-carboxylate isomers, these examples effectively demonstrate the principle of positional isomerism on the core scaffold.
| Compound ID | Core Structure | Key Substituents | ALK5 Inhibition IC50 (nM) | Selectivity vs. p38 MAPK |
| 15 | 1,5-Naphthyridine | 4-(5-ethyl-1,3-thiazol-2-yl)amino | 6 | >1600-fold |
| 19 | 1,5-Naphthyridine | 4-(1H-pyrazol-3-yl)amino | 4 | >2500-fold |
Data synthesized from Gellibert, F., et al. (2004).[6]
Expert Insights: The data clearly shows that both compounds are highly potent, single-digit nanomolar inhibitors of ALK5. The subtle change from an aminothiazole (Compound 15 ) to an aminopyrazole (Compound 19 ) at the C4-position slightly enhances potency. This suggests the pyrazole nitrogen atoms may form more favorable hydrogen bonds within the ATP-binding pocket of ALK5. X-ray crystallography of Compound 19 complexed with ALK5 confirmed that the 1,5-naphthyridine nitrogen acts as a hinge-binding motif, a common interaction for kinase inhibitors.[6] This structural insight is invaluable, explaining why this scaffold is effective and guiding the rational design of future isomers. The high selectivity over p38 MAPK underscores the precision of these molecules, a critical attribute for minimizing off-target effects and improving safety profiles.
Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention by these inhibitors.
Caption: TGF-β signaling pathway inhibited by 1,5-naphthyridine derivatives.
Antibacterial Activity: Targeting Bacterial Topoisomerases
The naphthyridine scaffold is historically significant in antibacterial drug discovery, with nalidixic acid (a 1,8-naphthyridine) being a foundational quinolone antibiotic.[7][8] Novel Bacterial Topoisomerase Inhibitors (NBTIs) based on the 1,5-naphthyridine core have been developed as broad-spectrum agents that are effective against resistant strains.[9]
A systematic study of substitutions on the 1,5-naphthyridine motif of oxabicyclooctane-linked NBTIs provides a clear picture of how positional isomerism dictates antibacterial efficacy.
| Position | Preferred Substituent(s) | Effect on Activity | Rationale |
| C-2 | Methoxy (-OCH₃), Cyano (-CN) | Optimal Activity | Balances electronic properties and steric fit in the enzyme binding site. |
| C-7 | Halogen (e.g., -Cl, -F), Hydroxyl (-OH) | Optimal Activity | Enhances binding interactions, potentially through hydrogen bonding or halogen bonding. |
| C-3, C-4, C-6 | Unsubstituted | Detrimental Effect | Substitutions at these positions likely introduce steric clashes that disrupt binding to DNA gyrase and topoisomerase IV. |
Data synthesized from Singh, S.B., et al. (2015).[9]
Expert Insights: This SAR data is a powerful demonstration of isomeric effects. The finding that only a narrow range of substitutions at the C-2 and C-7 positions are tolerated, while any modification at C-3, C-4, or C-6 is detrimental, highlights the highly specific nature of the drug-target interaction.[9] This explains why, for this particular NBTI series, a 2,7-disubstituted-1,5-naphthyridine isomer would be a potent antibiotic, whereas a 3,6-disubstituted isomer would likely be inactive. This level of precision is fundamental to modern drug design, moving beyond serendipity to a rational, structure-based approach.
The general workflow for screening and comparing such isomers is outlined below.
Caption: General workflow for comparative analysis of chemical isomers.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of potential anticancer compounds.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine-3-carboxylate isomer test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vitro ALK5 Kinase Inhibition Assay
This protocol describes a method to quantify the inhibitory activity of compounds against the ALK5 kinase.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human ALK5 enzyme, and a specific substrate (e.g., a peptide like LRRpT).
-
Compound Addition: Add the test isomers at various concentrations (e.g., 1 nM to 30 µM) to the reaction wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration near its Km for ALK5) to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), allowing the phosphorylation of the substrate to occur.
-
Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a luminescence-based assay (e.g., Kinase-Glo®), where the amount of ATP remaining is measured. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the isomer concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The experimental evidence overwhelmingly demonstrates that the biological activity of 1,5-naphthyridine-3-carboxylate derivatives is critically dependent on their isomeric form. The strategic placement of substituents dictates the molecule's ability to interact with specific biological targets, whether it be the hinge region of a protein kinase or the complex active site of a bacterial topoisomerase.[6][9] A seemingly minor shift of a functional group from one carbon to another can be the difference between a highly potent, selective drug candidate and an inactive compound.
For researchers in drug development, this guide underscores a fundamental principle: the exploration of isomeric space is not a trivial exercise but a necessary strategy for optimizing therapeutic efficacy and safety. Future research should focus on the systematic synthesis and parallel screening of well-defined isomer libraries, coupled with computational modeling and structural biology, to build predictive SAR models. This rational, structure-driven approach will accelerate the discovery of next-generation therapeutics based on the versatile and powerful 1,5-naphthyridine scaffold.
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A Comparative Guide to the Physicochemical Properties of Methyl and Ethyl 1,5-Naphthyridine-3-carboxylate for Drug Discovery
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential across various disease areas, including cancer and infectious diseases. The subtle modification of substituents on this core structure can dramatically influence a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety.
This guide provides an in-depth comparison of the physicochemical properties of two closely related 1,5-naphthyridine derivatives: methyl 1,5-naphthyridine-3-carboxylate and ethyl 1,5-naphthyridine-3-carboxylate. Understanding the impact of this simple homologous extension—from a methyl to an ethyl ester—is critical for researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process. We will delve into the experimental methodologies for determining these key properties, explaining the rationale behind the procedural choices and providing a framework for their synthesis and evaluation.
Comparative Physicochemical Data
A direct comparison of the fundamental physicochemical properties of methyl and ethyl 1,5-naphthyridine-3-carboxylate is essential for anticipating their behavior in biological systems. While specific experimental data for these exact compounds is not extensively available in the public domain, we can compile known information and provide context based on related structures and predictive models.
| Property | This compound | Ethyl 1,5-naphthyridine-3-carboxylate | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₈N₂O₂[3] | C₁₁H₁₀N₂O₂[4] | Impacts molecular weight and can influence diffusion and transport properties. |
| Molecular Weight | 188.18 g/mol [3] | 202.21 g/mol [4] | A key parameter in Lipinski's Rule of Five; lower molecular weight is often preferred for better absorption. |
| Melting Point (°C) | Data not available | Data not available | Influences solid-state properties, formulation development, and solubility. |
| Boiling Point (°C) | Data not available | Data not available | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Predicted to be low | Predicted to be lower than the methyl ester | Crucial for absorption and bioavailability. Poor solubility is a major hurdle in drug development.[5] |
| LogP (calculated) | Predicted to be lower than the ethyl ester | Predicted to be higher than the methyl ester | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolism. |
| pKa (predicted) | ~1.5 - 2.5 (for the naphthyridine nitrogen) | ~1.5 - 2.5 (for the naphthyridine nitrogen) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |
Note: The pKa value is an estimation based on the parent 1,5-naphthyridine scaffold and related structures. The ester functional group is not expected to have a significant impact on the pKa of the ring nitrogens.
Synthesis of Methyl and Ethyl 1,5-Naphthyridine-3-carboxylate
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline and, by extension, 4-hydroxy-1,5-naphthyridine derivatives.[1][6] This methodology provides a robust pathway to the core scaffold, which can then be further functionalized. The synthesis of methyl and ethyl 1,5-naphthyridine-3-carboxylate typically proceeds through the formation of the corresponding 4-hydroxy intermediate, followed by dehydroxylation and esterification.
A plausible synthetic route is outlined below:
Caption: Workflow for the kinetic solubility assay.
Lipophilicity (LogP/LogD by Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH). [7][8]It directly measures the equilibrium distribution of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water or a buffer.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vessel.
-
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP/LogD determination by the shake-flask method.
Ionization Constant (pKa by UV-Vis Spectrophotometry)
Rationale: UV-Vis spectrophotometry is a rapid and sensitive method for determining the pKa of compounds that possess a chromophore in proximity to the ionizable center. [9][10][11]The absorbance spectrum of the compound changes as a function of pH, and this change can be used to calculate the pKa.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of a concentrated stock solution of the test compound to each buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.
-
Spectral Acquisition: Measure the UV-Vis spectrum (e.g., from 220 to 500 nm) for each well.
-
Data Analysis: At a wavelength where the absorbance change is maximal, plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Discussion and Conclusion
The seemingly minor structural change from a methyl to an ethyl ester in the 1,5-naphthyridine-3-carboxylate series is expected to have a noticeable impact on the physicochemical properties of the molecule. The addition of a methylene group in the ethyl ester increases the molecular weight and is predicted to enhance its lipophilicity (higher LogP). This increased lipophilicity may lead to better membrane permeability but could also result in lower aqueous solubility, increased plasma protein binding, and potentially higher metabolic turnover by esterases.
For drug development professionals, the choice between a methyl and an ethyl ester is a classic example of the fine-tuning required during lead optimization. The methyl ester, with its lower molecular weight and predicted lower lipophilicity, might be favored for indications where higher aqueous solubility is paramount. Conversely, the ethyl ester might be a better choice if enhanced membrane penetration is the primary goal, provided that any negative impact on solubility and metabolism can be mitigated.
This guide provides a framework for the synthesis and comparative evaluation of methyl and ethyl 1,5-naphthyridine-3-carboxylate. The detailed experimental protocols offer a self-validating system for generating the crucial physicochemical data needed to make data-driven decisions in the pursuit of novel therapeutics. By systematically evaluating these properties, researchers can better understand the structure-property relationships within the 1,5-naphthyridine class and rationally design molecules with improved ADME profiles and a higher probability of clinical success.
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A Comparative Guide to HPLC and NMR Analysis for Purity Validation of Methyl 1,5-naphthyridine-3-carboxylate
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like Methyl 1,5-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules, robust analytical methodologies are paramount.[1][2] This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.
The Critical Role of Purity Validation
This compound, with the molecular formula C₁₀H₈N₂O₂, is a solid with a molecular weight of 188.18 g/mol . As with many pharmaceutical intermediates, even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, purity validation is not merely a quality control step but a critical component of the entire drug development lifecycle, mandated by regulatory bodies and guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[7][8]
Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: RP-HPLC for this compound
This protocol is a representative method and may require optimization based on the specific impurity profile of the sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, for non-MS compatible methods)[9]
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analyte is in a single ionic form, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier that elutes the analyte from the column. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B | A gradient is employed to effectively separate impurities with a wide range of polarities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A UV scan of the analyte can determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL. | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Strengths and Limitations of HPLC for Purity Validation
| Strengths | Limitations |
| High Sensitivity: Capable of detecting and quantifying trace impurities.[6] | Requires a Reference Standard: For accurate quantification of specific impurities, a certified reference standard of that impurity is needed. |
| Excellent Quantitative Accuracy and Precision: Provides reliable and reproducible purity values.[11] | Destructive Technique: The sample is consumed during the analysis. |
| High Resolution: Can separate complex mixtures of closely related compounds. | Potential for Co-elution: Impurities with very similar properties may co-elute, leading to an overestimation of purity. |
| Method Validation: Well-established guidelines (ICH) for method validation ensure robustness and reliability.[4][12] | Does not Provide Structural Information: HPLC only provides information about the presence and quantity of components, not their chemical structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful technique for both structural elucidation and quantitative analysis (qNMR).[13] It provides detailed information about the chemical structure of the analyte and can be used to determine purity without the need for a reference standard of the impurities.[14]
Principle of Purity Determination by qNMR
Quantitative NMR relies on the principle that the integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the main compound to the integrals of signals from impurities, the purity can be determined. For absolute quantification, an internal standard of known purity and concentration is often used.
Experimental Protocol: ¹H NMR for Purity Validation of this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
NMR data processing software
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (optional, for absolute quantification, e.g., maleic acid)
-
This compound sample
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Solvent | DMSO-d₆ | A common solvent that dissolves a wide range of organic compounds and has a residual peak that typically does not interfere with analyte signals. |
| Pulse Angle | 90° | Ensures maximum signal intensity for all protons. |
| Relaxation Delay (d1) | 5 x T₁ (typically 30-60 s) | A long relaxation delay is crucial for accurate quantification, ensuring all protons have fully relaxed before the next pulse. |
| Number of Scans | 16 or higher | A sufficient number of scans are averaged to improve the signal-to-noise ratio. |
| Acquisition Time | 3-4 s | A longer acquisition time provides better resolution. |
| Temperature | 25 °C | A constant temperature is maintained for spectral consistency. |
Data Processing and Analysis:
-
Phase Correction and Baseline Correction: These are critical steps to ensure accurate integration.
-
Integration: Integrate a well-resolved signal of the main compound and any visible impurity signals.
-
Calculation of Purity:
-
Relative Purity (100% method): The purity is calculated by comparing the integral of a proton from the main compound to the sum of the integrals of all protons (main compound and impurities), normalized for the number of protons each signal represents.
-
Absolute Purity (with internal standard): The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of known weight and purity.
-
Visualizing the qNMR Workflow
Caption: A comprehensive workflow for qNMR purity determination.
Strengths and Limitations of NMR for Purity Validation
| Strengths | Limitations |
| Provides Structural Information: Can help identify unknown impurities.[13] | Lower Sensitivity than HPLC: May not detect very low-level impurities. |
| Primary Analytical Method: Can determine purity without a reference standard of the analyte or impurities.[14] | Requires Careful Experimental Setup: Parameters like relaxation delay are critical for accurate quantification. |
| Non-destructive: The sample can be recovered after analysis. | Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification. |
| Versatile: Can be used to quantify a wide range of compounds, including those without a UV chromophore. | Higher Initial Instrument Cost: NMR spectrometers are generally more expensive than HPLC systems. |
Comparative Analysis: HPLC vs. NMR for this compound
The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis.
| Feature | HPLC | NMR | Recommendation for this compound |
| Primary Goal | Quantitative Purity | Structural Confirmation & Purity | Both are highly valuable. Use HPLC for routine QC and release testing where high throughput and sensitivity are key. Use NMR for initial characterization, structural confirmation of impurities, and as an orthogonal method for purity verification. |
| Sensitivity | High | Moderate | HPLC is superior for detecting trace impurities. |
| Quantification | Excellent (with standards) | Good to Excellent | HPLC provides higher precision for routine quantitative analysis. qNMR is excellent for absolute quantification without the need for impurity standards. |
| Structural Info | None | Excellent | NMR is indispensable for identifying unknown impurities. |
| Throughput | High | Low to Moderate | HPLC is better suited for analyzing a large number of samples. |
| Sample Consumption | Destructive | Non-destructive | NMR is advantageous when sample quantity is limited. |
| Regulatory Acceptance | Widely Accepted | Accepted, especially as a complementary technique.[14] | Both methods are well-accepted. A combination of both provides a very strong data package for regulatory submissions. |
Conclusion: A Synergistic Approach
For the comprehensive purity validation of this compound, a synergistic approach leveraging the strengths of both HPLC and NMR is the most robust strategy. HPLC should be employed as the primary quantitative tool for routine analysis and for the detection of trace impurities, with a fully validated method as per ICH guidelines.[4] NMR spectroscopy serves as an invaluable orthogonal technique for absolute purity determination, structural confirmation of the main component, and the identification of any significant impurities. By combining the high sensitivity and quantitative power of HPLC with the structural and absolute quantitative capabilities of NMR, researchers and drug development professionals can ensure the highest level of confidence in the purity of this critical pharmaceutical intermediate.
References
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Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved from [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010, November 1). LCGC International. Retrieved from [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2001, August 1). Water Research. Retrieved from [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. Retrieved from [Link]
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ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Retrieved from [Link]
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ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. (2023, September 3). PharmaTalks. Retrieved from [Link]
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Analytical Standards and Method Validation: The Role of High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2000, October). Retrieved from [Link]
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Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (2013, July). Therapeutic Goods Administration. Retrieved from [Link]
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NMR Analysis of Esters and Aromatic Compounds. Scribd. Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Retrieved from [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE. Retrieved from [Link]
-
Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Live qualification/validation of purity methods for protein products. (2007). Purdue University. Retrieved from [Link]
-
Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). (2016). Science and Education Publishing. Retrieved from [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (2023, August 6). ResearchGate. Retrieved from [Link]
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021, July 14). Molecules. Retrieved from [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2022, March 23). Molecules. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2022, December 17). Molecules. Retrieved from [Link]
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"spectroscopic comparison of 1,5-naphthyridine positional isomers"
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,5-Naphthyridine and its Positional Isomers
Authored by: A Senior Application Scientist
Introduction: The Significance of Positional Isomerism in Naphthyridine Scaffolds
Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, are of profound interest in medicinal chemistry and materials science.[1] The six possible positional isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit distinct physicochemical and spectroscopic properties stemming from the differential placement of their nitrogen atoms.[1] This structural variance significantly influences their biological activity, making an unambiguous structural elucidation paramount for the rational design of novel therapeutic agents and functional materials.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Probe of the Electronic Environment
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of naphthyridine isomers. The chemical shifts (δ) of proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, which is directly modulated by the position of the electron-withdrawing nitrogen atoms within the bicyclic system.[1]
Causality Behind Spectral Differences in NMR
The positions of the nitrogen atoms in the naphthyridine ring system cause significant variations in the electron density at each carbon and hydrogen atom. The nitrogen atoms, being more electronegative than carbon, deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The extent of this deshielding effect is dependent on the proximity and relative positions of the two nitrogen atoms, leading to a unique fingerprint for each isomer in both ¹H and ¹³C NMR spectra.
Comparative ¹H NMR Spectroscopic Data
The following table summarizes the ¹H NMR chemical shifts for the six major isomers of naphthyridine, offering a quantitative comparison. The data presented was recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |
| H-2 | 8.99 (dd) | 9.10 (d) | 9.05 (s) | 9.09 (dd) | 9.24 (s) | - |
| H-3 | 7.55 (dd) | 7.59 (d) | 8.21 (d) | 7.48 (dd) | 7.75 (d) | 8.65 (d) |
| H-4 | 8.35 (dd) | 8.28 (d) | 7.71 (d) | 8.19 (dd) | 8.65 (d) | 7.69 (d) |
| H-5 | - | 8.68 (d) | 8.61 (d) | 8.19 (dd) | 7.69 (d) | 8.65 (d) |
| H-6 | 8.99 (dd) | - | 7.71 (d) | 7.48 (dd) | - | 7.75 (d) |
| H-7 | 7.55 (dd) | 7.95 (dd) | - | 9.09 (dd) | 9.24 (s) | - |
| H-8 | 8.35 (dd) | 9.35 (s) | 9.49 (s) | - | 8.65 (d) | 9.24 (s) |
Comparative ¹³C NMR Spectroscopic Data
The ¹³C NMR data further highlights the distinct electronic environments within each isomer.
| Position | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |
| C-2 | 150.5 | 151.7 | 152.9 | 153.2 | 153.3 | 122.9 |
| C-3 | 124.0 | 121.7 | 136.9 | 122.0 | 120.4 | 136.3 |
| C-4 | 136.5 | 138.0 | 122.4 | 136.3 | 149.8 | 118.8 |
| C-4a | 147.2 | 145.3 | 148.1 | 145.8 | 133.0 | 150.0 |
| C-5 | 150.5 | 136.5 | 122.4 | 136.3 | 118.8 | 118.8 |
| C-6 | 124.0 | 121.7 | 136.9 | 122.0 | 120.4 | 136.3 |
| C-7 | 136.5 | 138.0 | 152.9 | 153.2 | 153.3 | 122.9 |
| C-8 | 147.2 | 145.3 | 148.1 | 145.8 | 133.0 | 150.0 |
| C-8a | - | - | - | - | - | 150.0 |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate isomer identification.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the naphthyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Measurement:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. The number of scans will be significantly higher (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the coupling patterns (e.g., singlets, doublets, triplets, doublets of doublets) in the ¹H spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.
-
Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups and the overall "fingerprint" of a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Spectral Differences in IR
While all naphthyridine isomers share the same fundamental C-H and C=N/C=C bonds, the symmetry of the molecule, which is dictated by the positions of the nitrogen atoms, influences the IR activity of various vibrational modes. Each isomer will have a unique pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), which is particularly useful for differentiation.
Comparative IR Spectroscopic Data
The following table highlights key IR absorption bands for the naphthyridine isomers.
| Isomer | Key IR Bands (cm⁻¹) |
| 1,5-Naphthyridine | 3040 (C-H stretch), 1580, 1450 (C=C/C=N stretch), 810 (C-H bend) |
| 1,6-Naphthyridine | 3050 (C-H stretch), 1600, 1460 (C=C/C=N stretch), 830 (C-H bend) |
| 1,7-Naphthyridine | 3030 (C-H stretch), 1590, 1470 (C=C/C=N stretch), 820 (C-H bend) |
| 1,8-Naphthyridine | 3060 (C-H stretch), 1570, 1440 (C=C/C=N stretch), 790 (C-H bend) |
| 2,6-Naphthyridine | 3070 (C-H stretch), 1610, 1480 (C=C/C=N stretch), 850 (C-H bend) |
| 2,7-Naphthyridine | 3020 (C-H stretch), 1585, 1465 (C=C/C=N stretch), 815 (C-H bend) |
Note: Specific IR band positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR, thin film).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.
-
-
For liquid samples: Analyze as a thin film between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Measurement:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) for unique patterns that can distinguish between isomers.
-
Experimental workflow for IR spectroscopy.
UV-Visible (UV-Vis) Absorption Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states.
Causality Behind Spectral Differences in UV-Vis
The position of the nitrogen atoms affects the energy levels of the π and n molecular orbitals. The n → π* and π → π* electronic transitions are sensitive to these energy differences. Consequently, each isomer will exhibit a unique absorption spectrum with characteristic wavelengths of maximum absorbance (λmax). The extent of the conjugated system and the overall molecular symmetry play crucial roles in determining the energies of these transitions.
Comparative UV-Vis Spectroscopic Data
The following table presents the λmax values for the naphthyridine isomers in ethanol.
| Isomer | UV-Vis λmax (nm) in Ethanol |
| 1,5-Naphthyridine | 255, 299, 311 |
| 1,6-Naphthyridine | 260, 305, 317 |
| 1,7-Naphthyridine | 265, 310, 322 |
| 1,8-Naphthyridine | 250, 298, 309 |
| 2,6-Naphthyridine | 270, 315, 328 |
| 2,7-Naphthyridine | 268, 312, 325 |
Note: Specific λmax values can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM. The absorbance of the final solution should ideally be between 0.1 and 1.0.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.
-
Experimental workflow for UV-Vis spectroscopy.
Fluorescence Spectroscopy: A Glimpse into Photophysical Properties
The fluorescence properties (emission wavelength, quantum yield, and lifetime) are highly sensitive to the molecular structure and the solvent environment.[5][6] The positions of the nitrogen atoms influence the nature of the lowest excited singlet state (S₁) and the efficiency of radiative versus non-radiative decay pathways. For instance, the relative energies of n,π* and π,π* states can be altered, which significantly impacts fluorescence, as n,π* states are typically non-emissive or weakly emissive.
Derivatives of 1,6-naphthyridine have been shown to have fluorescence lifetimes of about 10 ns and quantum yields in the range of 0.05-0.1 in various solvents.[3] The photophysical properties of naphthyridines are an active area of research, and future studies will likely provide a more complete comparative picture for the parent isomers.
Conclusion: An Integrated Spectroscopic Approach
The unambiguous identification of 1,5-naphthyridine and its positional isomers is a critical task in drug discovery and materials science. This guide has demonstrated that a multi-technique spectroscopic approach, integrating ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy, provides a robust and reliable means of differentiation. Each technique offers a unique perspective on the molecular structure, and together they provide a comprehensive and self-validating system for characterization. While a complete comparative fluorescence dataset for the parent isomers is yet to be established, the existing data on derivatives highlights the potential of these scaffolds in applications requiring specific photophysical properties. By understanding the causal relationships between isomeric structure and spectroscopic output, researchers can confidently navigate the complexities of naphthyridine chemistry.
References
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Sivakumar, K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]
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Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
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Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]
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Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
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Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3333. [Link]
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Fu, W., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4474-4483. [Link]
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A Comparative Guide to the Relative Stability of Methyl, Ethyl, and Tert-Butyl 1,5-Naphthyridine-3-Carboxylates
In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] The strategic functionalization of this scaffold is paramount in fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the various functional groups employed, esters, particularly at the 3-position of the naphthyridine ring, play a crucial role in modulating properties such as solubility, cell permeability, and metabolic fate.
Chemical Stability: A Tale of Steric Hindrance
The inherent reactivity of the ester functional group makes it susceptible to hydrolysis, a process that can be catalyzed by both acids and bases.[3] This chemical instability can impact the shelf-life and in vivo performance of a drug candidate. The rate of hydrolysis is significantly influenced by the steric and electronic nature of the alcohol moiety of the ester.
It is hypothesized that the relative chemical stability of methyl, ethyl, and tert-butyl 1,5-naphthyridine-3-carboxylates towards hydrolysis will increase with the steric bulk of the alkyl group. The larger tert-butyl group is expected to provide substantial steric hindrance around the electrophilic carbonyl carbon, impeding the approach of a nucleophile (e.g., a water molecule or hydroxide ion). The ethyl group offers intermediate steric protection, while the methyl group provides the least.
Table 1: Predicted Relative Chemical Stability of 1,5-Naphthyridine-3-Carboxylates
| Ester Derivative | Alkyl Group | Predicted Relative Chemical Stability | Rationale |
| tert-Butyl 1,5-naphthyridine-3-carboxylate | tert-Butyl | High | Significant steric hindrance around the carbonyl carbon. |
| Ethyl 1,5-naphthyridine-3-carboxylate | Ethyl | Medium | Moderate steric hindrance. |
| Methyl 1,5-naphthyridine-3-carboxylate | Methyl | Low | Minimal steric hindrance. |
Experimental Protocol: Assessing Chemical Stability by HPLC-MS
To empirically determine the chemical stability, a robust protocol involving High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is recommended. This allows for the accurate quantification of the parent compound and its degradation products over time.
Objective: To determine the rate of hydrolytic degradation of methyl, ethyl, and tert-butyl 1,5-naphthyridine-3-carboxylates at various pH values.
Materials:
-
Test compounds (methyl, ethyl, and tert-butyl 1,5-naphthyridine-3-carboxylates)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Ammonium bicarbonate
-
pH meter
-
Incubator
-
HPLC-MS system
Procedure:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline), and pH 9 (e.g., borate buffer).
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
Dilute the stock solutions to a final concentration of 10 µM in each of the prepared buffers.
-
Incubate the solutions at a constant temperature, typically 37°C.
-
-
Time-Point Sampling: Withdraw aliquots from each incubation mixture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
HPLC-MS Analysis: Analyze the samples by a validated HPLC-MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the resulting linear regression will give the degradation rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Caption: Workflow for Chemical Stability Assessment.
Metabolic Stability: The Enzymatic Gauntlet
For a drug to be effective, it must possess a degree of stability against metabolic enzymes.[4] Ester-containing compounds are particularly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and intestine.[5][6] The rate of enzymatic hydrolysis is dependent on how well the ester fits into the active site of the enzyme.
The steric bulk of the alkyl group is a critical determinant of metabolic stability. While the smaller methyl and ethyl esters are generally good substrates for carboxylesterases, the bulky tert-butyl group may sterically hinder the binding of the molecule to the enzyme's active site. This can lead to a significantly slower rate of hydrolysis and, consequently, higher metabolic stability. However, it is important to note that substrate specificity can vary between different carboxylesterase isoforms.
Table 2: Predicted Relative Metabolic Stability of 1,5-Naphthyridine-3-Carboxylates
| Ester Derivative | Alkyl Group | Predicted Relative Metabolic Stability | Rationale |
| tert-Butyl 1,5-naphthyridine-3-carboxylate | tert-Butyl | High | Steric bulk may hinder binding to carboxylesterase active sites. |
| Ethyl 1,5-naphthyridine-3-carboxylate | Ethyl | Medium | Likely a good substrate for carboxylesterases. |
| This compound | Methyl | Low | Generally a readily hydrolyzed substrate for carboxylesterases. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including carboxylesterases, and are a standard tool for assessing metabolic stability.[7][8]
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of methyl, ethyl, and tert-butyl 1,5-naphthyridine-3-carboxylates in human liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes
-
NADPH regenerating system (optional, to assess oxidative metabolism concurrently)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
Incubator
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM). If assessing oxidative metabolism, also add the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: Workflow for Metabolic Stability Assessment.
Thermal Stability
Naphthyridine derivatives are generally considered to be thermally stable heterocyclic systems.[9] The primary determinant of thermal lability for the 1,5-naphthyridine-3-carboxylates is likely to be the ester functional group. While significant differences in the thermal stability of the methyl, ethyl, and tert-butyl esters are not anticipated under standard pharmaceutical processing and storage conditions, forced degradation studies at elevated temperatures could reveal subtle distinctions. It is plausible that the tert-butyl ester, with its potential for elimination reactions at high temperatures, might exhibit a different degradation profile compared to the primary methyl and ethyl esters.
Synthesis and Purity Considerations
The synthesis of alkyl 1,5-naphthyridine-3-carboxylates is typically achieved through established methods such as the Gould-Jacobs reaction, followed by esterification of the resulting carboxylic acid or direct cyclization with an appropriate malonate derivative.[1] The choice of alcohol (methanol, ethanol, or tert-butanol) in the esterification step will yield the corresponding methyl, ethyl, or tert-butyl ester.
Conclusion and Future Directions
Based on established principles of chemical and metabolic stability, it is predicted that the relative stability of the methyl, ethyl, and tert-butyl 1,5-naphthyridine-3-carboxylates will follow the trend: tert-butyl > ethyl > methyl . The steric bulk of the tert-butyl group is anticipated to confer greater resistance to both chemical and enzymatic hydrolysis.
This guide provides a theoretical framework and practical experimental protocols for the comparative stability assessment of these important medicinal chemistry building blocks. It is crucial to emphasize that these predictions warrant empirical validation. Direct experimental investigation using the outlined protocols will provide definitive data on the relative stability of these compounds, enabling more informed decisions in the design and development of novel 1,5-naphthyridine-based therapeutics. Future work could also explore the stability of these esters in other biological matrices, such as plasma and intestinal fluid, to gain a more comprehensive understanding of their in vivo fate.
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Di, L., & Kerns, E. H. (2012). Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. Bioorganic & medicinal chemistry letters, 22(3), 1367-1372. [Link]
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AMSbio. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
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Scientific Research Publishing. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]
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PubMed. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Retrieved from [Link]
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PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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eCampusOntario. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 1,5-Naphthyridine-3-Carboxylates
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to act as a bioisostere for quinoline and its unique hydrogen bonding capabilities.[1] Specifically, esters and acids at the 3-position are critical intermediates for a wide range of pharmaceuticals. The synthetic path chosen to construct this valuable core can significantly impact yield, scalability, cost, and the potential for molecular diversity.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing ethyl 1,5-naphthyridine-3-carboxylates, moving from classical thermal cyclizations to modern catalytic methodologies. We will dissect the causality behind experimental choices, provide validated protocols, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific discovery and development needs.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry and remains a highly reliable method for constructing the 4-hydroxy-1,5-naphthyridine-3-carboxylate skeleton.[2] The strategy is predicated on a two-step sequence: an initial vinylogous substitution followed by a high-temperature thermal cyclization.
Mechanistic Rationale and Experimental Causality
The reaction commences with the nucleophilic attack of a 3-aminopyridine on diethyl ethoxymethylenemalonate (DEEM). This step is typically performed at moderate temperatures (100-140 °C) without a solvent or in a high-boiling solvent like diphenyl ether. The choice of DEEM is critical; the ethoxy group acts as an excellent leaving group, and the two ester functionalities activate the double bond for nucleophilic attack.
The key step is the subsequent thermal intramolecular cyclization.[3] This requires significantly higher temperatures (typically >240 °C) to overcome the activation energy for the 6-electron electrocyclization onto the pyridine ring. The high temperature is a major drawback, often leading to lower yields and the formation of byproducts. The choice of a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether is essential to maintain a consistent reaction temperature and prevent decomposition. The reaction inherently produces the 4-hydroxy (or 4-oxo tautomer) derivative, which is a versatile handle for further functionalization (e.g., conversion to a chloride for subsequent nucleophilic substitutions).
Caption: General workflow for the Gould-Jacobs synthesis of 1,5-naphthyridine-3-carboxylates.
Detailed Experimental Protocol: Gould-Jacobs Synthesis
-
Step A: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture in an oil bath at 130-140 °C for 2 hours. Ethanol will be evolved during this period. The reaction mixture will solidify upon cooling.
-
Step B: Cyclization. To the flask containing the crude intermediate, add 10 volumes of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC or LCMS.
-
Allow the mixture to cool to below 100 °C and dilute with 20 volumes of hexane or petroleum ether.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with hexane to remove the high-boiling solvent, and then washed with ethyl acetate.
-
The crude product can be recrystallized from ethanol or purified by column chromatography to yield the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
Route 2: The Friedländer Annulation
The Friedländer synthesis is a powerful and versatile method for constructing quinolines and, by extension, naphthyridines.[4] It involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester.
Mechanistic Rationale and Experimental Causality
This route hinges on the availability of 2-amino-3-formylpyridine. The reaction is typically catalyzed by a base (like NaOH, KOH, or piperidine) or an acid (like p-toluenesulfonic acid).[5] The base deprotonates the active methylene compound (e.g., ethyl acetoacetate), which then undergoes an aldol-type condensation with the aldehyde of the aminopyridine. The subsequent step is an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone, followed by dehydration to yield the aromatic 1,5-naphthyridine ring.
The choice of catalyst and solvent can significantly influence the reaction rate and yield. Base catalysis is common and efficient, while newer methods employ catalysts like propylphosphonic anhydride (T3P®) to promote the reaction under milder conditions.[6] The primary advantage of the Friedländer synthesis is its convergence and ability to install various substituents on the final ring based on the choice of the active methylene component. Its main limitation is the synthetic accessibility of the required 2-amino-3-formylpyridine precursor.
Caption: The Friedländer annulation pathway to substituted 1,5-naphthyridine-3-carboxylates.
Detailed Experimental Protocol: Friedländer Synthesis
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by cooling to 0-4 °C.
-
The collected solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Route 3: Modern Multi-Component Reactions (MCRs)
Modern synthetic chemistry prioritizes efficiency, atom economy, and operational simplicity. Multi-component reactions (MCRs) excel in this regard, constructing complex molecules from three or more starting materials in a single pot.[7] Several MCRs have been developed for naphthyridine synthesis, often providing access to densely functionalized cores in a single, efficient step.
Mechanistic Rationale and Experimental Causality
A representative MCR approach might involve the reaction of a 3-aminopyridine, an aldehyde, and a β-ketoester under catalytic conditions.[8] These reactions often proceed through a domino sequence of condensation, cycloaddition, and oxidation/aromatization steps. The catalyst, which can range from a simple Lewis acid to a more complex organometallic species, is crucial for orchestrating the reaction cascade and preventing the formation of side products.
The key advantage is the remarkable increase in molecular complexity in a single operation.[9] It avoids the isolation of intermediates, saving time and resources. The challenge often lies in optimizing reaction conditions for a specific set of substrates and controlling regioselectivity.
Caption: Conceptual workflow of a one-pot, multi-component synthesis of the 1,5-naphthyridine core.
Quantitative and Qualitative Comparison of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the discussed methodologies to aid in this selection process.
| Metric | Gould-Jacobs Reaction | Friedländer Annulation | Multi-Component Reaction (MCR) |
| Overall Yield | Moderate (40-65%) | Good to Excellent (60-90%) | Variable, but often Good to Excellent (55-95%) |
| Number of Steps | 2 (often isolated intermediate) | 1 (convergent) | 1 (one-pot) |
| Starting Materials | 3-Aminopyridine, DEEM (Readily available) | 2-Amino-3-formylpyridine (Requires synthesis), β-ketoesters (Varies) | Simple, readily available aldehydes, amines, and carbonyls |
| Reaction Conditions | Very Harsh (High temp. >240 °C) | Mild to Moderate (Reflux in EtOH) | Often Mild (RT to moderate heating) |
| Versatility/Scope | Limited to 4-hydroxy derivatives | High; diversity from active methylene component | Very High; diversity from all three+ components |
| Atom Economy | Moderate (loss of EtOH and requires high temp.) | Good | Excellent |
| Scalability | Challenging due to high temp. and solvent | Good | Can be challenging to optimize for scale |
Conclusion and Recommendations
For researchers requiring a reliable, albeit harsh, route to the foundational ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate , the Gould-Jacobs reaction remains a viable and well-documented choice.[10] Its starting materials are inexpensive and readily available, making it suitable for establishing a new project.
The Friedländer annulation offers a more elegant and often higher-yielding alternative, provided the requisite 2-amino-3-formylpyridine is accessible.[11] Its milder conditions and versatility make it superior for creating libraries of analogues with diversity at the 2- and 3-positions.
For programs focused on drug discovery and the rapid generation of novel chemical matter, exploring Multi-Component Reactions is highly recommended.[7] The unparalleled efficiency and ability to rapidly build molecular complexity from simple precursors align perfectly with the goals of modern medicinal chemistry. While initial optimization may be required, the payoff in terms of step- and atom-economy is substantial. Transition-metal-catalyzed domino reactions similarly offer mild and efficient pathways to these scaffolds and should be considered an advanced strategy.[12]
Ultimately, the optimal synthetic strategy is dictated by the specific goals of the research program, balancing factors of speed, cost, scale, and the desired level of molecular diversity.
References
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. Available at: [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3925. Available at: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
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Parvin, D. T. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia. Friedländer synthesis. Available at: [Link]
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Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5185-5188. Available at: [Link]
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Various Authors. Gould-Jacobs Reaction. Merck Index. Available at: [Link]
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Wikipedia. Gould–Jacobs reaction. Available at: [Link]
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem. Available at: [Link]
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ResearchGate. Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. Available at: [Link]
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Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]
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ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
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Gencheva, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available at: [Link]
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Zareyee, D., et al. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 312-320. Available at: [Link]
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Chen, J. J., & An, S. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(11), 2993. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,5-Naphthyridine-3-Carboxylate Based Inhibitors
For researchers, scientists, and drug development professionals, the 1,5-naphthyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its unique chemical properties have been leveraged to target a variety of kinases implicated in diseases ranging from cancer to inflammation. However, the therapeutic success of any kinase inhibitor is not solely dependent on its on-target potency, but critically, on its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of key 1,5-naphthyridine-3-carboxylate based inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of more precise therapeutic agents.
The 1,5-Naphthyridine-3-Carboxylate Scaffold: A Foundation for Kinase Inhibition
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, offers a rigid framework that can be strategically functionalized to achieve high-affinity binding to the ATP pocket of protein kinases. The 3-carboxylate group, in particular, often serves as a key interaction point, forming hydrogen bonds with the kinase hinge region, a critical determinant of binding. The versatility of this scaffold allows for the development of inhibitors targeting diverse kinase families, with prominent examples including inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and Casein Kinase 2 (CK2).
Unveiling Off-Target Interactions: A Data-Driven Comparison
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. To provide a clear comparison, the following table summarizes the available cross-reactivity data for prominent 1,5-naphthyridine-based inhibitors. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.
| Inhibitor Name | Primary Target(s) | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target | Reference |
| RepSox | ALK5 (TGF-βRI) | p38α | >16,000 | >4000-fold | |
| (IC50 ≈ 4 nM) | JNK1 | >16,000 | >4000-fold | ||
| GSK3β | >16,000 | >4000-fold | |||
| Compound 19 | ALK5 | p38 MAP kinase | >1000 | >250-fold | |
| (IC50 = 4 nM) | |||||
| CX-4945 (Silmitasertib) | CK2α | DYRK1A | 35 | ~35-fold | |
| (IC50 ≈ 1 nM) | GSK3β | 190 | ~190-fold | ||
| PIM1 | 220 | ~220-fold | |||
| FLT3 | 310 | ~310-fold |
Analysis of Cross-Reactivity Profiles:
As the data indicates, 1,5-naphthyridine-3-carboxylate based inhibitors can achieve a high degree of selectivity. For instance, RepSox and Compound 19, both potent ALK5 inhibitors, demonstrate excellent selectivity against p38 MAP kinase and other kinases. This is a critical feature, as off-target inhibition of p38 MAPK can lead to undesired cellular effects.
In contrast, CX-4945 (Silmitasertib), a potent CK2 inhibitor, exhibits a broader cross-reactivity profile, with notable activity against DYRK1A, GSK3β, PIM1, and FLT3. This polypharmacology may contribute to its overall cellular activity and should be carefully considered during its development and application as a chemical probe or therapeutic.
Methodologies for Assessing Cross-Reactivity
A thorough understanding of an inhibitor's selectivity profile requires a multi-faceted experimental approach. The following are key methodologies employed in the field:
Broad Kinome Profiling: KINOMEscan™
This high-throughput competition binding assay is the gold standard for assessing the selectivity of kinase inhibitors. It provides a quantitative measure of the interaction between a compound and a large panel of kinases (typically over 400).
Experimental Workflow:
CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Enzymatic Assays
Biochemical enzymatic assays directly measure the ability of an inhibitor to block the catalytic activity of a kinase. These assays are crucial for confirming the functional consequences of inhibitor binding.
Step-by-Step Protocol:
-
Assay Setup: The purified kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the depletion of ATP or the production of ADP (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value of the inhibitor for the specific kinase.
Signaling Pathway Context: The Case of ALK5 Inhibition
The cross-reactivity profile of an inhibitor is best understood within the context of its intended signaling pathway. For example, 1,5-naphthyridine-3-carboxylate based inhibitors of ALK5 are designed to block the TGF-β signaling cascade, which plays a critical role in cell growth, differentiation, and fibrosis.
A Senior Application Scientist's Guide to Benchmarking Methyl 1,5-Naphthyridine-3-carboxylate Against Other Heterocyclic Building Blocks
Introduction: The Quest for Superior Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. These aromatic frameworks are not merely inert architectural supports; they are integral to defining a molecule's three-dimensional shape, electronic properties, and capacity for interaction with biological targets. For researchers, scientists, and drug development professionals, the continuous evaluation of novel building blocks is paramount to unlocking new therapeutic possibilities.
This guide provides an in-depth technical comparison of Methyl 1,5-naphthyridine-3-carboxylate, a member of the diazanaphthalene family, against more conventional heterocyclic building blocks such as quinolines and pyridines. The 1,5-naphthyridine scaffold has garnered significant interest due to its prevalence in biologically active natural products and its potential to offer unique pharmacological profiles.[1] The strategic placement of a second nitrogen atom in the fused ring system, compared to a quinoline, can significantly alter properties like hydrogen bonding capacity, metabolic stability, and target engagement.
Our objective is to present a scientifically rigorous analysis, supported by experimental data and proven insights, to empower researchers to make informed decisions when selecting scaffolds for their projects. We will delve into the synthesis, physicochemical properties, and biological potential of this compound, benchmarking it against its carbocyclic and monocyclic nitrogenous analogs.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between the 1,5-naphthyridine, quinoline, and pyridine scaffolds lies in the number and position of nitrogen atoms within the aromatic system. These variations have a direct impact on the electronic distribution and physicochemical properties of the molecules.
| Property | Pyridine | Quinoline | 1,5-Naphthyridine | Rationale and Implications |
| Structure | Monocyclic | Bicyclic (Benzene fused to Pyridine) | Bicyclic (Two fused Pyridine rings) | The bicyclic nature of quinolines and naphthyridines provides a more rigid and extended scaffold for interaction with biological targets compared to the monocyclic pyridine. |
| Nitrogen Atoms | 1 | 1 | 2 | The additional nitrogen atom in the 1,5-naphthyridine core acts as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with target proteins. It also influences the overall electronics of the ring system, affecting reactivity and metabolic stability. |
| pKa (of the corresponding carboxylic acid) | General range for pyridinecarboxylic acids: ~4-5 | General range for quinolinecarboxylic acids: ~4-5 | Expected to be slightly lower than quinoline analogs | The electron-withdrawing nature of the second nitrogen atom in the naphthyridine ring is expected to increase the acidity of the carboxylic acid, lowering its pKa. This can impact the ionization state of the molecule at physiological pH, affecting solubility and cell permeability. |
| LogP (Calculated) | Lower | Higher | Generally higher than pyridine, comparable to or slightly lower than quinoline | The increased aromatic surface area of the bicyclic systems leads to higher lipophilicity compared to pyridines. The introduction of a second nitrogen atom in the naphthyridine can slightly decrease the LogP compared to a quinoline analog, potentially improving aqueous solubility. |
Synthesis of this compound: A Practical Approach
The construction of the 1,5-naphthyridine core can be achieved through several established synthetic strategies.[2][3][4][5] A common and reliable method for accessing 3-carboxy-substituted 1,5-naphthyridines is a variation of the Gould-Jacobs reaction.[2]
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step procedure starting from 3-aminopyridine.
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 30-60 minutes.
-
Work-up: Allow the reaction to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by filtration, wash with hexane to remove the solvent, and dry under vacuum.
Step 2: Conversion to this compound
-
Chlorination: Treat the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate from Step 1 with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom.
-
Reduction: The resulting 4-chloro derivative is then subjected to reductive dehalogenation, for example, using catalytic hydrogenation (H₂/Pd-C).
-
Transesterification: The ethyl ester can be converted to the methyl ester by heating in methanol with a catalytic amount of acid or base.
Benchmarking Biological Activity: A Focus on Kinase Inhibition and Antimicrobial Potential
While direct comparative biological data for this compound is limited in the public domain, we can infer its potential by examining studies on closely related 1,5-naphthyridine derivatives and comparing them to analogous quinoline and pyridine-based compounds. The 1,5-naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6][7]
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the 1,5-naphthyridine scaffold have shown significant promise as anticancer agents, often through the inhibition of protein kinases or DNA topoisomerases.[8][9]
Case Study: Inhibition of Topoisomerase I
A study on fused 1,5-naphthyridine derivatives demonstrated their potential as Topoisomerase I (TopI) inhibitors.[10] For instance, a benzo[b][2][6]naphthyridine derivative showed significant antiproliferative activity with IC₅₀ values of 15.9 µM and 18.9 µM against K562 and HepG-2 cancer cell lines, respectively.[10] This activity is comparable to or, in some cases, better than that of some quinoline-based TopI inhibitors.
Proposed Experimental Protocol: Comparative Topoisomerase I Inhibition Assay
To directly benchmark this compound, the following experimental workflow is proposed:
Figure 2: Workflow for comparative Minimum Inhibitory Concentration (MIC) determination.
Reactivity and Chemical Development Potential
The reactivity of the 1,5-naphthyridine ring system is analogous in some respects to quinoline, with both pyridine rings being electron-deficient. [2]This influences the types of chemical transformations that can be readily performed on the scaffold, which is a key consideration for library synthesis and lead optimization.
-
Electrophilic Aromatic Substitution: Generally difficult due to the electron-deficient nature of the pyridine rings. If forced, substitution typically occurs on the "benzene-like" ring in quinoline, whereas in 1,5-naphthyridine, the positions are dictated by the deactivating effect of both nitrogen atoms.
-
Nucleophilic Aromatic Substitution (SNA_r): Halogenated derivatives of 1,5-naphthyridine are expected to be highly reactive towards nucleophiles, similar to haloquinolines and halopyridines. This provides a convenient handle for introducing diverse functionality.
-
N-Alkylation and N-Oxidation: The nitrogen atoms can be alkylated or oxidized, which can be used to modulate the electronic properties and solubility of the molecule. [3] The methyl ester of our target compound provides a versatile functional group for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling, or reduction to the alcohol.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its structural relationship to the well-established quinoline and pyridine scaffolds, combined with the unique properties imparted by the second nitrogen atom, makes it an attractive starting point for the development of novel therapeutics.
Key Takeaways:
-
Enhanced Biological Interactions: The 1,5-naphthyridine core offers an additional hydrogen bond acceptor compared to quinoline, which can lead to improved target affinity and selectivity.
-
Favorable Physicochemical Properties: The introduction of the second nitrogen atom can modulate lipophilicity and pKa, potentially leading to improved drug-like properties.
-
Synthetic Tractability: Established synthetic routes allow for the accessible and scalable production of 1,5-naphthyridine derivatives.
-
Broad Biological Potential: The 1,5-naphthyridine scaffold has been associated with a wide range of biological activities, including anticancer and antimicrobial effects. [1][8] While direct, head-to-head experimental data for this compound is still emerging, the available information on related analogs strongly suggests that this is a promising scaffold worthy of further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to directly benchmark its performance against other heterocyclic building blocks in their own laboratories. As more data becomes available, we anticipate that the 1,5-naphthyridine scaffold will continue to grow in importance as a key tool in the design of next-generation therapeutics.
References
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- pKa Data Compiled by R. Williams. (2022). ACS Organic Division.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1,5-naphthyridine-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 1,5-naphthyridine-3-carboxylate is foundational to scientific advancement. Naphthyridine derivatives, for instance, exhibit a wide spectrum of pharmacological activities and are crucial in medicinal chemistry.[1][2][3] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice.[4]
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, it explains the causality behind each procedure, grounded in established safety principles and regulatory standards. Our objective is to empower you to manage this compound's waste stream confidently, protecting yourself, your colleagues, and the environment.
Part 1: Hazard Characterization and Assessment
A thorough understanding of a chemical's hazard profile is the bedrock of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 1261365-76-7) is not widely available, we can establish a robust safety protocol by examining its known properties and the profiles of structurally similar naphthyridine compounds.[5]
Known Properties:
-
Physical Form: Solid
-
Molecular Formula: C₁₀H₈N₂O₂[5]
-
Storage Class: 11 - Combustible Solids
-
Water Hazard Class (WGK): WGK 3 - Severely hazardous to water
Inferred Hazards from Analogous Compounds: Safety data for similar naphthyridine carboxylates consistently indicate specific hazard classifications.[6][7] It is prudent to handle this compound as if it possesses these hazards:
This compound is incompatible with strong oxidizing agents.[9] It must be stored and its waste segregated accordingly to prevent hazardous reactions.[9]
| Property / Hazard | Classification / Guideline | Primary Rationale & Source |
| Physical State | Solid | Empirical data from chemical suppliers. |
| Primary Hazards | Skin, Eye, and Respiratory Irritant (Assumed) | Based on hazard statements for analogous naphthyridine structures.[7][8] |
| Environmental Hazard | WGK 3: Severely hazardous to water | Prevents disposal via sewer systems.[10] |
| Chemical Incompatibility | Strong Oxidizing Agents | Risk of adverse chemical reactions.[9] |
| Regulatory Framework | Hazardous Waste (per RCRA) | Assumed hazardous due to irritant properties and high water toxicity.[11][12] |
Part 2: Personal Protective Equipment (PPE) Mandate
Given the compound's irritant nature, a stringent PPE protocol is non-negotiable. Before handling the pure compound or its waste, personnel must be equipped with the following, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[13][14]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or fine dust.[15]
-
Hand Protection: Use chemical-resistant gloves compatible with esters and nitrogen-containing heterocyclic compounds (e.g., nitrile). Inspect gloves for tears or holes before each use.[15]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For handling larger quantities or during spill cleanup, a chemical-resistant apron may be necessary.[15]
-
Respiratory Protection: All handling of solid waste or procedures that could generate dust must be performed within a certified chemical fume hood to mitigate inhalation risks.[15]
Part 3: Step-by-Step Disposal and Decontamination Protocol
The cardinal rule of chemical disposal is that a substance becomes waste when it is no longer intended for use.[16] At this point, it must be managed according to hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][16]
Methodology for Waste Collection
-
Identify and Segregate at the Source: Proper segregation is the most critical step to prevent dangerous reactions.[15]
-
Solid Waste: Collect unused or expired this compound, contaminated weighing papers, and any absorbent materials used for minor cleanup in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix organic solvent waste with aqueous waste.[15]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[17]
-
Contaminated PPE: Heavily contaminated gloves, bench liners, and wipes must be collected as hazardous waste.[18]
-
-
Container Management:
-
Compatibility: Use containers made of materials compatible with the waste type (e.g., HDPE or glass for liquids). Ensure the container is in good condition, with no cracks or leaks.[16]
-
Labeling: The moment the first drop of waste enters a container, it must be labeled. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[11][16] Do not use abbreviations or chemical formulas.[11]
-
Closure: Keep waste containers securely closed except when actively adding waste.[16] This prevents the release of vapors and protects against spills.
-
Fill Level: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[15]
-
-
Storage in a Satellite Accumulation Area (SAA):
Protocol for Empty Container Decontamination
Empty containers that held this compound must be decontaminated before being disposed of as regular trash or recycled.
-
Triple Rinse Procedure:
-
Final Preparation:
Part 4: Emergency Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by ensuring the chemical fume hood is operational.[18]
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the full PPE detailed in Part 2.
-
Contain the Spill:
-
Collect Waste: Place all spilled material and contaminated absorbents into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to segregation and containment protocols, and compliance with institutional and federal regulations. By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety that protects your research, your personnel, and our shared environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety department for guidance tailored to your facility.[13]
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LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
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This compound | CAS 1261365-76-7. P212121 Store. [Link]
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MSDS of 1,5-Naphthyridine-3-carbonitrile. Capot Chemical Co., Ltd. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
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Personal protective equipment for handling Methyl 1,5-naphthyridine-3-carboxylate
Comprehensive Safety and Handling Guide: Methyl 1,5-naphthyridine-3-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar naphthyridine derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. This document is intended to provide essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Introduction: Understanding the Hazard Profile
This compound is a heterocyclic compound belonging to the naphthyridine class. While specific toxicological data for this compound is limited, the naphthyridine core is present in various biologically active molecules, including some pharmaceuticals.[1][2][3] The reactivity and potential biological effects of such compounds necessitate a cautious approach to handling. Structurally similar compounds, particularly other naphthyridine carboxylic acid esters, are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, the primary safety objective is to prevent direct contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, with the rationale explained for each.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities, to protect the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat provides a primary barrier against incidental skin contact. A chemical-resistant apron is recommended when there is a higher risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the solid powder form, to prevent inhalation of dust particles. All handling of the solid should ideally be performed within a chemical fume hood to minimize airborne exposure. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound. The following protocol outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
-
Handling:
-
Don all required PPE before opening the chemical container.
-
Carefully open the container, avoiding the creation of dust clouds.
-
Use a spatula to carefully transfer the desired amount of the solid onto weighing paper or directly into a container within the fume hood.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove and properly dispose of all contaminated PPE.
-
Caption: Figure 1: Step-by-step workflow for safe handling.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Protocol:
-
Segregation:
-
Collect any excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container.
-
Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[6]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Dispose of all chemical waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain.[4]
-
Caption: Figure 2: Logical workflow for chemical waste disposal.
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-
Capot Chemical. MSDS of 5,6,7,8-Tetrahydro-[7][8]naphthyridine-2-carboxylic acid. [Link]
-
Amerigo Scientific. 1,5-Naphthyridine-3-carbaldehyde. [Link]
-
Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]
-
National Institutes of Health. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. [Link]
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DSpace. TAILORED FUNCTIONALIZATION OF HETEROCYCLIC DERIVATIVES OF CARBOXYLIC ACIDS AND IMINES: SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL IMPLICATIONS. [Link]
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National Institutes of Health. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. [Link]
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MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
